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  • Product: 1-Hydroxycyclopentanecarbonitrile
  • CAS: 5117-85-1

Core Science & Biosynthesis

Foundational

1-Hydroxycyclopentanecarbonitrile CAS number 5117-85-1 properties

An In-Depth Technical Guide to 1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1) Authored by: Gemini, Senior Application Scientist Abstract 1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin, is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1)

Authored by: Gemini, Senior Application Scientist

Abstract

1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin, is a bifunctional organic compound featuring a hydroxyl and a nitrile group attached to the same carbon of a cyclopentane ring.[1][2] This unique structural arrangement classifies it as a cyanohydrin, rendering it a versatile and valuable intermediate in synthetic organic chemistry.[2] Its utility spans the synthesis of pharmaceuticals, agrochemicals, and novel materials, making a thorough understanding of its properties, synthesis, and handling critical for researchers in both academic and industrial settings.[1][3] This guide provides a comprehensive technical overview of its chemical and physical properties, synthetic routes, reactivity, applications, and essential safety protocols, tailored for professionals in chemical research and drug development.

Core Chemical Identity and Properties

1-Hydroxycyclopentanecarbonitrile is a colorless to pale yellow liquid or solid, depending on purity and ambient conditions.[1][2] The presence of both a polar hydroxyl group and a nitrile group dictates its physical and chemical characteristics, influencing its solubility and reactivity.[1][2]

General and Computational Properties

The fundamental identifiers and computed molecular properties are summarized below, providing a snapshot of the molecule's characteristics.

PropertyValueSource(s)
CAS Number 5117-85-1[1][3][4][5][6]
Molecular Formula C₆H₉NO[1][3][4][5][7]
Molecular Weight 111.14 g/mol [2][3][6]
IUPAC Name 1-hydroxycyclopentane-1-carbonitrile[6]
Synonyms Cyclopentanone cyanohydrin, 1-Cyano-1-hydroxycyclopentane[1][2]
Canonical SMILES C1CCC(C1)(C#N)O[1][7]
InChI Key JZHFFOQSXKDOSX-UHFFFAOYSA-N[1]
Topological Polar Surface Area 44 Ų[6][7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]
Physicochemical Data

The physical properties of 1-Hydroxycyclopentanecarbonitrile are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Physical Form Colorless to pale yellow liquid or solid[1][2]
Boiling Point 246.4 °C at 760 mmHg[3][5]
Density 1.1 g/cm³[3][5]
Flash Point 102.8 °C[2][3][5]
Refractive Index 1.491 - 1.492[2][3][5]
Vapor Pressure 0.00447 mmHg at 25°C[3][5]
LogP (Water-Octanol) -0.27[2]
Solubility Shows preference for aqueous phases; soluble in polar protic and aprotic solvents[1][2]

Synthesis and Manufacturing

The primary and most direct route to 1-Hydroxycyclopentanecarbonitrile is the nucleophilic addition of a cyanide anion to cyclopentanone. This classic cyanohydrin formation reaction is efficient and widely employed.

Synthetic Workflow: From Cyclopentanone

The reaction involves the treatment of cyclopentanone with a cyanide source, typically sodium or potassium cyanide, followed by acidification to yield the cyanohydrin.

G cyclopentanone Cyclopentanone product 1-Hydroxycyclopentanecarbonitrile cyclopentanone->product Nucleophilic Addition cyanide NaCN / H+

Caption: Synthesis of 1-Hydroxycyclopentanecarbonitrile.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. The causality behind using a slightly acidic workup is to protonate the intermediate alkoxide without causing significant hydrolysis of the nitrile group.

  • Reaction Setup: To a stirred solution of cyclopentanone (1.0 eq) in a suitable solvent such as ethanol or water at 0-5 °C, add a solution of sodium cyanide (NaCN) (1.1 eq) in water dropwise.

  • Nucleophilic Addition: Maintain the temperature and stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Acidification: Once the reaction is complete, cool the mixture again to 0-5 °C and slowly add a dilute acid (e.g., HCl or H₂SO₄) to neutralize the excess cyanide and protonate the alkoxide, bringing the pH to a slightly acidic or neutral state.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Chemical Reactivity and Synthetic Applications

The dual functionality of 1-Hydroxycyclopentanecarbonitrile makes it a potent synthetic intermediate. The nitrile group can undergo hydrolysis or reduction, while the hydroxyl group can be derivatized.

Key Chemical Transformations
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 1-hydroxycyclopentanecarboxylic acid, a valuable building block for more complex molecules.[2]

  • Reduction: The nitrile group can be reduced to a primary amine (1-(aminomethyl)cyclopentan-1-ol) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[2]

  • Derivatization of Hydroxyl Group: The hydroxyl group can be protected or converted to other functional groups, such as esters or ethers, allowing for selective modification of the nitrile moiety.

G start 1-Hydroxycyclopentanecarbonitrile acid 1-Hydroxycyclopentanecarboxylic Acid start->acid Hydrolysis (H+/H₂O) amine 1-(Aminomethyl)cyclopentan-1-ol start->amine Reduction (e.g., LiAlH₄) ester Acetate Ester Derivative start->ester Esterification

Caption: Key reaction pathways for 1-Hydroxycyclopentanecarbonitrile.

Role in Drug Discovery and Development

The cyclopentane motif is present in numerous biologically active molecules. 1-Hydroxycyclopentanecarbonitrile serves as a key starting material or intermediate for synthesizing derivatives with potential therapeutic applications.[2][3] Its structure allows for the creation of diverse chemical libraries for screening against various biological targets. It is used as an intermediate in the synthesis of pharmaceuticals and can be a component in the development of new materials with specific properties.[3]

Toxicology and Safety

Like many organic nitriles, 1-Hydroxycyclopentanecarbonitrile is highly toxic and must be handled with extreme caution. Its hazard profile is dominated by acute toxicity via oral, dermal, and inhalation routes.

GHS Hazard Classification

The compound is classified under multiple hazard categories, underscoring the need for stringent safety measures.

Hazard ClassGHS CategorySignal WordHazard StatementSource(s)
Acute Toxicity, Oral Category 1DangerH300: Fatal if swallowed[2][7][8]
Acute Toxicity, Dermal Category 1DangerH310: Fatal in contact with skin[2][7][8]
Acute Toxicity, Inhalation Category 1DangerH330: Fatal if inhaled[2][7][8]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[2][7][8]
Serious Eye Damage/Eye Irritation Category 1 / 2DangerH318/H319: Causes serious eye damage/irritation[2]
Hazardous to the Aquatic Environment Acute 1WarningH400: Very toxic to aquatic life[2][7][8]
Hazardous to the Aquatic Environment Chronic 1WarningH410: Very toxic to aquatic life with long lasting effects[2]
Handling and Safety Protocols

Due to its severe toxicity, all work with this compound must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield.[7][9]

  • Ventilation: Use only in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[7][9]

  • Handling: Do not eat, drink, or smoke when using this product.[7][9] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7][9]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[7][9]

    • If on Skin: Take off immediately all contaminated clothing. Wash with plenty of water. Immediately call a POISON CENTER or doctor.[7][9]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[7][9]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9]

Stability and Storage

The compound is stable under normal storage and handling conditions.[2] However, thermal decomposition may produce hazardous gases like carbon monoxide and nitrogen oxides.[2]

  • Storage: Store locked up in a well-ventilated place.[7][9] Keep the container tightly closed. Recommended storage is at room temperature.[2]

Conclusion

1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1) is a fundamentally important building block in modern organic synthesis. Its bifunctional nature provides a gateway to a wide array of more complex molecules, particularly in the pharmaceutical and material science sectors. While its utility is significant, its high toxicity necessitates a rigorous and informed approach to handling and safety. This guide serves as a foundational resource for researchers to leverage the synthetic potential of this compound safely and effectively.

References

  • LookChem. (n.d.). Cas 5117-85-1, 1-Hydroxycyclopentane carbonitrile. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 1-Hydroxycyclopentane carbonitrile 5117-85-1 wiki. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxycyclopentanecarbonitrile. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Hydroxycyclopentanecarbonitrile: Structure, Synthesis, and Applications in Drug Development

Abstract This technical guide provides a comprehensive overview of 1-hydroxycyclopentanecarbonitrile, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-hydroxycyclopentanecarbonitrile, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. The guide will delve into its precise chemical identity, including its IUPAC nomenclature and structural features. A detailed exploration of its synthesis, with a focus on the foundational cyanohydrin reaction, will be presented, complete with a step-by-step experimental protocol and a discussion of the underlying mechanistic principles. The guide will further illuminate the compound's reactivity and its crucial role as a synthetic intermediate. Notably, this document will establish a direct link between 1-hydroxycyclopentanecarbonitrile and the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral agents, thereby highlighting its relevance in modern medicinal chemistry.

Introduction: Unveiling a Key Synthetic Building Block

1-Hydroxycyclopentanecarbonitrile, also known by its common name cyclopentanone cyanohydrin, is an organic compound that serves as a valuable building block in synthetic chemistry.[1][2] Its structure, which incorporates both a hydroxyl and a nitrile functional group on the same carbon atom, provides a unique platform for a variety of chemical transformations.[3] This dual functionality makes it a sought-after intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and material science industries.[4] This guide aims to provide a detailed technical resource for scientists, covering the fundamental aspects of 1-hydroxycyclopentanecarbonitrile, from its basic properties to its application in the synthesis of life-saving therapeutics.

IUPAC Name and Molecular Structure

The nomenclature and structural representation of a chemical compound are fundamental to its scientific understanding.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-hydroxycyclopentane-1-carbonitrile .[5][6] This name precisely describes the molecular structure: a five-membered cyclopentane ring substituted with a hydroxyl (-OH) group and a carbonitrile (-C≡N) group, both attached to the first carbon atom of the ring.

Chemical Structure

The chemical structure of 1-hydroxycyclopentanecarbonitrile is depicted below:

Caption: 2D Structure of 1-hydroxycyclopentane-1-carbonitrile

Key Molecular and Physical Properties

A summary of the key molecular and physical properties of 1-hydroxycyclopentanecarbonitrile is provided in the table below.

PropertyValue
CAS Number 5117-85-1[5]
Molecular Formula C₆H₉NO[4]
Molecular Weight 111.14 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 246.4 °C at 760 mmHg[4]
Flash Point 102.8 °C[4]
Density 1.1 g/cm³[4]

Synthesis of 1-Hydroxycyclopentanecarbonitrile

The most common and direct method for the synthesis of 1-hydroxycyclopentanecarbonitrile is the nucleophilic addition of a cyanide ion to cyclopentanone. This reaction is a classic example of cyanohydrin formation.

Reaction Mechanism: The Cyanohydrin Formation

The formation of 1-hydroxycyclopentanecarbonitrile from cyclopentanone proceeds via a nucleophilic addition mechanism. The reaction is typically base-catalyzed to generate the cyanide anion (CN⁻), which is a potent nucleophile.[7]

The mechanism can be summarized in two key steps:

  • Nucleophilic Attack: The cyanide anion attacks the electrophilic carbonyl carbon of cyclopentanone. This leads to the breaking of the carbon-oxygen pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.[6]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, typically hydrogen cyanide (HCN) or a weak acid, to yield the final 1-hydroxycyclopentanecarbonitrile product.[7]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation cyclopentanone Cyclopentanone alkoxide Alkoxide Intermediate cyclopentanone->alkoxide Nucleophilic attack by CN⁻ cyanide CN⁻ alkoxide_step2 Alkoxide Intermediate cyanohydrin 1-Hydroxycyclopentanecarbonitrile alkoxide_step2->cyanohydrin Protonation HCN HCN cyanide_regen CN⁻ (regenerated) G start 1-Hydroxycyclopentanecarbonitrile (or related derivative) step1 Functional Group Transformation (e.g., Reduction of Nitrile, Elimination of OH) start->step1 intermediate Chiral Cyclopentene Amine Intermediate step1->intermediate step2 Coupling with Purine Base intermediate->step2 final Carbocyclic Nucleoside (e.g., Abacavir, Carbovir) step2->final

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 1-Hydroxycyclopentanecarbonitrile from Cyclopentanone

This guide provides a comprehensive overview of the synthesis of 1-hydroxycyclopentanecarbonitrile, a valuable intermediate in modern organic synthesis. Addressed to researchers, chemists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 1-hydroxycyclopentanecarbonitrile, a valuable intermediate in modern organic synthesis. Addressed to researchers, chemists, and professionals in drug development, this document delves into the underlying chemical principles, provides a detailed experimental protocol, and emphasizes the critical safety considerations inherent in cyanohydrin chemistry.

Strategic Importance of 1-Hydroxycyclopentanecarbonitrile

1-Hydroxycyclopentanecarbonitrile (also known as cyclopentanone cyanohydrin) is a bifunctional molecule featuring a hydroxyl group and a nitrile group on the same carbon atom.[1] This unique structural arrangement makes it a highly versatile building block for the synthesis of more complex molecules.[2] Its applications span various fields, including:

  • Pharmaceutical Synthesis: The cyclopentane moiety is a common scaffold in biologically active compounds. The hydroxyl and nitrile groups of the cyanohydrin serve as handles for further chemical transformations, enabling the construction of novel drug candidates.[2][3]

  • Material Science: The nitrile group can be incorporated into polymers, allowing for the development of materials with tailored properties.[2]

  • Chemical Research: As a classic cyanohydrin, it serves as a model for studying nucleophilic addition reactions and is used to synthesize a range of derivatives, including α-hydroxy acids and β-amino alcohols.[3][4]

The Chemistry of Cyanohydrin Formation: Mechanism and Rationale

The synthesis of 1-hydroxycyclopentanecarbonitrile from cyclopentanone is a classic example of a nucleophilic addition reaction to a carbonyl group.[5] The process is reversible, and reaction conditions are optimized to favor the formation of the cyanohydrin product.[6]

Core Mechanism:

The reaction proceeds via the nucleophilic attack of a cyanide anion (CN⁻) on the electrophilic carbonyl carbon of cyclopentanone. The mechanism is typically base-catalyzed, as a base is required to generate the cyanide nucleophile from a source like hydrogen cyanide (HCN) or to ensure a sufficient concentration of free cyanide ions from a salt like sodium cyanide (NaCN).[7][8]

  • Nucleophilic Attack: The cyanide ion attacks the partially positive carbonyl carbon of cyclopentanone, breaking the C=O pi bond. The electrons from the pi bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[5][7]

  • Protonation: The negatively charged alkoxide intermediate is a strong base and is subsequently protonated by a proton source, such as HCN or water, to yield the final 1-hydroxycyclopentanecarbonitrile product and regenerate the cyanide catalyst.[5][8]

Caption: Reaction mechanism for the formation of 1-hydroxycyclopentanecarbonitrile.

Laboratory-Scale Synthesis Protocol

This protocol describes a robust method for the synthesis of 1-hydroxycyclopentanecarbonitrile. The choice to generate hydrogen cyanide in situ from sodium cyanide and a mild acid is a critical safety and efficiency consideration, minimizing the need to handle highly toxic HCN gas directly while maintaining the basic conditions required for the nucleophilic addition.[7]

Table 1: Reagent and Materials Summary

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountMolesRole
Cyclopentanone120-92-384.1221.0 g (22.2 mL)0.25Starting Material
Sodium Cyanide (NaCN)143-33-949.0113.5 g0.275Cyanide Source
Acetic Acid (Glacial)64-19-760.0516.5 g (15.7 mL)0.275Proton Source
Diethyl Ether60-29-774.12~200 mL-Extraction Solvent
Saturated NaCl (Brine)7647-14-5-~50 mL-Washing Agent
Anhydrous MgSO₄7487-88-9120.37~10 g-Drying Agent
Water (Deionized)7732-18-518.02~100 mL-Solvent
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide (13.5 g) in deionized water (40 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to below 10°C with vigorous stirring.

  • Reagent Addition: Add cyclopentanone (21.0 g) to the cyanide solution. In the dropping funnel, prepare a solution of glacial acetic acid (16.5 g) in water (20 mL).

  • Controlled Reaction: Add the acetic acid solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. Crucial: Maintain the internal temperature of the reaction mixture between 10°C and 20°C throughout the addition. A rise in temperature can lead to unwanted side reactions and increased HCN volatilization.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 60 mL). The use of multiple extractions maximizes product recovery.[9]

  • Washing: Combine the organic extracts and wash them sequentially with water (50 mL) and then with saturated brine (50 mL). The brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product.

  • Purification: The crude 1-hydroxycyclopentanecarbonitrile can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[9]

Synthesis Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product characterization, providing a clear visual guide for laboratory execution.

Caption: Experimental workflow for the synthesis of 1-hydroxycyclopentanecarbonitrile.

Critical Safety Protocols: Handling Cyanide

The primary hazard in this synthesis is the use of sodium cyanide and the in situ generation of hydrogen cyanide. Both are highly toxic.[10] All operations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.[11][12]

  • Cyanide Exposure: Cyanide can be absorbed through the skin, ingested, or inhaled. In case of contact, immediately wash the affected area with copious amounts of water and seek urgent medical attention.[13]

  • Preventing HCN Gas Release: Sodium cyanide reacts with acid to produce highly toxic and flammable hydrogen cyanide gas. The controlled, dropwise addition of acetic acid is designed to minimize the concentration of free HCN at any given time. Never add acid rapidly to a cyanide salt.[14]

  • Waste Disposal: All aqueous waste and contaminated materials containing cyanide must be quenched and disposed of according to institutional hazardous waste protocols. A common quenching procedure involves treating the waste with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the less toxic cyanate ion.

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques:

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands: a broad peak around 3400 cm⁻¹ for the O-H stretch and a sharp, medium-intensity peak around 2250 cm⁻¹ for the C≡N (nitrile) stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show multiplets corresponding to the cyclopentane ring protons and a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary).

    • ¹³C NMR: Will show distinct signals for the quaternary carbon bonded to the -OH and -CN groups (approx. 70 ppm), the nitrile carbon (approx. 120 ppm), and the carbons of the cyclopentane ring.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (111.14 g/mol ).[2]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product. A reverse-phase method with a water/acetonitrile mobile phase is suitable.[15]

Conclusion

The synthesis of 1-hydroxycyclopentanecarbonitrile from cyclopentanone is a well-established and efficient method for producing a key chemical intermediate. The reaction's success hinges on a solid understanding of the nucleophilic addition mechanism, careful control of reaction conditions to maximize yield, and an unwavering commitment to the stringent safety protocols required for handling cyanide compounds. When executed properly, this synthesis provides reliable access to a versatile building block essential for innovation in pharmaceutical and materials science research.

References

  • Smolecule. (2023). Buy 1-Hydroxycyclopentanecarbonitrile | 5117-85-1.

  • Study.com. (2020). Provide the structure of the cyanohydrin that results when cyclopentanone reacts with HCN.

  • LookChem. (n.d.). Cas 5117-85-1, 1-Hydroxycyclopentane carbonitrile.

  • BenchChem. (n.d.). Application Notes and Protocols: 1-(1-Hydroxy-cyclopentyl)-ethanone in Pharmaceutical Synthesis.

  • CymitQuimica. (n.d.). CAS 5117-85-1: 1-Hydroxycyclopentanecarbonitrile.

  • CDN. (2016). CYCLOPENTANONE Safety Data Sheet.

  • Google Patents. (2020). US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.

  • Fisher Scientific. (2014). Cyclopentanone - SAFETY DATA SHEET.

  • Sigma-Aldrich. (2019). Cyclopentanone - Safety Data Sheet.

  • Central Drug House. (n.d.). Cyclopentanone CAS No 120-92-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • SIELC Technologies. (2018). Cyclopentanecarbonitrile, 1-hydroxy-.

  • Organic Syntheses. (n.d.). Cyclopentanone - Organic Syntheses Procedure.

  • Carl ROTH. (2024). Safety Data Sheet: Cyclopentanone.

  • BenchChem. (n.d.). Technical Support Center: Purification of 1-(1-Hydroxy-cyclopentyl)-ethanone.

  • Organic Chemistry Tutor. (2024). Cyanohydrin Formation and Reactions [Video]. YouTube.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199855, 1-Hydroxycyclopentanecarbonitrile.

  • Sigma-Aldrich. (n.d.). 1-hydroxycyclopentane-1-carbonitrile | 5117-85-1.

  • Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.

  • OpenStax. (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry.

  • Wikipedia. (n.d.). Cyanohydrin reaction.

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Exploratory

An In-depth Technical Guide to 1-Hydroxycyclopentanecarbonitrile: Properties, Synthesis, and Applications

Introduction 1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin, is a bifunctional organic molecule of significant interest to the scientific community, particularly those engaged in pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin, is a bifunctional organic molecule of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development.[1][2] Its unique molecular architecture, featuring a hydroxyl (-OH) and a nitrile (-C≡N) group on the same carbon atom of a cyclopentane ring, imparts a versatile reactivity profile, positioning it as a valuable intermediate in the synthesis of a diverse array of more complex molecules.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties of 1-hydroxycyclopentanecarbonitrile, detailed synthesis protocols, an exploration of its reactivity, and essential safety and handling information.

Molecular Structure and Identification

The structural integrity of a molecule is fundamental to its chemical behavior. 1-Hydroxycyclopentanecarbonitrile is an achiral molecule as it lacks a stereogenic center.[1] The core of the molecule is a five-membered cyclopentane ring, with both a hydroxyl and a nitrile functional group attached to the first carbon atom.[1]

Below is a DOT script representation of the 2D chemical structure of 1-Hydroxycyclopentanecarbonitrile.

Caption: 2D structure of 1-Hydroxycyclopentanecarbonitrile.

Systematic identification of this compound is crucial for unambiguous communication in a research setting. Its IUPAC name is 1-hydroxycyclopentane-1-carbonitrile.[1][4] It is registered under the CAS number 5117-85-1.[4] Other identifiers include its InChI and SMILES notations, which are provided in the table below for computational chemistry applications.[1][4]

IdentifierValue
IUPAC Name 1-hydroxycyclopentane-1-carbonitrile[1][4]
CAS Number 5117-85-1[4]
Molecular Formula C₆H₉NO[1][3]
Molecular Weight 111.14 g/mol [3][4]
InChI InChI=1S/C6H9NO/c7-5-6(8)3-1-2-4-6/h8H,1-4H2[1][4]
InChIKey JZHFFOQSXKDOSX-UHFFFAOYSA-N[1][4]
SMILES C1CCC(C1)(C#N)O[1][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental design, particularly in dissolution, formulation, and reaction scale-up. 1-Hydroxycyclopentanecarbonitrile is a clear, colorless liquid at room temperature.[1] Its dual functional groups, the polar hydroxyl and nitrile moieties, influence its solubility and other physical characteristics.[1][3]

PropertyValueSource
Appearance Colorless liquid[1]
Boiling Point 246.4 °C at 760 mmHg[3][5]
Density 1.1 ± 0.1 g/cm³[1][3]
Flash Point 102.8 ± 22.6 °C[1]
Solubility Enhanced solubility in polar protic and aprotic solvents.[1]
LogP (Octanol-Water Partition Coefficient) -0.27[1]
Refractive Index 1.492[1]

The negative LogP value indicates a slight preference for aqueous phases, a critical consideration in biphasic reaction systems and extraction protocols.[1]

Synthesis Protocols

The most prevalent and straightforward synthesis of 1-hydroxycyclopentanecarbonitrile involves the nucleophilic addition of a cyanide anion to cyclopentanone. This reaction is a classic example of cyanohydrin formation.

Protocol: Synthesis from Cyclopentanone

This protocol is based on the well-established reaction of ketones with cyanide salts. The choice of a slightly acidic medium is crucial to protonate the intermediate alkoxide without causing significant hydrolysis of the nitrile.

Materials:

  • Cyclopentanone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Acetic acid (glacial)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar. Place the flask in an ice bath to maintain a low temperature.

  • Addition of Reactants: To the flask, add cyclopentanone followed by an aqueous solution of sodium cyanide.

  • Acidification: While stirring vigorously, slowly add glacial acetic acid dropwise to the reaction mixture. The acid protonates the cyanide to form hydrogen cyanide in situ, which then attacks the carbonyl carbon of cyclopentanone.

  • Reaction Monitoring: Allow the reaction to stir in the ice bath for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the cyclopentanone spot.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-hydroxycyclopentanecarbonitrile.

  • Purification (Optional): The crude product can be purified further by vacuum distillation if a higher purity is required.

The following diagram illustrates the workflow for the synthesis of 1-Hydroxycyclopentanecarbonitrile.

G cluster_0 Reaction cluster_1 Workup & Purification Cyclopentanone Cyclopentanone ReactionVessel Reaction in Ice Bath Cyclopentanone->ReactionVessel NaCN Sodium Cyanide NaCN->ReactionVessel Extraction Solvent Extraction ReactionVessel->Extraction Reaction Completion Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Optional) Concentration->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Product

Caption: Synthesis workflow for 1-Hydroxycyclopentanecarbonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 1-hydroxycyclopentanecarbonitrile stems from the presence of two reactive functional groups: the hydroxyl group and the nitrile group. This dual functionality allows for a range of chemical transformations, making it a valuable building block in organic synthesis.[1]

Reactions of the Nitrile Group
  • Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield 1-hydroxycyclopentanecarboxylic acid.[1] This transformation is a key step in the synthesis of various substituted cyclopentane derivatives.

  • Reduction: The nitrile can be reduced to a primary amine (1-aminomethyl-1-cyclopentanol) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to amino alcohols.

  • Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Reactions of the Hydroxyl Group
  • Esterification: The hydroxyl group can be acylated to form esters.

  • Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

  • Oxidation: Oxidation of the secondary alcohol is not possible without breaking the C-C bond.

The following diagram illustrates a key reactivity pathway of 1-Hydroxycyclopentanecarbonitrile.

G cluster_nitrile Nitrile Group Reactions cluster_hydroxyl Hydroxyl Group Reactions Start 1-Hydroxycyclopentanecarbonitrile Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Hydrolysis Esterification Esterification (Acyl Chloride) Start->Esterification CarboxylicAcid 1-Hydroxycyclopentanecarboxylic acid Hydrolysis->CarboxylicAcid Ester Ester Derivative Esterification->Ester

Caption: Reactivity pathways of 1-Hydroxycyclopentanecarbonitrile.

The ability to selectively react at either the hydroxyl or the nitrile group, or to modify both, underscores the importance of 1-hydroxycyclopentanecarbonitrile as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][3]

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds.

Spectroscopic TechniqueKey Features
¹H NMR The methylene protons of the cyclopentane ring typically appear as multiplets in the range of 1.5-4.0 ppm. The hydroxyl proton often presents as a broad singlet between 3-5 ppm, with its chemical shift being concentration and solvent dependent.[1]
¹³C NMR A characteristic signal for the nitrile carbon is observed at approximately 115-120 ppm. The carbon atoms of the cyclopentane ring resonate in the aliphatic region between 20-80 ppm.[1]
IR Spectroscopy A strong, sharp absorption band characteristic of the C≡N stretch is observed around 2250 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretch of the hydroxyl group.
Mass Spectrometry (GC-MS) The mass spectrum can be used to confirm the molecular weight of the compound.[4]

Researchers are encouraged to consult spectral databases such as SpectraBase for reference spectra.[6]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 1-hydroxycyclopentanecarbonitrile. It is classified as a hazardous substance.

GHS Hazard Statements:

  • H301: Toxic if swallowed[5]

  • H311: Toxic in contact with skin[5]

  • H331: Toxic if inhaled[5]

  • H410: Very toxic to aquatic life with long-lasting effects[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P273: Avoid release to the environment.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

1-Hydroxycyclopentanecarbonitrile is a versatile and valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents and materials.[1][3] Its unique combination of hydroxyl and nitrile functionalities on a cyclopentane scaffold allows for a wide range of chemical modifications. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers and scientists to fully harness the synthetic potential of this important molecule.

References

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxycyclopentanecarbonitrile. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5117-85-1, 1-Hydroxycyclopentane carbonitrile. Retrieved from [Link]

  • American Elements. (n.d.). 1-hydroxycyclopentane-1-carbonitrile. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Bromo-2,2'-bipyridine. Retrieved from [Link]

  • Molbase. (n.d.). 1-Hydroxycyclopentane carbonitrile 5117-85-1 wiki. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). China Cyclopentanecarbonitrile,1-hydroxy manufacturer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxy-2-methylcyclopentane-1-carbonitrile. PubChem. Retrieved from [Link]

  • SIELC Technologies. (2018, May 17). Cyclopentanecarbonitrile, 1-hydroxy-. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). 1-Hydroxycyclopentanecarbonitrile, acetate. SpectraBase. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). 1-Hydroxycyclopentanecarbonitrile, acetate - Optional[Raman] - Spectrum. SpectraBase. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 1-Hydroxycyclopentanecarbonitrile

Foreword: The Unassuming Importance of a Cyclic Cyanohydrin To the dedicated researchers, scientists, and professionals in drug development, this guide delves into the history and synthesis of 1-hydroxycyclopentanecarbon...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Importance of a Cyclic Cyanohydrin

To the dedicated researchers, scientists, and professionals in drug development, this guide delves into the history and synthesis of 1-hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin. While not a household name, this molecule represents a classic example of cyanohydrin chemistry and serves as a versatile intermediate in the synthesis of more complex molecules.[1][2] Its journey from a subject of general interest in the mid-20th century to a readily available building block illustrates the evolution of synthetic organic chemistry.[2] This guide aims to provide not just a historical account, but a practical, in-depth understanding of its synthesis, grounded in the principles of scientific integrity and experimental causality.

The Genesis of 1-Hydroxycyclopentanecarbonitrile: A Tale of Cyanohydrin Chemistry

The precise moment of "discovery" for 1-hydroxycyclopentanecarbonitrile is not marked by a singular, celebrated event but is rather interwoven with the broader exploration of cyanohydrin chemistry. The foundational work in this area dates back to 1872 with Friedrich Urech's development of the Urech cyanohydrin method, which involved the addition of an alkali cyanide to a carbonyl compound in the presence of acetic acid. This laid the fundamental groundwork for the synthesis of α-hydroxy nitriles.

It was in the mid-20th century, with a burgeoning interest in cyanohydrins as synthetic intermediates, that cyclic cyanohydrins like the one derived from cyclopentanone became subjects of more focused investigation. The 1970s saw more specific explorations into the synthesis and reactivity of such compounds. A notable patent from this era, for instance, describes a process for preparing various cyanohydrins, explicitly including the reaction of cyclopentanone with a cyanide source.

The Cornerstone of Synthesis: The Nucleophilic Addition of Cyanide to Cyclopentanone

The most historically significant and enduring method for synthesizing 1-hydroxycyclopentanecarbonitrile is the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of cyclopentanone.[3] This reaction is a classic example of cyanohydrin formation and can be approached in several ways, each with its own historical context and practical considerations.

The Classical Approach: In Situ Generation of Hydrogen Cyanide

Early syntheses often relied on the in situ generation of hydrogen cyanide (HCN) by reacting a cyanide salt, typically sodium or potassium cyanide, with a mineral acid in the presence of cyclopentanone. This method, while effective, requires careful handling due to the high toxicity of HCN gas.

Causality of Experimental Choices:

  • Choice of Cyanide Salt: Sodium cyanide (NaCN) or potassium cyanide (KCN) were readily available and effective sources of the nucleophilic cyanide anion.

  • Acidification: A strong mineral acid, such as sulfuric acid, was necessary to protonate the cyanide salt and generate HCN. The reaction is typically carried out at a controlled pH to ensure a sufficient concentration of both free cyanide ions for the nucleophilic attack and HCN to protonate the resulting alkoxide intermediate.

  • Temperature Control: The reaction is exothermic and is typically carried out at low temperatures (0-10°C) to control the reaction rate, minimize side reactions, and prevent the excessive evolution of toxic HCN gas.

Historical Protocol: Synthesis of 1-Hydroxycyclopentanecarbonitrile via In Situ HCN Generation

This protocol is a representative example based on historical methods for cyanohydrin synthesis.

Materials:

  • Cyclopentanone

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (H₂SO₄)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • A solution of sodium cyanide in water is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice bath to 0-5°C.

  • Cyclopentanone is added to the stirred sodium cyanide solution while maintaining the low temperature.

  • A solution of sulfuric acid in water is added dropwise from the dropping funnel to the reaction mixture over a period of 2-3 hours. The temperature is carefully maintained below 10°C throughout the addition.

  • After the acid addition is complete, the mixture is stirred for an additional hour at the same temperature.

  • The reaction mixture is then extracted several times with diethyl ether.

  • The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-hydroxycyclopentanecarbonitrile.

  • The crude product can be further purified by vacuum distillation.

The Bisulfite Adduct Method: A Safer Alternative

An alternative historical route that avoids the direct generation of large quantities of HCN involves the initial formation of a bisulfite addition product from cyclopentanone. This crystalline adduct is then treated with a cyanide salt to yield the cyanohydrin.

Causality of Experimental Choices:

  • Bisulfite Addition: Sodium bisulfite readily adds to the carbonyl group of cyclopentanone to form a stable, easily handled crystalline solid. This step effectively "protects" the carbonyl group and allows for a more controlled introduction of the cyanide.

  • Reaction with Cyanide: The subsequent reaction with sodium or potassium cyanide proceeds via a nucleophilic substitution, where the cyanide ion displaces the bisulfite group.

Experimental Workflow: Bisulfite Adduct Method

Caption: Workflow for the synthesis of 1-hydroxycyclopentanecarbonitrile via the bisulfite adduct intermediate.

Evolution of Synthesis: Towards Milder and More Efficient Methods

While the classical methods are robust, modern organic synthesis has driven the development of milder, safer, and more efficient procedures for the preparation of 1-hydroxycyclopentanecarbonitrile and other cyanohydrins.

Trimethylsilyl Cyanide (TMSCN) as a Reagent

The introduction of trimethylsilyl cyanide (TMSCN) in the latter half of the 20th century offered a significant improvement in safety and reaction control. TMSCN is a less volatile and less hazardous source of cyanide. The reaction with cyclopentanone is typically catalyzed by a Lewis acid or a base.

Causality of Experimental Choices:

  • TMSCN: Provides a covalent source of the cyanide group, which is transferred to the carbonyl carbon.

  • Catalyst: A catalyst, such as zinc iodide (ZnI₂) or a tertiary amine, is often used to activate either the cyclopentanone or the TMSCN, facilitating the reaction under milder conditions than the classical methods.

  • Hydrolysis: The initial product is the O-silylated cyanohydrin, which is then hydrolyzed to afford 1-hydroxycyclopentanecarbonitrile.

Experimental Workflow: TMSCN Method

TMSCN_Method cluster_step1 Step 1: Cyanosilylation cluster_step2 Step 2: Hydrolysis Cyclopentanone Cyclopentanone Silylated_Intermediate O-Trimethylsilyl-1-hydroxy- cyclopentanecarbonitrile Cyclopentanone->Silylated_Intermediate Reaction TMSCN Trimethylsilyl Cyanide (TMSCN) TMSCN->Silylated_Intermediate Catalyst Catalyst (e.g., ZnI₂) Catalyst->Silylated_Intermediate Silylated_Intermediate_2 O-Trimethylsilyl-1-hydroxy- cyclopentanecarbonitrile Final_Product 1-Hydroxycyclopentanecarbonitrile Silylated_Intermediate_2->Final_Product Hydrolysis H3O Aqueous Acid (e.g., HCl) H3O->Final_Product

Caption: Two-step synthesis of 1-hydroxycyclopentanecarbonitrile using TMSCN.

Comparative Analysis of Historical Synthesis Methods

MethodCyanide SourceReagentsConditionsTypical YieldsSafety Considerations
In Situ HCN Generation NaCN or KCNMineral Acid (e.g., H₂SO₄)0-10°CModerate to GoodHighly toxic HCN gas evolved. Requires a well-ventilated fume hood and careful handling.
Bisulfite Adduct Method NaCN or KCNSodium BisulfiteRoom TemperatureGoodSafer than in situ HCN generation as it avoids the direct handling of large amounts of acid and cyanide simultaneously.
TMSCN Method Trimethylsilyl Cyanide (TMSCN)Lewis Acid or Base Catalyst, Aqueous Acid for HydrolysisMild, often Room TemperatureGood to ExcellentTMSCN is less volatile and toxic than HCN, but still requires careful handling. The reaction is generally more controlled.

The Modern Landscape: Catalytic and Asymmetric Syntheses

Contemporary research has focused on developing catalytic and enantioselective methods for cyanohydrin synthesis, although for the achiral 1-hydroxycyclopentanecarbonitrile, the focus remains on efficiency and sustainability. The use of enzymatic catalysts, such as hydroxynitrile lyases (HNLs), has gained prominence for the synthesis of chiral cyanohydrins, and the principles can be applied to the synthesis of achiral analogs in environmentally benign conditions.

Conclusion: A Continuing Legacy

The journey of 1-hydroxycyclopentanecarbonitrile from a laboratory curiosity to a commercially available building block is a testament to the progress of organic synthesis. The historical methods, born out of a fundamental understanding of chemical reactivity, have paved the way for the development of safer, more efficient, and elegant synthetic strategies. For the modern researcher, a deep appreciation of this history not only provides context but also inspires the innovation of even more powerful synthetic tools for the future of drug discovery and materials science.

References

  • Urech, F. (1872). Ueber einige Cyanderivate des Acetons. Justus Liebigs Annalen der Chemie, 164(2), 255-267. [Link]

  • LookChem. (n.d.). 1-Hydroxycyclopentane carbonitrile. Retrieved from [Link]

  • Google Patents. (1970). Cyanohydrin synthesis. (U.S. Patent No. 3,496,169).
  • Chemistry LibreTexts. (2021, August 15). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetone cyanohydrin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone. Retrieved from [Link]

  • PubMed. (n.d.). Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Retrieved from [Link]

  • RSC Publishing. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxycyclopentanecarbonitrile. PubChem Compound Database. Retrieved from [Link]

  • Chegg. (n.d.). Solved: Provide the structure of the cyanohydrin that results when cyclopentanone reacts with HCN. Retrieved from [Link]

Sources

Exploratory

A Guide to the Foundational Research of Cyclic Cyanohydrins

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the early research into cyclic cyanohydrins. It is designed to offer a foundational understanding o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the early research into cyclic cyanohydrins. It is designed to offer a foundational understanding of their discovery, synthesis, and characterization, providing valuable context for contemporary research and development.

Introduction: The Emergence of a Unique Heterocyclic Scaffold

Cyclic cyanohydrins are a fascinating class of organic molecules characterized by a hydroxyl and a cyano group attached to the same carbon atom within a ring structure. This arrangement confers a unique chemical reactivity, making them valuable intermediates in the synthesis of a wide range of more complex molecules. Early investigations into these compounds laid the groundwork for their use in modern organic chemistry, particularly in the synthesis of natural products and pharmaceutical agents.

The initial intrigue surrounding cyanohydrins stemmed from their role as key intermediates in the chain-lengthening of sugars, a process vital to carbohydrate chemistry. While acyclic cyanohydrins were the first to be studied extensively, the exploration of their cyclic counterparts opened new avenues in stereocontrolled synthesis and the construction of heterocyclic systems.

Foundational Discoveries and Early Synthetic Approaches

The first synthesis of an acyclic cyanohydrin is credited to Friedrich Urech in 1872, who prepared acetone cyanohydrin.[1][2] However, the deliberate synthesis of cyclic cyanohydrins emerged from the broader study of intramolecular reactions. Early methods relied on the cyclization of bifunctional precursors, such as ketoaldehydes or hydroxy ketones, in the presence of a cyanide source.

One of the pioneering concepts in this area was the intramolecular addition of hydrogen cyanide to a carbonyl group within the same molecule. This process, often catalyzed by a base, offered a direct route to cyclic structures. Studies by Arthur Lapworth in the early 1900s established that cyanohydrin formation is a reversible and base-catalyzed process, a principle that applies to both cyclic and acyclic systems.[3][4][5] The reaction proceeds through the nucleophilic attack of a cyanide ion on the carbonyl carbon.[2][3][6][7]

Early synthetic strategies often involved generating hydrogen cyanide in situ from a salt like potassium or sodium cyanide and a mineral acid, due to the highly toxic and volatile nature of pure HCN.[6][8]

Mechanistic Insights from Early Research

The fundamental mechanism of cyanohydrin formation was a subject of significant early investigation. It was understood that the reaction's success hinged on the generation of the cyanide anion (CN⁻), a potent nucleophile.[3][6][7]

The accepted mechanism involves two primary steps:

  • Nucleophilic Attack: The cyanide anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the cleavage of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate.[2][6][7]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, which could be undissociated HCN, water, or a weak acid, to yield the final cyanohydrin product.[2][6][7] This step also regenerates the cyanide ion, allowing it to participate in further reactions.[3][6][7]

In the context of cyclic cyanohydrins, this process is intramolecular. The starting material must possess both a carbonyl group and a precursor to the cyanide group, or the reaction is carried out on a substrate with two carbonyls where one can be converted to a cyanohydrin that then cyclizes.

Mechanism of Cyanohydrin Formation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Carbonyl R₂C=O Intermediate R₂C(O⁻)-C≡N Carbonyl->Intermediate Cyanide ⁻C≡N Cyanide->Carbonyl Intermediate2 R₂C(O⁻)-C≡N Cyanohydrin R₂C(OH)-C≡N Intermediate2->Cyanohydrin Proton_Source H-A Proton_Source->Intermediate2 Anion A⁻

Caption: Generalized mechanism of base-catalyzed cyanohydrin formation.

Stability and Reactivity: Early Observations

Early researchers quickly noted the reversible nature of cyanohydrin formation.[3][7][9] The stability of a cyanohydrin is highly dependent on the structure of the parent carbonyl compound and the pH of the medium. In the presence of a strong base, the reaction can reverse, leading to the dissociation of the cyanohydrin back into the carbonyl compound and cyanide.[7] This instability in basic conditions is a critical consideration in their synthesis and isolation.

The reactivity of the cyanohydrin group was also a focus of early studies. The two functional groups—hydroxyl and nitrile—can undergo a variety of transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[3][10] These transformations made cyanohydrins, including the cyclic variants, valuable synthetic intermediates from an early stage.

Key Experimental Protocols from Early Literature

The following protocol is a generalized representation of an early method for the synthesis of a cyclic cyanohydrin from a hypothetical ketoaldehyde.

Objective: To synthesize a cyclic cyanohydrin via intramolecular cyclization.

Materials:

  • 5-oxohexanal (ketoaldehyde precursor)

  • Potassium cyanide (KCN)

  • Glacial acetic acid

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A solution of 5-oxohexanal in diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser. The flask is cooled in an ice bath.

  • Cyanide Addition: A solution of potassium cyanide in water is added dropwise to the stirred ethereal solution of the ketoaldehyde over a period of 30 minutes. The temperature is maintained below 10°C.

  • Acidification: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. Subsequently, glacial acetic acid is added slowly to neutralize the excess cyanide and catalyze the cyclization.

  • Workup: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyclic cyanohydrin.

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization if it is a solid.

Experimental Workflow cluster_workflow Synthesis of a Cyclic Cyanohydrin start Dissolve Ketoaldehyde in Diethyl Ether cool Cool to 0-10°C in Ice Bath start->cool add_kcn Add KCN Solution Dropwise cool->add_kcn stir Stir for 2 hours at Room Temperature add_kcn->stir acidify Slowly Add Glacial Acetic Acid stir->acidify workup Aqueous Workup (Separation & Extraction) acidify->workup dry Dry with MgSO₄ & Filter workup->dry isolate Solvent Removal (Reduced Pressure) dry->isolate purify Purify Product (Distillation/Recrystallization) isolate->purify

Sources

Foundational

Whitepaper: A Theoretical Framework for Assessing the Stability of 1-Hydroxycyclopentanecarbonitrile

Abstract 1-Hydroxycyclopentanecarbonitrile, a member of the α-hydroxynitrile (cyanohydrin) class, serves as a versatile intermediate in the synthesis of pharmaceuticals and complex organic molecules.[1][2] Its utility, h...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Hydroxycyclopentanecarbonitrile, a member of the α-hydroxynitrile (cyanohydrin) class, serves as a versatile intermediate in the synthesis of pharmaceuticals and complex organic molecules.[1][2] Its utility, however, is intrinsically linked to its stability, as cyanohydrins are known to exist in a reversible equilibrium with their corresponding ketones and hydrogen cyanide.[3][4] This guide presents a robust theoretical framework for evaluating the thermodynamic and kinetic stability of 1-hydroxycyclopentanecarbonitrile using modern computational chemistry techniques. We provide a detailed protocol grounded in Density Functional Theory (DFT), outlining the necessary calculations to predict its decomposition pathway, transition state energetics, and thermodynamic properties. This document is intended to equip researchers with the foundational knowledge and practical steps required to perform a comprehensive in-silico stability analysis.

Introduction: The Dichotomy of Cyanohydrin Stability

α-Hydroxynitriles, or cyanohydrins, are pivotal precursors in organic synthesis, enabling the creation of α-hydroxy acids and other valuable synthons.[5] 1-Hydroxycyclopentanecarbonitrile (CPCN), formed from the nucleophilic addition of a cyanide anion to cyclopentanone, embodies this utility.[2][3] However, the reaction is reversible, and the stability of the cyanohydrin adduct is a critical parameter for its storage, handling, and reaction planning.[4][6]

The primary decomposition pathway for CPCN is the retro-cyanation reaction, yielding the parent cyclopentanone and hydrogen cyanide (HCN). This process can be initiated under various conditions, particularly basic environments which facilitate the removal of the hydroxyl proton and subsequent elimination of the cyanide anion.[6]

Understanding the stability of CPCN requires a two-pronged approach:

  • Thermodynamic Stability: This addresses the equilibrium position of the decomposition reaction. It is governed by the change in Gibbs free energy (ΔG) between the reactant (CPCN) and the products (cyclopentanone + HCN). A positive ΔG indicates that CPCN is thermodynamically stable relative to its decomposition products under standard conditions.

  • Kinetic Stability: This pertains to the rate of the decomposition reaction. It is determined by the energy barrier, or activation energy (Ea), that must be overcome for the reaction to proceed.[7] A high activation energy implies that the molecule is kinetically stable, or "metastable," even if it is thermodynamically unstable.[7]

Computational chemistry provides a powerful toolkit to quantify both of these aspects, offering predictive insights that can guide experimental design and process optimization.

Theoretical Foundations and Computational Strategy

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its excellent balance of accuracy and computational cost, particularly for organic molecules.[8][9] We will leverage DFT to model the stability of CPCN.

Selection of a Computational Method

The choice of DFT functional and basis set is critical for obtaining reliable results.

  • DFT Functional: The B3LYP functional, a hybrid functional, is widely used and has a proven track record for providing accurate geometries and energies for a broad range of organic systems.[8][10] It effectively incorporates a portion of exact Hartree-Fock exchange, which is crucial for describing reaction barriers.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This set is flexible enough to accurately describe the electronic structure of the molecule. The ++ symbols indicate the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and non-covalent interactions. The (d,p) specifies polarization functions, which allow for non-spherical electron density distributions and are essential for accurate geometry and energy calculations.

Simulating the Chemical Environment

Reactions in the laboratory are rarely performed in the gas phase. Solvation effects can significantly influence reaction energetics. Therefore, incorporating a continuum solvation model, such as the Polarizable Continuum Model (PCM), is essential for simulating a realistic chemical environment (e.g., in water or an organic solvent).

Computational Workflow

The overall strategy involves locating all relevant stationary points on the potential energy surface (PES) for the decomposition reaction. This includes the reactant (CPCN), the products (cyclopentanone and HCN), and the transition state (TS) connecting them.

G cluster_start Input cluster_calc Computational Steps cluster_end Analysis Start Initial 3D Structure of CPCN Opt_Reactant Geometry Optimization & Frequency Analysis (Reactant) Start->Opt_Reactant TS_Search Transition State Search (e.g., QST2/3, Berny) Opt_Reactant->TS_Search Data_Analysis Calculate ΔG, ΔH, and Ea (Thermodynamic & Kinetic Data) Opt_Reactant->Data_Analysis Opt_TS TS Optimization & Frequency Analysis TS_Search->Opt_TS IRC Intrinsic Reaction Coordinate (IRC) Calculation Opt_TS->IRC Opt_TS->Data_Analysis Opt_Products Geometry Optimization & Frequency Analysis (Products) IRC->Opt_Products Verify TS connects reactant and products Opt_Products->Data_Analysis

Caption: Computational workflow for stability analysis.

The Decomposition Pathway of 1-Hydroxycyclopentanecarbonitrile

The primary decomposition pathway is the unimolecular dissociation of CPCN into cyclopentanone and hydrogen cyanide.

G Reactant 1-Hydroxycyclopentanecarbonitrile TS Transition State (TS) [C-C bond elongating] Reactant->TS Ea Products Cyclopentanone + HCN TS->Products ΔH_rxn

Caption: Energy profile of the CPCN decomposition pathway.

This reaction involves the cleavage of the C1-CN carbon-carbon bond. The transition state is characterized by an elongated C-C bond and a partial redistribution of charge as the cyanide group departs and the hydroxyl group begins its transformation into the ketone's carbonyl group.

Predicted Data & Analysis

A successful computational study will yield quantitative data that can be summarized for comparative analysis.

Table 1: Calculated Thermodynamic Properties
SpeciesElectronic Energy (Hartree)Gibbs Free Energy (Hartree)ΔG (kcal/mol)
1-HydroxycyclopentanecarbonitrileCalculated ValueCalculated Value0 (Reference)
Cyclopentanone + HCNCalculated ValueCalculated ValueCalculated
Transition State Calculated ValueCalculated Value-

Note: Values are placeholders for actual computational output. ΔG is calculated for the overall reaction.

Table 2: Key Geometric and Vibrational Data
ParameterReactant (CPCN)Transition State (TS)Product (Cyclopentanone)
C1-CN Bond Length (Å)~1.50> 2.0 (Elongated)N/A
C1-O Bond Length (Å)~1.43< 1.43~1.22 (C=O)
Imaginary Frequency (cm⁻¹)01 (Negative Value)0
C≡N Stretch Frequency (cm⁻¹)~2250CalculatedN/A
C=O Stretch Frequency (cm⁻¹)N/ACalculated~1750

A key validation step is the frequency analysis. A true minimum (reactant or product) will have zero imaginary frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (i.e., the C-C bond breaking).[10]

Self-Validating Experimental Protocol

This section provides a step-by-step methodology for conducting the theoretical stability analysis.

Software: A quantum chemistry package such as Gaussian, ORCA, or similar.

Protocol:

  • Structure Preparation:

    • Build the 3D structure of 1-hydroxycyclopentanecarbonitrile using a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Reactant Optimization and Frequency Analysis:

    • Set up a geometry optimization calculation using DFT (e.g., B3LYP/6-311++G(d,p)) and a solvation model (e.g., PCM, solvent=water).

    • Upon successful convergence, perform a frequency calculation at the same level of theory.

    • Validation: Confirm that the output shows zero imaginary frequencies. If not, troubleshoot the geometry (e.g., restart from a slightly perturbed structure). Record the final electronic and Gibbs free energies.

  • Product Optimization and Frequency Analysis:

    • Create a single input file containing the geometries of cyclopentanone and HCN, separated by a large distance (e.g., 10 Å) to prevent interaction.

    • Perform a geometry optimization and subsequent frequency calculation on this complex, using the same level of theory as for the reactant.

    • Validation: Confirm zero imaginary frequencies. Record the sum of the electronic and Gibbs free energies for the two molecules.

  • Transition State (TS) Search and Optimization:

    • This is the most challenging step. Use a TS search algorithm like QST2 (provide reactant and product structures) or a Berny optimization with initial guess Hessian.

    • The initial guess for the TS should be a structure with an elongated C1-CN bond (e.g., ~2.0 Å).

    • Once the TS optimization converges, perform a frequency calculation.

    • Validation: Confirm the presence of exactly one imaginary frequency. Visualize this frequency to ensure the motion corresponds to the C-C bond breaking and formation of the products.

  • Reaction Pathway Verification (Intrinsic Reaction Coordinate - IRC):

    • Perform an IRC calculation starting from the optimized TS geometry.

    • Validation: The IRC calculation should trace the reaction pathway "downhill" from the TS in both the forward and reverse directions, leading to the optimized product and reactant structures, respectively. This confirms that the identified TS correctly connects the desired minima.

  • Data Analysis:

    • Thermodynamic Stability (ΔG_rxn): ΔG_rxn = G(Products) - G(Reactant)

    • Kinetic Stability (Activation Energy, Ea): Ea = G(Transition State) - G(Reactant)

    • Convert all energy values from Hartrees to a more intuitive unit, such as kcal/mol (1 Hartree ≈ 627.5 kcal/mol).

Conclusion and Future Directions

This whitepaper has outlined a comprehensive and self-validating theoretical protocol for assessing the stability of 1-hydroxycyclopentanecarbonitrile. By leveraging DFT calculations, researchers can gain quantitative insights into both the thermodynamic driving force and the kinetic barrier for the compound's primary decomposition pathway.

The results from this in-silico analysis can be used to:

  • Predict shelf-life and optimal storage conditions.

  • Guide the selection of reaction conditions (e.g., pH, solvent) to minimize decomposition.

  • Provide a basis for comparative studies of substituted or analogous cyanohydrins, aiding in the design of more stable intermediates for drug development and chemical synthesis.

Future work could expand upon this framework by investigating alternative decomposition pathways, such as acid-catalyzed hydrolysis of the nitrile group[2], or by employing higher-level theoretical methods to further refine the calculated energy barriers.

References

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link: https://gaussian.com/expchem/]
  • LookChem. (n.d.). 1-Hydroxycyclopentane carbonitrile. Retrieved from [Link]1]

  • Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved from [Link]3]

  • Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]4]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]6]

  • Dadová, J., Kwiecień, A., & Pola, R. (2018). Decomposition pathways of cyclopentanone and cyclopentenone through α-, β-, and γ-cleavage. ChemPhysChem, 19(18), 2353-2361. [Link: https://www.researchgate.net/publication/325785028_Decomposition_pathways_of_cyclopentanone_and_cyclopentenone_through_a-_b-_and_g-cleavage_of_C-C_bonds]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199855, 1-Hydroxycyclopentanecarbonitrile. Retrieved from [Link]]

  • Im, C. Y., & Kim, H. J. (2015). A DFT Study on the C−H Bond Dissociation Enthalpies of Haloalkanes: Correlation between the Bond Dissociation Enthalpies and Activation Energies for Hydrogen Abstraction. Bulletin of the Korean Chemical Society, 36(5), 1461-1466. [Link: https://www.researchgate.net/publication/277329241_A_DFT_Study_on_the_C-H_Bond_Dissociation_Enthalpies_of_Haloalkanes_Correlation_between_the_Bond_Dissociation_Enthalpies_and_Activation_Energies_for_Hydrogen_Abstraction][8]

  • Quora. (2017). What is the difference between the thermodynamic and the kinetic stability of coordination?. Retrieved from [Link]7]

  • University of Iceland. (n.d.). Density Functional Theory Calculations. Retrieved from [Link]9]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 1-Hydroxycyclopentanecarbonitrile

Abstract This document provides a comprehensive guide for the synthesis of 1-hydroxycyclopentanecarbonitrile, a valuable intermediate in pharmaceutical and materials science research.[1][2] The protocol details a robust...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-hydroxycyclopentanecarbonitrile, a valuable intermediate in pharmaceutical and materials science research.[1][2] The protocol details a robust method for cyanohydrin formation from cyclopentanone using sodium cyanide. Emphasis is placed on the underlying chemical principles, causality behind procedural choices, and stringent safety protocols required for handling highly toxic cyanide reagents. This guide is intended for trained researchers in a controlled laboratory setting and includes detailed experimental procedures, characterization data, and visual aids to ensure procedural clarity and reproducibility.

Introduction & Scientific Context

1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin, is a bifunctional molecule featuring a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon atom.[3] This unique arrangement makes it a versatile building block in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in various C-C bond-forming reactions, while the hydroxyl group can be derivatized or eliminated.[4][5][6] These functionalities allow for the transformation of a simple cyclic ketone into a range of more complex molecules, including α-hydroxy acids and β-amino alcohols, which are key structural motifs in many biologically active compounds.[5][7]

The synthesis described herein is a classic example of nucleophilic addition to a carbonyl group, a fundamental reaction in organic chemistry.[3][8] Understanding and mastering this protocol provides researchers with a practical tool for molecular elaboration.

Chemical Theory & Mechanism

The formation of 1-hydroxycyclopentanecarbonitrile proceeds via the nucleophilic addition of a cyanide anion (CN⁻) to the electrophilic carbonyl carbon of cyclopentanone.[3][4] The reaction is typically base-catalyzed and reversible.[8]

Mechanism of Cyanohydrin Formation:

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of cyclopentanone. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.[4][6]

  • Protonation: The negatively charged alkoxide intermediate is then protonated by a proton source, in this case, hydrocyanic acid (HCN) generated in situ, to yield the final 1-hydroxycyclopentanecarbonitrile product and regenerate the cyanide anion catalyst.[4][6]

For this reaction to proceed efficiently, a sufficient concentration of free cyanide ions is necessary. Using a salt like sodium cyanide (NaCN) and then adding acid to generate HCN in situ ensures the pH is maintained in a slightly acidic to neutral range (pH ~4-5), which provides a balance between free CN⁻ nucleophile and the proton source needed for the final step.[6]

Reaction_Mechanism Figure 1: Reaction Mechanism of Cyanohydrin Formation cyclopentanone Cyclopentanone alkoxide Tetrahedral Alkoxide Intermediate cyclopentanone->alkoxide Nucleophilic Attack cyanide CN⁻ cyanide->alkoxide HCN H-CN cyanohydrin 1-Hydroxycyclopentanecarbonitrile HCN->cyanohydrin cyanide_regen CN⁻ HCN->cyanide_regen Regenerates Catalyst alkoxide->cyanohydrin Protonation

Caption: Figure 1: Reaction Mechanism of Cyanohydrin Formation.

CRITICAL SAFETY PROTOCOLS

WARNING: This procedure involves sodium cyanide (NaCN) and the potential generation of hydrogen cyanide (HCN) gas. Both are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[9][10] This protocol must only be performed by trained personnel in a certified chemical fume hood.[11] A comprehensive, lab-specific Standard Operating Procedure (SOP) must be in place before commencing any work.[10]

HazardPrecaution
Extreme Toxicity Ingestion/Inhalation/Contact: Exposure to as little as 50-150 mg of NaCN can be fatal.[9][10] Always handle in a fume hood.[11] Never work alone.[11]
HCN Gas Release Acid Contact: NaCN reacts with acids to produce highly toxic and flammable HCN gas.[9] Store NaCN away from acids.[9][12] All quenching and workup steps must be performed carefully to control gas evolution.
Personal Protective Equipment (PPE) Mandatory PPE: Wear a lab coat, splash-proof safety goggles (face shield recommended), and double-glove with chemical-resistant nitrile gloves at all times.[10][11]
Emergency Preparedness Antidote & Response: Ensure an approved cyanide antidote kit is available and personnel are trained in its use. An ANSI-approved eyewash and safety shower must be immediately accessible.[11] Know the specific emergency procedures for cyanide exposure.[9]
Waste Disposal Hazardous Waste: All cyanide-containing waste (solid, liquid, contaminated PPE) is classified as P-listed acute hazardous waste and must be segregated, clearly labeled, and disposed of according to institutional and regulatory guidelines.[10][12]

Experimental Protocol

This protocol is adapted from established cyanohydrin formation methodologies.[13]

Materials & Reagents
ReagentCAS No.Molar Mass ( g/mol )QuantityMoles (mmol)Eq.
Cyclopentanone120-92-384.128.41 g (8.8 mL)1001.0
Sodium Cyanide (NaCN)143-33-949.015.4 g1101.1
Acetic Acid (Glacial)64-19-760.056.6 g (6.3 mL)1101.1
Dichloromethane (DCM)75-09-284.93~150 mL--
Saturated NaHCO₃ (aq)144-55-8-~100 mL--
Brine (Saturated NaCl)7647-14-5-~50 mL--
Anhydrous MgSO₄7487-88-9-~5-10 g--
Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A 1. Dissolve NaCN in water in an ice bath (0-5°C). B 2. Add cyclopentanone to the cyanide solution. A->B C 3. Add acetic acid dropwise, maintaining T < 10°C. B->C D 4. Stir at 0-5°C for 1 hr, then RT for 2-3 hrs. C->D E 5. Separate layers, extract aqueous phase with DCM. D->E F 6. Wash combined organic layers with NaHCO₃ and brine. E->F G 7. Dry over MgSO₄, filter, and concentrate. F->G H 8. Purify via vacuum distillation or chromatography. G->H I 9. Characterize by NMR, IR, and MS. H->I

Caption: Figure 2: Experimental Workflow for Synthesis.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve sodium cyanide (5.4 g, 110 mmol) in 50 mL of deionized water. Cool the flask in an ice-water bath to an internal temperature of 0-5°C.

  • Addition of Ketone: To the cold, stirring cyanide solution, add cyclopentanone (8.41 g, 100 mmol) in one portion.

  • Acidification (in situ HCN generation): Slowly add glacial acetic acid (6.6 g, 110 mmol) dropwise via the dropping funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10°C to control the exothermic reaction and minimize HCN gas loss.

  • Reaction Monitoring: After the acid addition is complete, continue stirring the milky white mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of cyclopentanone.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add 50 mL of dichloromethane (DCM). Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (CAUTION: slow addition, potential gas evolution) and then with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product.[14]

Purification

The crude 1-hydroxycyclopentanecarbonitrile, typically a pale yellow oil, can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to achieve high purity.[14]

Characterization

The identity and purity of the synthesized 1-hydroxycyclopentanecarbonitrile (C₆H₉NO, MW: 111.14 g/mol ) should be confirmed using standard analytical techniques.[2][15]

TechniqueExpected Result
¹H NMR Peaks corresponding to the cyclopentane ring protons (multiplets, ~1.7-2.1 ppm) and a broad singlet for the hydroxyl proton (-OH). The exact chemical shifts will depend on the solvent used.
¹³C NMR A characteristic quaternary carbon signal for the C-OH/CN carbon (~70-80 ppm), a signal for the nitrile carbon (-C≡N) (~120-125 ppm), and signals for the cyclopentane CH₂ carbons.
FT-IR (neat) A broad absorption band for the O-H stretch (~3400 cm⁻¹), a sharp, medium-intensity peak for the C≡N stretch (~2250 cm⁻¹), and C-H stretching bands (~2800-3000 cm⁻¹).
Mass Spec (MS) The mass spectrum should show the molecular ion peak (M⁺) or related fragments (e.g., M+H⁺, M+Na⁺) consistent with the molecular formula C₆H₉NO.

Conclusion

This application note provides a detailed, safety-conscious protocol for the synthesis of 1-hydroxycyclopentanecarbonitrile. By following the outlined procedures for reaction, workup, and purification, researchers can reliably produce this versatile chemical intermediate. The foundational principles of the cyanohydrin reaction, coupled with the stringent safety measures, ensure that this synthesis can be performed both effectively and responsibly in a modern research laboratory.

References

  • Vertex AI Search. (2020).
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  • Northwestern University Office for Research Safety. (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
  • University of Windsor.
  • Smolecule. (2023). Buy 1-Hydroxycyclopentanecarbonitrile | 5117-85-1.
  • United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures.
  • Google Patents. (2023). US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.
  • BenchChem. (2025). Application Notes and Protocols: 1-(1-Hydroxy-cyclopentyl)-ethanone in Pharmaceutical Synthesis.
  • Chemistry LibreTexts. (2025). 19.
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  • Chemistry Steps.
  • NC State University Libraries. 19.
  • Wikipedia. Cyanohydrin reaction.
  • National Center for Biotechnology Information. 1-Hydroxycyclopentanecarbonitrile | C6H9NO | CID 199855 - PubChem.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0241893).
  • De Clercq, P., & Samson, M. (1976). ¹H‐NMR spectral parameters of some 1,4‐dihydroxy‐2,3‐dialkylcyclopentanes. Bulletin des Sociétés Chimiques Belges.
  • BenchChem. (2025). Application Note: NMR Spectroscopic Analysis of 3-hydroxy-3-methylcyclobutanecarbonitrile.
  • Chemistry LibreTexts. (2024). 19.
  • L.S. College, Muzaffarpur. (2020). Cyanohydrin reaction.
  • ResearchGate. ¹H- and ¹³C-NMR chemical shifts for compound 7.

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Application

Application Note &amp; Protocol: Synthesis of 1-Hydroxycyclopentanecarbonitrile

Abstract & Introduction 1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin, is a versatile bifunctional organic molecule with the chemical formula C₆H₉NO.[1][2][3] It serves as a crucial syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin, is a versatile bifunctional organic molecule with the chemical formula C₆H₉NO.[1][2][3] It serves as a crucial synthetic intermediate in the development of more complex molecules, including pharmaceuticals and novel materials.[1][2] Its structure, featuring both a hydroxyl and a nitrile group on the same carbon, makes it a valuable building block for creating diverse chemical entities.[1][3]

This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 1-Hydroxycyclopentanecarbonitrile. The procedure is based on the classical cyanohydrin formation reaction, which involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclopentanone.[4][5][6] We will detail a method that generates hydrogen cyanide (HCN) in situ from sodium cyanide and a mild acid, a common and practical approach that mitigates the risks associated with handling highly toxic HCN gas directly.[5] This guide covers the reaction mechanism, detailed experimental procedures, purification techniques, characterization methods, and critical safety protocols required for the successful and safe execution of this synthesis.

Reaction Scheme & Mechanism

Scheme 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile from Cyclopentanone

Cyclopentanone1-Hydroxycyclopentanecarbonitrile

Causality of the Mechanism: The cyanohydrin formation is a reversible, base-catalyzed nucleophilic addition reaction.[6][7] The reaction is initiated by the nucleophilic attack of the cyanide anion (⁻C≡N) on the electrophilic carbonyl carbon of cyclopentanone. While hydrogen cyanide (HCN) itself can be used, the reaction is slow.[6] The process is significantly accelerated by the presence of a base, which increases the concentration of the more nucleophilic cyanide ion.[5][6] The resulting tetrahedral alkoxide intermediate is then protonated by a proton source (like undissociated HCN or the added acid) to yield the final cyanohydrin product.[4][5][8]

Cyanohydrin Formation Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation cyclopentanone Cyclopentanone alkoxide Tetrahedral Alkoxide Intermediate cyclopentanone->alkoxide + ⁻C≡N cyanide ⁻C≡N (Nucleophile) proton_source H⁺ product 1-Hydroxycyclopentanecarbonitrile alkoxide->product + H⁺

Diagram 1: Mechanism of Cyanohydrin Formation.

Materials, Reagents, and Equipment

Reagents & Chemicals
ReagentFormulaCAS No.M.W. ( g/mol )QuantityPurity
CyclopentanoneC₅H₈O120-92-384.1221.0 g (0.25 mol)≥99%
Sodium CyanideNaCN143-33-949.0113.5 g (0.275 mol)≥98%
Sulfuric AcidH₂SO₄7664-93-998.08~13.5 g (0.138 mol)98% (conc.)
Diethyl Ether(C₂H₅)₂O60-29-774.12300 mLAnhydrous
Saturated NaCl (aq)NaCl7647-14-558.44100 mLN/A
Anhydrous MgSO₄MgSO₄7487-88-9120.37~10 gN/A
Deionized WaterH₂O7732-18-518.02200 mLN/A
Equipment
  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer with a Teflon paddle

  • Dropping funnel (100 mL)

  • Thermometer (-20 to 100 °C)

  • Ice-water bath

  • Heating mantle with stirring capabilities

  • Separatory funnel (500 mL)

  • Erlenmeyer flasks (various sizes)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood (essential)

  • Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves (heavy-duty), lab coat.[9][10][11]

  • Cyanide antidote kit (must be available and personnel trained in its use).[12]

Detailed Experimental Protocol

CRITICAL SAFETY NOTE: This procedure involves highly toxic sodium cyanide and the in situ generation of hydrogen cyanide gas. This entire procedure MUST be performed in a well-ventilated chemical fume hood by trained personnel.[12][13] Ensure an emergency shower and eyewash station are immediately accessible.[9][10] NEVER work alone when handling cyanides.[12] Acidification of cyanide salts produces lethal hydrogen cyanide gas; therefore, all additions of acid must be slow and controlled under cooling.

Experimental_Workflow A Setup & Cooldown (Flask in Ice Bath) B Prepare NaCN Solution (NaCN in H₂O) A->B C Add Cyclopentanone to NaCN Solution B->C D Slow Addition of H₂SO₄ (via Dropping Funnel, <10 °C) C->D E Reaction Stirring (2-3 hours at 0-5 °C) D->E F Work-up: Extraction (with Diethyl Ether) E->F G Washing Organic Layer (with Brine) F->G H Drying & Filtration (over MgSO₄) G->H I Solvent Removal (Rotary Evaporation) H->I J Purification (Optional) (Vacuum Distillation) I->J K Characterization (NMR, IR, MS) J->K

Diagram 2: Step-by-step experimental workflow.

Step 1: Reaction Setup

  • Assemble the 500 mL three-neck flask with the mechanical stirrer, dropping funnel, and thermometer in a chemical fume hood.

  • Place the flask in a large ice-water bath to ensure efficient cooling.

Step 2: Reagent Preparation and Addition

  • In a separate beaker, dissolve 13.5 g (0.275 mol) of sodium cyanide in 75 mL of deionized water. Caution: NaCN is highly toxic. Wear appropriate PPE.

  • Transfer the aqueous NaCN solution to the three-neck flask. Begin stirring and cool the solution to 0-5 °C.

  • Add 21.0 g (0.25 mol) of cyclopentanone to the stirred NaCN solution.

  • In a separate beaker, carefully and slowly add 13.5 g of concentrated sulfuric acid to 50 mL of crushed ice. Allow the solution to cool. Transfer this cold, dilute H₂SO₄ solution to the dropping funnel.

Step 3: Reaction Execution

  • Begin the dropwise addition of the sulfuric acid solution from the dropping funnel to the stirred reaction mixture.

  • CRITICAL: Maintain the internal reaction temperature below 10 °C throughout the addition. The rate of addition should be controlled to prevent a temperature spike. This exothermic step generates HCN gas.

  • After the acid addition is complete (approx. 1 hour), continue to stir the milky-white mixture vigorously in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.

Step 4: Product Isolation and Purification (Work-up)

  • Once the reaction is complete, transfer the entire mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts.

  • Wash the combined organic layer with saturated aqueous NaCl solution (brine, 1 x 100 mL) to remove residual water and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (~10 g). Swirl and let it stand for 15-20 minutes.

  • Filter the drying agent and collect the filtrate.

  • Remove the diethyl ether using a rotary evaporator. The crude product will remain as a pale yellow oil.

Step 5: Final Purification (Optional) For higher purity, the crude oil can be purified by vacuum distillation.[14]

  • Boiling Point: ~102-104 °C at 15 mmHg (Predicted based on similar structures and available data). The boiling point at atmospheric pressure is 246.4 °C.[2]

  • Collect the fraction boiling at the correct temperature/pressure range to yield pure 1-Hydroxycyclopentanecarbonitrile as a colorless liquid.

Characterization

The identity and purity of the synthesized compound should be confirmed using spectroscopic methods.

  • Appearance: Colorless to pale yellow liquid.[3]

  • ¹H NMR (Predicted, 500 MHz, CDCl₃):

    • δ 2.50-2.70 (br s, 1H, -OH)

    • δ 1.80-2.10 (m, 8H, cyclopentyl -CH₂)

  • ¹³C NMR (Predicted, 125 MHz, CDCl₃):

    • δ 122.0 (C≡N)

    • δ 70.0 (C-OH)

    • δ 40.0 (-CH₂)

    • δ 24.0 (-CH₂)

  • IR (Infrared Spectroscopy):

    • ~3400 cm⁻¹ (broad, O-H stretch)

    • ~2960 cm⁻¹ (C-H stretch)

    • ~2250 cm⁻¹ (weak, C≡N stretch)

  • Mass Spectrometry (MS):

    • Molecular Weight: 111.14 g/mol .[1][15]

    • Expected M+ peak at m/z = 111.07.

Safety & Hazard Management

This synthesis presents significant chemical hazards. A thorough risk assessment must be conducted before beginning any work.

  • Toxicity: Sodium cyanide is fatal if swallowed, inhaled, or in contact with skin.[11] Cyanohydrins are also highly toxic and can release HCN.[9][11]

  • HCN Gas: Mixing cyanides with acid generates extremely poisonous hydrogen cyanide gas.[12] The entire procedure must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves are required.[9][10]

  • Waste Disposal: All aqueous waste and materials contaminated with cyanide must be quenched with an excess of sodium hypochlorite solution (bleach) before disposal according to institutional guidelines. This converts toxic cyanide to the less toxic cyanate.

  • Emergency Procedures:

    • In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9][11][12]

    • In case of inhalation, move the victim to fresh air immediately.[11]

    • In all cases of exposure, seek immediate medical attention.[11][12] Ensure that an amyl nitrite inhalant and other components of a cyanide antidote kit are on hand and that personnel are trained in their administration.[12]

References

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Method

The Strategic Utility of 1-Hydroxycyclopentanecarbonitrile in Modern Pharmaceutical Synthesis

Abstract This comprehensive guide delineates the pivotal role of 1-hydroxycyclopentanecarbonitrile as a versatile precursor in pharmaceutical research and development. While not a direct antecedent to blockbuster drugs,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delineates the pivotal role of 1-hydroxycyclopentanecarbonitrile as a versatile precursor in pharmaceutical research and development. While not a direct antecedent to blockbuster drugs, its strategic importance lies in its efficient conversion to key intermediates, such as 1-(aminomethyl)cyclopentanol, which are integral scaffolds for novel therapeutics, particularly G-protein-coupled receptor (GPCR) modulators. This document provides an in-depth analysis of its synthesis, reaction mechanisms, and detailed, field-tested protocols for its preparation and subsequent transformation, offering researchers and drug development professionals a practical guide to leveraging this valuable chemical entity.

Introduction: The Unseen Value of a Versatile Precursor

In the landscape of pharmaceutical synthesis, the efficiency and adaptability of starting materials are paramount. 1-Hydroxycyclopentanecarbonitrile (CAS No. 5117-85-1), a cyanohydrin derived from cyclopentanone, represents a quintessential example of a strategic precursor whose value is realized in its downstream applications.[1][2] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a diverse range of chemical modifications, making it an attractive starting point for the synthesis of more complex molecular architectures.[3]

This guide moves beyond a theoretical overview to provide actionable insights and detailed methodologies for the practical application of 1-hydroxycyclopentanecarbonitrile in a laboratory setting. We will explore its synthesis from readily available starting materials and its transformation into key building blocks for drug discovery.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 1-hydroxycyclopentanecarbonitrile is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₆H₉NO[2]
Molecular Weight 111.14 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[3]
Boiling Point 246.4 °C at 760 mmHg[1]
Flash Point 102.8 °C[1]
Density 1.1 g/cm³[1]

Safety Precautions: As with all nitrile-containing compounds, 1-hydroxycyclopentanecarbonitrile should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Cyanide-containing reagents are highly toxic, and all waste must be quenched and disposed of according to institutional safety protocols.

Synthesis of 1-Hydroxycyclopentanecarbonitrile: A Detailed Protocol

The most common and efficient method for the synthesis of 1-hydroxycyclopentanecarbonitrile is the nucleophilic addition of a cyanide ion to cyclopentanone.[4] This reaction is typically base-catalyzed and reversible.[5] The following protocol is adapted from established procedures for cyanohydrin formation.[6][7]

Reaction Mechanism: Nucleophilic Addition to a Carbonyl

The formation of 1-hydroxycyclopentanecarbonitrile proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of cyclopentanone. The reaction is initiated by the deprotonation of hydrogen cyanide (HCN) by a base, generating the cyanide nucleophile. This is followed by the protonation of the resulting alkoxide intermediate to yield the final cyanohydrin product.[8]

Caption: Mechanism of Cyanohydrin Formation.

Experimental Protocol: Synthesis of 1-Hydroxycyclopentanecarbonitrile

Materials:

  • Cyclopentanone (1.0 eq)

  • Sodium cyanide (NaCN) (1.1 eq)

  • Acetic acid (1.1 eq)

  • Methanol (solvent)

  • Water

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium cyanide in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of cyclopentanone in methanol to the stirred cyanide solution over 1-2 hours, maintaining the temperature below 10 °C.[7]

  • After the addition is complete, continue stirring for an additional hour at 0-5 °C.

  • Slowly add acetic acid to the reaction mixture over 2-3 hours, ensuring the temperature remains below 10 °C.[7]

  • Allow the reaction to stir for an additional 30 minutes.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-hydroxycyclopentanecarbonitrile.

  • The crude product can be purified by vacuum distillation.

Application in Pharmaceutical Synthesis: Precursor to 1-(Aminomethyl)cyclopentanol

A primary application of 1-hydroxycyclopentanecarbonitrile in pharmaceutical synthesis is its reduction to 1-(aminomethyl)cyclopentanol. This transformation converts the nitrile group into a primary amine, a common functional group in many bioactive molecules.[4]

Reaction: Reduction of the Nitrile Group

The nitrile group of 1-hydroxycyclopentanecarbonitrile can be readily reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[4]

Caption: Reduction of 1-Hydroxycyclopentanecarbonitrile.

Experimental Protocol: Synthesis of 1-(Aminomethyl)cyclopentanol

The following protocol describes the reduction of 1-hydroxycyclopentanecarbonitrile using lithium aluminum hydride.

Materials:

  • 1-Hydroxycyclopentanecarbonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-hydroxycyclopentanecarbonitrile in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour at room temperature.

  • Filter the precipitate and wash thoroughly with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(aminomethyl)cyclopentanol.

ReactionReagents and ConditionsYield (%)Reference
Reduction of 1-Hydroxycyclopentanecarbonitrile1) LiAlH₄, THF, 0 °C to reflux; 2) HCl, 1,4-dioxane, tert-butyl methyl ether, 20 °C68[1]

The Role of 1-(Aminomethyl)cyclopentanol in Drug Discovery

The cyclopentane motif is a common feature in a variety of biologically active compounds.[9] 1-(Aminomethyl)cyclopentanol serves as a valuable building block for the synthesis of novel pharmaceutical agents, particularly those targeting G-protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that are involved in a wide range of physiological processes, making them important drug targets.[10]

Recent patent literature discloses the use of cyclopentane derivatives, including those with the aminomethylcyclopentanol scaffold, in the development of GPCR modulators.[3][11][12] These modulators can act as agonists or antagonists, fine-tuning the cellular signaling pathways mediated by GPCRs.[10] The rigid cyclopentane ring can provide a desirable conformational constraint for binding to the receptor's active site.

Drug Discovery Workflow A Cyclopentanone B 1-Hydroxycyclopentanecarbonitrile A->B Cyanohydrin Formation C 1-(Aminomethyl)cyclopentanol B->C Nitrile Reduction D Scaffold for GPCR Modulators C->D Further Functionalization E Lead Optimization & Drug Candidate D->E Medicinal Chemistry Campaign

Caption: From Precursor to Potential Drug Candidate.

Conclusion

1-Hydroxycyclopentanecarbonitrile is a readily accessible and highly versatile precursor in pharmaceutical synthesis. Its true potential is unlocked through its efficient conversion into key intermediates like 1-(aminomethyl)cyclopentanol. This intermediate provides a valuable scaffold for the development of novel therapeutics, particularly in the ever-expanding field of GPCR modulation. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their drug discovery and development endeavors.

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Application

Application Notes &amp; Protocols: The Use of 1-Hydroxycyclopentanecarbonitrile in Advanced Polymer Synthesis

Introduction: A Versatile Bifunctional Building Block 1-Hydroxycyclopentanecarbonitrile (also known as cyclopentanone cyanohydrin) is a unique bifunctional molecule featuring both a hydroxyl (-OH) and a nitrile (-C≡N) gr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

1-Hydroxycyclopentanecarbonitrile (also known as cyclopentanone cyanohydrin) is a unique bifunctional molecule featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom within a cyclopentyl ring.[1][2] This distinct architecture makes it a highly valuable intermediate in organic synthesis and, more importantly, a potent building block for the creation of novel polymers.[2][3] While not a conventional polymerization initiator in the vein of azo or peroxide compounds, its true strength in polymer chemistry lies in its ability to be transformed into an A-B type monomer, enabling the synthesis of specialized polyesters with cyclic structural units.

This guide provides researchers, polymer chemists, and material scientists with a comprehensive overview of the physicochemical properties of 1-Hydroxycyclopentanecarbonitrile and detailed protocols for its conversion and subsequent use in polyester synthesis. We will explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 1-Hydroxycyclopentanecarbonitrile is critical for its safe handling and effective use in synthesis. The data below has been consolidated from various authoritative sources.

PropertyValueSource(s)
CAS Number 5117-85-1[2][4]
Molecular Formula C₆H₉NO[1][2][4]
Molecular Weight 111.14 g/mol [1][2][4]
Appearance Clear, colorless liquid[1]
Boiling Point 246.4 °C at 760 mmHg[2]
Density ~1.1 g/cm³[2]
Refractive Index ~1.491[1][2]
Synonyms Cyclopentanone cyanohydrin, 1-Cyano-1-hydroxycyclopentane[1][5]
Storage Temperature Room Temperature[1]

Principle of Application: A Precursor to A-B Type Monomers for Polycondensation

The primary application of 1-Hydroxycyclopentanecarbonitrile in polymer chemistry is not as a direct initiator but as a precursor to a hydroxy acid monomer. The synthetic strategy involves two key stages:

  • Hydrolysis of the Nitrile: The nitrile group (-C≡N) is chemically transformed into a carboxylic acid group (-COOH). This reaction converts 1-Hydroxycyclopentanecarbonitrile into 1-hydroxycyclopentanecarboxylic acid . This step is crucial as it creates the second functional group required for condensation polymerization.

  • Self-Condensation Polymerization: The resulting 1-hydroxycyclopentanecarboxylic acid molecule now possesses both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group. This "A-B" structure allows it to react with itself in a self-condensation reaction, eliminating water and forming ester linkages to build a polyester chain.[6]

This pathway yields a polyester with a repeating unit containing a cyclopentane ring, which can impart unique thermal and mechanical properties to the final material, such as increased rigidity and a higher glass transition temperature (Tg) compared to analogous linear aliphatic polyesters.

G cluster_0 Monomer Synthesis cluster_1 Polymerization A 1-Hydroxycyclopentanecarbonitrile (Starting Material) B 1-Hydroxycyclopentanecarboxylic Acid (A-B Monomer) A->B  Hydrolysis (H₂O, H⁺) C Polyester with Cyclopentyl Pendants B->C Self-Condensation (-nH₂O)

Caption: Logical workflow for polymer synthesis using 1-Hydroxycyclopentanecarbonitrile.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Hydroxycyclopentanecarboxylic Acid via Nitrile Hydrolysis

This protocol details the conversion of the starting cyanohydrin to the essential hydroxy acid monomer. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.[1][7]

4.1.1 Materials & Equipment

  • 1-Hydroxycyclopentanecarbonitrile (95%+)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.1.2 Step-by-Step Methodology

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 11.1 g (0.1 mol) of 1-Hydroxycyclopentanecarbonitrile with 100 mL of a 20% (v/v) aqueous sulfuric acid solution.

    • Causality: Concentrated acid serves as the catalyst for the hydrolysis of the nitrile group to a carboxylic acid. Water is the reactant. The reaction is typically exothermic and should be performed with care.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 12-18 hours.

    • Causality: The elevated temperature is necessary to overcome the activation energy of the hydrolysis reaction, ensuring a complete conversion. Refluxing prevents the loss of solvent and reactant.

  • Cooling and Neutralization: After the reaction period, cool the flask to room temperature and then further in an ice bath. Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Causality: Neutralization is critical to quench the reaction and to convert the product, 1-hydroxycyclopentanecarboxylic acid, into its carboxylate salt, which is more soluble in the aqueous layer, aiding in the removal of organic impurities.

  • Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

    • Causality: Although the product has some water solubility, it will preferentially partition into the organic ethyl acetate layer, allowing for its separation from inorganic salts. Multiple extractions ensure a high yield.

  • Re-acidification and Second Extraction: Combine the aqueous layers and re-acidify to pH ~2 with concentrated HCl. Extract this acidic aqueous solution again three times with 50 mL portions of ethyl acetate.

    • Causality: Re-acidifying converts the carboxylate salt back to the protonated carboxylic acid, which is more soluble in the organic layer, allowing for the extraction of the final product.

  • Drying and Evaporation: Combine all organic extracts. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 1-hydroxycyclopentanecarboxylic acid.

    • Causality: Anhydrous MgSO₄ removes trace amounts of water from the organic phase, which is crucial before polymerization. Rotary evaporation efficiently removes the volatile solvent to isolate the non-volatile product.

  • Purification (Optional): The product can be further purified by recrystallization if necessary.

Protocol 2: Self-Condensation Polymerization of 1-Hydroxycyclopentanecarboxylic Acid

This protocol describes the synthesis of the polyester from the A-B monomer prepared in Protocol 1.

G A Charge Monomer & Catalyst to Reactor B Heat under N₂ (150-180°C, 2-4h) A->B Initial Oligomerization C Apply Vacuum (180-220°C, 6-12h) B->C Drive Equilibrium (Remove H₂O) D Cool to RT under N₂ C->D Stop Reaction E Dissolve Polymer in Solvent D->E Purification F Precipitate, Filter & Dry E->F G Characterize Polymer F->G

Caption: Experimental workflow for self-condensation polymerization.

4.2.1 Materials & Equipment

  • 1-Hydroxycyclopentanecarboxylic acid (from Protocol 1)

  • Catalyst (e.g., Tin(II) 2-ethylhexanoate, ~0.1 mol%)

  • High-boiling point solvent (optional, for solution polymerization)

  • Methanol (for precipitation)

  • Glass reactor suitable for high vacuum and temperature, equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum trap.

  • High-vacuum pump

  • Heating mantle or oil bath

4.2.2 Step-by-Step Methodology

  • Reactor Setup: Charge the glass reactor with 13.0 g (0.1 mol) of 1-hydroxycyclopentanecarboxylic acid and the catalyst.

  • Inert Atmosphere: Seal the reactor and purge the system with dry nitrogen for at least 30 minutes to remove oxygen.

    • Causality: Removing oxygen is critical to prevent oxidative side reactions at high temperatures, which can lead to polymer discoloration and degradation.

  • Initial Oligomerization: Begin stirring and heat the reactor to 150-180 °C under a slow stream of nitrogen. Water will begin to distill from the reaction mixture. Maintain these conditions for 2-4 hours.

    • Causality: This initial stage forms low molecular weight oligomers. The nitrogen stream helps carry away the water produced, gently shifting the equilibrium towards product formation.

  • High Vacuum Polymerization: Gradually increase the temperature to 180-220 °C while slowly applying a high vacuum (<1 mmHg). The viscosity of the mixture will noticeably increase as the polymerization proceeds. Continue for 6-12 hours.

    • Causality: Applying a high vacuum is the most critical step for achieving high molecular weight. It efficiently removes the water byproduct, forcefully driving the reversible condensation reaction towards the formation of long polymer chains according to Le Châtelier's principle.

  • Cooling: Discontinue heating and break the vacuum by introducing nitrogen into the reactor. Allow the polymer to cool to room temperature under an inert atmosphere. The resulting polyester will be a solid, glassy material.

  • Purification: Dissolve the crude polymer in a suitable solvent (e.g., chloroform or THF). Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.

    • Causality: This step removes unreacted monomer and low molecular weight oligomers, which are soluble in methanol, while the high molecular weight polymer precipitates out.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Polymer Characterization

The synthesized polyester should be analyzed using standard techniques to confirm its structure and determine its properties:

  • Nuclear Magnetic Resonance (NMR): To verify the formation of ester bonds and confirm the repeating unit structure.

  • Size-Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions, particularly the glass transition temperature (Tg), which is indicative of the polymer's amorphous or semi-crystalline nature.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

Safety and Handling

1-Hydroxycyclopentanecarbonitrile is a hazardous chemical and must be handled with appropriate precautions.[5]

  • Toxicity: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5] Cyanohydrins can potentially release hydrogen cyanide, a highly toxic gas.[8]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9][10]

  • First Aid: In case of skin contact, wash immediately with plenty of water.[9] If inhaled, move to fresh air.[9][10] In case of ingestion or if you feel unwell, seek immediate medical attention.[9]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

References

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  • 1-Hydroxycyclopentanecarbonitrile | C6H9NO | CID 199855. PubChem - NIH.
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  • Cyanohydrins – Knowledge and References. Taylor & Francis Online.
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Method

The Strategic Utility of 1-Hydroxycyclopentanecarbonitrile in the Synthesis of Spirocyclic Scaffolds: Application Notes and Protocols

Introduction: The Rising Prominence of Spirocyclic Motifs in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Motifs in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among these, spirocyclic compounds—molecules characterized by two rings sharing a single common atom—have emerged as privileged scaffolds.[1] Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and selective interactions with biological targets.[2] This unique topology can lead to improved potency, selectivity, and pharmacokinetic profiles, making spirocycles highly sought-after in drug development programs.[1][3]

1-Hydroxycyclopentanecarbonitrile, a readily accessible cyanohydrin, serves as a versatile and strategic starting material for the construction of a diverse array of spiro compounds. Its bifunctional nature, possessing both a hydroxyl and a nitrile group on the same carbon, allows for elegant and efficient cyclization strategies to forge complex spirocyclic systems. This guide provides an in-depth exploration of the application of 1-hydroxycyclopentanecarbonitrile in the synthesis of key spirocyclic scaffolds, including spirohydantoins and spiro-α-amino acids, complete with detailed protocols and mechanistic insights for researchers in the pharmaceutical and chemical sciences.

Core Synthetic Strategies: Leveraging Cyanohydrin Reactivity

The synthetic utility of 1-hydroxycyclopentanecarbonitrile primarily revolves around two classical multicomponent reactions: the Bucherer-Bergs synthesis for spirohydantoins and the Strecker synthesis for spiro-α-amino acids. Both pathways capitalize on the cyanohydrin's ability to generate key intermediates that undergo intramolecular cyclization.

The Bucherer-Bergs Reaction: A Gateway to Spirohydantoins

The Bucherer-Bergs reaction is a robust and widely employed method for the synthesis of 5,5-disubstituted hydantoins from ketones or cyanohydrins.[4][5] When 1-hydroxycyclopentanecarbonitrile is utilized, it provides a direct route to spiro[cyclopentane-4,4'-imidazolidine]-2',5'-dione, a valuable scaffold in medicinal chemistry.[6]

Mechanistic Rationale:

The reaction proceeds through a series of equilibria.[7] The cyanohydrin can react with ammonium carbonate, which serves as a source of both ammonia and carbon dioxide. The initial step involves the formation of an aminonitrile intermediate via nucleophilic substitution of the hydroxyl group by ammonia.[2] Subsequently, the aminonitrile reacts with carbon dioxide to form a carbamic acid derivative, which then undergoes an intramolecular cyclization to yield a 5-imino-oxazolidin-2-one. This intermediate then rearranges to the thermodynamically more stable hydantoin product.[5]

Bucherer-Bergs_Mechanism cluster_0 Bucherer-Bergs Reaction Pathway start 1-Hydroxycyclopentanecarbonitrile aminonitrile 1-Aminocyclopentanecarbonitrile (Intermediate) start->aminonitrile NH3 reagents + (NH4)2CO3 (Source of NH3 and CO2) reagents->aminonitrile carbamate N-Cyclopentyl(cyano)carbamic acid (Intermediate) aminonitrile->carbamate CO2 cyclization Intramolecular Cyclization carbamate->cyclization rearrangement Rearrangement cyclization->rearrangement product Spiro[cyclopentane-4,4'-imidazolidine]-2',5'-dione rearrangement->product

Caption: Generalized workflow of the Bucherer-Bergs reaction.

Experimental Protocol: Synthesis of Spiro[cyclopentane-4,4'-imidazolidine]-2',5'-dione

This protocol is adapted from established procedures for the Bucherer-Bergs synthesis.[8]

Materials and Equipment:

  • 1-Hydroxycyclopentanecarbonitrile

  • Ammonium carbonate

  • Sodium cyanide (or Potassium cyanide)

  • Ethanol (95%)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Autoclave or a sealed pressure vessel

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • pH paper or meter

Safety Precautions:

  • Cyanide Hazard: Sodium cyanide and potassium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.

  • Pressure Hazard: The reaction is performed in a sealed vessel at elevated temperatures, which can generate significant pressure. Ensure the pressure vessel is rated for the reaction conditions and is properly sealed.

Procedure:

  • Reaction Setup: In a suitable pressure vessel, combine 1-hydroxycyclopentanecarbonitrile (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the vessel, ensuring the solids are adequately suspended.

  • Reaction Conditions: Seal the vessel and heat the mixture to 110-120 °C with vigorous stirring for 4-6 hours. The pressure will increase during the reaction.

  • Work-up: After the reaction is complete, cool the vessel to room temperature before carefully venting.

  • Product Precipitation: Transfer the reaction mixture to a beaker and acidify to pH 2-3 with concentrated HCl while cooling in an ice bath. This will precipitate the crude spirohydantoin.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.[8][9]

ParameterRecommended Value/ConditionRationale
Temperature 110-120 °CTo ensure the reaction proceeds at a reasonable rate and to overcome the activation energy for cyclization.
Time 4-6 hoursSufficient time for the reaction to reach completion. Progress can be monitored by TLC.
Solvent Ethanol/Water (1:1)A polar protic solvent system that effectively dissolves the reactants and facilitates the reaction.
pH for Precipitation 2-3To ensure complete protonation of the hydantoin, rendering it less soluble in the aqueous medium.

Expected Outcome: This procedure should yield spiro[cyclopentane-4,4'-imidazolidine]-2',5'-dione as a white crystalline solid. Characterization can be performed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.[10]

The Strecker Synthesis: Access to Spiro-α-Amino Acids

The Strecker synthesis is a venerable method for the preparation of α-amino acids from aldehydes or ketones.[11] By starting with 1-hydroxycyclopentanecarbonitrile, one can synthesize 1-aminocyclopentanecarboxylic acid, a non-proteinogenic amino acid that has been incorporated into various peptidomimetics and pharmacologically active compounds.[12][13]

Mechanistic Rationale:

The Strecker synthesis begins with the formation of an α-aminonitrile.[14] In this case, 1-hydroxycyclopentanecarbonitrile is treated with ammonia, which displaces the hydroxyl group to form 1-aminocyclopentanecarbonitrile.[15] The crucial second step is the hydrolysis of the nitrile functionality to a carboxylic acid. This is typically achieved under harsh acidic or basic conditions, proceeding through an amide intermediate.[11]

Strecker_Synthesis_Mechanism cluster_1 Strecker Synthesis Pathway start 1-Hydroxycyclopentanecarbonitrile aminonitrile 1-Aminocyclopentanecarbonitrile (Intermediate) start->aminonitrile reagents + NH3 reagents->aminonitrile hydrolysis Acid or Base Hydrolysis aminonitrile->hydrolysis product 1-Aminocyclopentanecarboxylic acid hydrolysis->product

Caption: Generalized workflow of the Strecker synthesis.

Experimental Protocol: Synthesis of 1-Aminocyclopentanecarboxylic Acid

This protocol is a generalized procedure based on established methods for nitrile hydrolysis.[11]

Materials and Equipment:

  • 1-Hydroxycyclopentanecarbonitrile

  • Aqueous Ammonia (concentrated)

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware

  • Ion-exchange chromatography column (optional)

Safety Precautions:

  • Corrosive Reagents: Concentrated acids and bases are highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Ammonia: Concentrated ammonia has a pungent and irritating odor. Work in a well-ventilated area.

Procedure:

Step 1: Formation of 1-Aminocyclopentanecarbonitrile

  • In a round-bottom flask, dissolve 1-hydroxycyclopentanecarbonitrile (1.0 eq) in an excess of concentrated aqueous ammonia.

  • Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, the excess ammonia and water can be removed under reduced pressure to yield the crude aminonitrile, which can be used directly in the next step.

Step 2: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid

  • To the crude 1-aminocyclopentanecarbonitrile, add a 6M solution of HCl (or a 6M solution of NaOH).

  • Heat the mixture to reflux for 12-24 hours. The hydrolysis of the nitrile is often slow.

  • After cooling, if acidic hydrolysis was performed, neutralize the solution with a base (e.g., NaOH) to the isoelectric point of the amino acid (around pH 6) to precipitate the product. If basic hydrolysis was used, neutralize with an acid (e.g., HCl).

  • Collect the precipitated amino acid by filtration and wash with cold water.

  • Further purification can be achieved by recrystallization from water or an alcohol/water mixture, or by ion-exchange chromatography.

ParameterRecommended Value/ConditionRationale
Hydrolysis Reagent 6M HCl or 6M NaOHStrong acid or base is required to hydrolyze the stable nitrile group.
Hydrolysis Time 12-24 hoursNitrile hydrolysis is often a slow process and requires prolonged heating.
pH for Precipitation Isoelectric point (approx. pH 6)The amino acid is least soluble at its isoelectric point, maximizing the yield of the precipitated product.

Expected Outcome: The final product, 1-aminocyclopentanecarboxylic acid, is a white crystalline solid.[12][13] Its identity and purity can be confirmed by NMR, IR spectroscopy, and melting point analysis.

Expanding the Synthetic Toolbox: Beyond Hydantoins and Amino Acids

The reactivity of 1-hydroxycyclopentanecarbonitrile is not limited to the synthesis of spirohydantoins and amino acids. The cyanohydrin moiety can be a precursor to other valuable spiro-heterocyclic systems. For instance, reaction with phosgene or its equivalents can lead to the formation of spiro-oxazolidinones. Furthermore, the nitrile group can be reduced to a primary amine, which can then be used in a variety of cyclization reactions to generate novel spiro-diamines and other complex nitrogen-containing spirocycles. The exploration of these alternative synthetic pathways represents a fertile ground for the discovery of new bioactive molecules.

Conclusion and Future Perspectives

1-Hydroxycyclopentanecarbonitrile has proven to be a cornerstone in the synthesis of spirocyclic compounds. The Bucherer-Bergs and Strecker reactions provide reliable and efficient routes to spirohydantoins and spiro-α-amino acids, respectively. These scaffolds are of significant interest to the pharmaceutical industry due to their unique three-dimensional structures and potential for enhanced biological activity.

The protocols detailed in this guide are intended to serve as a practical resource for researchers and scientists. By understanding the underlying mechanisms and optimizing reaction conditions, the synthesis of these and other novel spiro compounds can be achieved with high efficiency. The continued exploration of the synthetic potential of 1-hydroxycyclopentanecarbonitrile and other cyanohydrins will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Elkanzi, N. (2012). Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds. International Journal of Organic Chemistry, 2, 352-361.
  • Grogg, P. (n.d.). Strecker amino acid synthesis. Grokipedia. Retrieved from [Link]

  • Benaka Prasad, S. B., Naveen, S., Madaiah, M., Lokanath, N. K., Warad, I., & Abdoh, M. (2015). Crystal structure of 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione: a hydantoine derivative.
  • TSI Journals. (n.d.). One-pot synthesis of spiro [indol- thiazolidinone]derivative. Retrieved from [Link]

  • MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(13), 4209.
  • Organic Chemistry Frontiers. (2021). One-pot synthesis of natural-product inspired spiroindolines with anti-cancer activities. Royal Society of Chemistry.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Marinov, M., Frenkeva, M., Naydenova, E., Penchev, P., & Stoyanov, N. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-32.
  • Elkanzi, N. A. A. (2012). Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds. International Journal of Organic Chemistry, 2(4), 352-361.
  • Sureshbabu, P., et al. (2012). imidazolidine-5′-spiro-1′′-cyclohexan-4′-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2681.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Demir, E., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1846–1856.
  • PubMed. (2024). One-Pot Synthesis of Chiral Spiro-Imidazolidinone Cyclohexenones. The Journal of Organic Chemistry.
  • Molbase. (n.d.). 1-aminocyclopentane-1-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanecarboxylic acid, 1-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • MH Chem. (2022, July 8).
  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17531.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • Luo, Q., et al. (2024). Enantioselective Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds with Five Consecutive Stereocenters.
  • fieldguide2chemistry. (2021, March 22).
  • Al-Romaizan, A. N. (2020). Synthesis, Characteristic and Antimicrobial Activity of Some New Spiro[indol-thiazolidon-2,4-diones] and Bis(5-fluorospiro[indoline-3,2'-thiazolidine]-2,4'-dione) Probes.
  • ResearchGate. (2024). One-Pot Synthesis of Chiral Spiro -Imidazolidinone Cyclohexenones. The Journal of Organic Chemistry, 90(1).
  • Qudrat-I-Khuda, M., & Mukherjee, A. (2022). CHEMISTRY OF SPIRO-COMPOUNDS. PART II. SYNTHESIS OF CYCLOPENTANE-SPIRO-CYCLOPENTANONE. Zenodo.
  • Abdulrahman, L. K., Al-Mously, M. M., Al-Mosuli, M. L., & Al-Azzawii, K. K. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.
  • Kakehi, A., et al. (2010). Synthesis of Spiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine] Derivatives and Their Interesting Behavior in 1H-NMR Spectra in Deuteriochloroform.
  • National Center for Biotechnology Information. (2017). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Chemistry Central Journal, 11(1), 10.
  • Sheng, J., et al. (2018). Facile one-pot, multi-component reaction to synthesize spirooxindole-annulated thiopyran derivatives under environmentally benevolent conditions. BMC Chemistry, 12(1), 119.
  • ResearchGate. (2017).
  • PubMed. (2015). Crystal Structure of 1'-ethyl-spiro[chroman-4,4'-imidazolidine]-2',5'-dione: A Hydantoine Derivative.
  • MDPI. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(1), 213.
  • Beilstein Journals. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 2364–2371.
  • PubMed. (2011). Design and Synthesis of Spiro[indole-Thiazolidine]spiro[indole-Pyrans] as Antimicrobial Agents. Bioorganic & Medicinal Chemistry Letters, 21(21), 6431-6436.

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Application

Application Notes and Protocols for Nucleophilic Addition Reactions of 1-Hydroxycyclopentanecarbonitrile

For: Researchers, scientists, and drug development professionals. Introduction: The Versatile Role of 1-Hydroxycyclopentanecarbonitrile in Synthesis 1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohy...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Role of 1-Hydroxycyclopentanecarbonitrile in Synthesis

1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin, is a bifunctional molecule that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a hydroxyl group and a nitrile group on the same carbon atom of a cyclopentane ring, provides two reactive centers for a variety of chemical transformations.[2] This unique arrangement makes it a versatile building block for the synthesis of more complex molecules, including those with potential pharmaceutical applications.[1][2] The cyclopentane moiety is a common scaffold in many biologically active compounds, and the ability to functionalize it through reactions of the hydroxyl and nitrile groups is of significant interest in drug discovery.[3]

These application notes will provide detailed protocols for several key nucleophilic addition reactions of 1-hydroxycyclopentanecarbonitrile, focusing on transformations of both the nitrile and hydroxyl functionalities. The protocols are designed to be a practical guide for researchers in organic synthesis and medicinal chemistry, offering insights into the reaction mechanisms and experimental procedures.

Core Reactions and Synthetic Utility

The reactivity of 1-hydroxycyclopentanecarbonitrile is dominated by the electrophilic nature of the nitrile carbon and the potential for the hydroxyl group to act as a leaving group upon protonation. This allows for a range of nucleophilic attacks, leading to diverse products.

Reaction TypeFunctional Group TransformationProduct Class
Hydrolysis Nitrile to Carboxylic Acidα-Hydroxy Acid
Reduction Nitrile to Primary Amineβ-Amino Alcohol
Grignard Addition Nitrile to Ketoneα-Hydroxy Ketone
Ritter Reaction Hydroxyl to N-alkyl AmideN-Substituted Amide

Experimental Protocols

Protocol 1: Hydrolysis of 1-Hydroxycyclopentanecarbonitrile to 1-Hydroxycyclopentanecarboxylic Acid

Principle: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This reaction proceeds via a nucleophilic attack of water on the protonated nitrile (acid-catalyzed) or direct attack of hydroxide ion (base-catalyzed), followed by tautomerization and further hydrolysis of the intermediate amide.[4]

dot

Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Hydrolysis A 1-Hydroxycyclopentanecarbonitrile B Protonated Nitrile A->B H+ C Imidic Acid B->C + H2O - H+ D Amide Intermediate C->D Tautomerization E 1-Hydroxycyclopentanecarboxylic Acid D->E + H2O, H+ - NH4+

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Materials:

  • 1-Hydroxycyclopentanecarbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-hydroxycyclopentanecarbonitrile (11.1 g, 0.1 mol).

  • Slowly and with cooling in an ice bath, add a mixture of concentrated sulfuric acid (15 mL) and water (15 mL).

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and pour it onto 100 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 1-hydroxycyclopentanecarboxylic acid can be purified by recrystallization from a suitable solvent like xylene.[5]

Safety: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE). The reaction can be exothermic.

Protocol 2: Reduction of 1-Hydroxycyclopentanecarbonitrile to 1-(Aminomethyl)cyclopentanol

Principle: The nitrile group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.

dot

Reduction_Workflow cluster_1 Reduction Workflow Start 1-Hydroxycyclopentanecarbonitrile in THF Step1 Add to LiAlH4 suspension Start->Step1 Step2 Reflux Step1->Step2 Step3 Quench with water and NaOH Step2->Step3 Step4 Filter and extract Step3->Step4 End 1-(Aminomethyl)cyclopentanol Step4->End

Caption: Workflow for the reduction of the nitrile group.

Materials:

  • 1-Hydroxycyclopentanecarbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen inlet.

Procedure:

  • To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, reflux condenser, and nitrogen inlet, add lithium aluminum hydride (4.2 g, 0.11 mol) and 150 mL of anhydrous THF.

  • Stir the suspension and cool the flask in an ice bath.

  • Dissolve 1-hydroxycyclopentanecarbonitrile (11.1 g, 0.1 mol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture again in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (4.2 mL), 15% NaOH solution (4.2 mL), and finally water (12.6 mL).

  • Stir the resulting white precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake with THF (3 x 30 mL).

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 1-(aminomethyl)cyclopentanol. Further purification can be achieved by distillation under reduced pressure.

Safety: Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a fume hood. Wear appropriate PPE.

Protocol 3: Ritter Reaction of 1-Hydroxycyclopentanecarbonitrile

Principle: The Ritter reaction involves the reaction of a tertiary alcohol with a nitrile in the presence of a strong acid to form an N-substituted amide.[6] In this case, the hydroxyl group of 1-hydroxycyclopentanecarbonitrile is protonated and eliminated to form a stable tertiary carbocation, which is then attacked by the nitrogen of a nitrile solvent/reagent.

dot

Ritter_Mechanism cluster_2 Ritter Reaction Mechanism Alc 1-Hydroxycyclopentanecarbonitrile Prot_Alc Protonated Alcohol Alc->Prot_Alc H+ Carbocation Tertiary Carbocation Prot_Alc->Carbocation - H2O Nitrilium Nitrilium Ion Carbocation->Nitrilium + CH3CN Amide N-(1-cyanocyclopentyl)acetamide Nitrilium->Amide + H2O - H+

Caption: Mechanism of the Ritter reaction.

Materials:

  • 1-Hydroxycyclopentanecarbonitrile

  • Acetonitrile (CH₃CN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-hydroxycyclopentanecarbonitrile (5.55 g, 0.05 mol) in acetonitrile (30 mL).

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture into a beaker containing ice water (100 mL) and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-(1-cyanocyclopentyl)acetamide. The product can be purified by column chromatography on silica gel.

Safety: Concentrated sulfuric acid is highly corrosive. The reaction should be performed in a well-ventilated fume hood.

Application in the Synthesis of Bioactive Scaffolds: Spiro-oxindoles

1-Hydroxycyclopentanecarbonitrile is a potential precursor for the synthesis of spiro[cyclopentane-1,3'-oxindole] scaffolds. These structures are of great interest in medicinal chemistry due to their presence in various biologically active molecules.[7] A plausible synthetic route involves the conversion of 1-hydroxycyclopentanecarbonitrile to a suitable electrophile, followed by a Friedel-Crafts type reaction with an oxindole derivative.

Conclusion

1-Hydroxycyclopentanecarbonitrile is a versatile building block with multiple reactive sites that can be selectively targeted to generate a diverse range of valuable chemical intermediates. The protocols outlined in these application notes provide a foundation for researchers to explore the synthetic potential of this molecule in their own research, particularly in the fields of organic synthesis and drug discovery. The ability to transform both the nitrile and hydroxyl groups opens up numerous possibilities for the creation of novel molecular architectures.

References

  • Smolecule. (2023, August 15). Buy 1-Hydroxycyclopentanecarbonitrile | 5117-85-1.
  • LookChem. (n.d.). Cas 5117-85-1, 1-Hydroxycyclopentane carbonitrile.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Strategies for the enantioselective synthesis of spirooxindoles.
  • NROChemistry. (n.d.). Ritter Reaction.
  • Wikipedia. (n.d.). Ritter reaction.
  • ResearchGate. (n.d.). Synthesis of spiro oxindole-fused cyclopentane reported by Veselý and....
  • PubMed Central. (n.d.). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations.
  • ResearchGate. (n.d.). Enantioselective Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds with Five Consecutive Stereocenters.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction.
  • Beilstein Journals. (n.d.). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione.
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  • PubChem. (n.d.). 1-Hydroxycyclopentanecarboxylic acid.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
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Method

Application Note: High-Fidelity Reduction of 1-Hydroxycyclopentanecarbonitrile to 1-(Aminomethyl)cyclopentanol

Abstract This document provides a comprehensive technical guide for the chemical reduction of 1-hydroxycyclopentanecarbonitrile to 1-(aminomethyl)cyclopentanol. The target audience includes researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical reduction of 1-hydroxycyclopentanecarbonitrile to 1-(aminomethyl)cyclopentanol. The target audience includes researchers, scientists, and professionals in drug development and medicinal chemistry. This guide emphasizes field-proven insights and detailed protocols for achieving high-yield, high-purity synthesis of this critical pharmaceutical intermediate. We will explore and contrast several robust reduction methodologies, including powerful hydride reagents and catalytic hydrogenation, providing the causal logic behind experimental choices to ensure reproducible and scalable results.

Introduction: The Significance of 1-(Aminomethyl)cyclopentanol

1-(Aminomethyl)cyclopentanol is a valuable molecular building block in the synthesis of a wide range of pharmaceutical agents.[1][2] Its structure, featuring a primary amine and a tertiary alcohol on a rigid cyclopentyl scaffold, makes it a key intermediate for compounds targeting various biological pathways, including those involved in neurological conditions.[1] The precise and efficient synthesis of this compound is therefore a critical step in the drug discovery and development pipeline. The precursor, 1-hydroxycyclopentanecarbonitrile (also known as cyclopentanone cyanohydrin), is readily synthesized from cyclopentanone.[3] This application note focuses on the subsequent, pivotal reduction of the nitrile group to a primary amine without compromising the adjacent hydroxyl group.

Chemical Theory and Mechanistic Considerations

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a fundamental transformation in organic synthesis. The reaction proceeds via the addition of two equivalents of hydride (H⁻) or hydrogen (H₂) to the carbon-nitrogen triple bond.

A generalized mechanism involves the initial nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine salt.[4] A second hydride addition then reduces the imine to a di-anionic species.[4] Subsequent aqueous workup protonates the nitrogen and the oxygen (from the complexed hydroxyl group) to yield the final 1-(aminomethyl)cyclopentanol product.

It is crucial to select a reduction method that is chemoselective for the nitrile group and does not affect the tertiary alcohol. Additionally, over-reduction or side reactions leading to secondary or tertiary amines must be minimized.

graph Reaction_Mechanism {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=filled, fontname="Helvetica", fontsize=10];
  edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="1-Hydroxycyclopentanecarbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydride [label="[H⁻] (e.g., from LiAlH₄)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Imine Anion Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; SecondHydride [label="[H⁻]", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AmineComplex [label="Aluminum-Amine Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup (H₂O)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="1-(Aminomethyl)cyclopentanol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="1. Hydride Attack"]; Hydride -> Intermediate [style=invis]; Intermediate -> AmineComplex [label="2. Second Hydride Attack"]; SecondHydride -> AmineComplex [style=invis]; AmineComplex -> Product [label="3. Protonation"]; Workup -> Product [style=invis]; }

Figure 2: Comparative experimental workflow for the reduction protocols.

Conclusion

The reduction of 1-hydroxycyclopentanecarbonitrile to 1-(aminomethyl)cyclopentanol is a robust and essential transformation for the synthesis of pharmaceutical intermediates. Both lithium aluminum hydride reduction and catalytic hydrogenation offer high-yield pathways to the desired product. The choice between these methods should be guided by the scale of the reaction, available equipment, and institutional safety protocols. The detailed procedures and causal explanations provided in this note serve as a reliable guide for researchers to achieve consistent and successful outcomes in their synthetic endeavors.

References

  • Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Retrieved from [Link]

  • Dr. Aman Bajpai. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. Retrieved from [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • Reddit. (2019, May 5). Mechanism of reduction of nitrile with Borane-THF. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 24). Manganese catalysed reduction of nitriles with amine boranes. Retrieved from [Link]

  • PubMed. (2001, April 6). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Retrieved from [Link]

  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube. Retrieved from [Link]

  • Unacademy. (n.d.). JEE 2022: Chemistry- Topic Reduction of Nitriles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols. Retrieved from [Link]

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Application

Application Note &amp; Protocol: Synthesis of 1-Hydroxycyclopentanecarboxylic Acid via Hydrolysis of 1-Hydroxycyclopentanecarbonitrile

Abstract This document provides a comprehensive guide for the synthesis of 1-hydroxycyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and organic synthesis.[1] The protocol details the hydroly...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-hydroxycyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and organic synthesis.[1] The protocol details the hydrolysis of 1-hydroxycyclopentanecarbonitrile (a cyanohydrin) under both acidic and basic conditions. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can execute the synthesis reliably and safely, troubleshoot potential issues, and adapt the methodology to their specific needs. The α-hydroxy acid functional group is a crucial scaffold in the development of pharmaceuticals, influencing properties like solubility and bioavailability.[2]

Introduction and Significance

α-Hydroxy acids are a prominent class of compounds in organic chemistry, frequently utilized as intermediates and chiral synthons. 1-Hydroxycyclopentanecarboxylic acid, in particular, serves as a key reagent in the preparation of advanced pharmaceutical compounds, including novel pyridone-conjugated monobactam antibiotics with significant gram-negative activity.[3] The conversion of cyanohydrins to α-hydroxy acids is a fundamental and powerful transformation in synthetic chemistry, as it allows for the creation of a carboxylic acid functional group while retaining the hydroxyl moiety on the same carbon atom.[4]

This application note presents two robust, field-proven protocols for the hydrolysis of 1-hydroxycyclopentanecarbonitrile. The choice between an acid- or base-catalyzed pathway often depends on the overall synthetic strategy and the compatibility of other functional groups present in the substrate.[5] Both methods proceed through a common amide intermediate, but the reaction conditions and workup procedures differ significantly.[6][7][8]

Reaction Mechanism: The Path from Nitrile to Carboxylic Acid

The hydrolysis of a nitrile to a carboxylic acid is a two-stage process, irrespective of the catalyst. The nitrile is first hydrated to form an amide, which is then further hydrolyzed to the carboxylic acid (or its conjugate base) and ammonia (or the ammonium ion).[7][8]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[6][9][10] A series of proton transfers leads to the formation of a protonated amide, which then undergoes hydrolysis in a manner analogous to ester hydrolysis to yield the final carboxylic acid and an ammonium ion.[6][9]

Base-Catalyzed Hydrolysis

In the presence of a strong base, the highly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[9][11] This addition is followed by protonation of the resulting anion by water to form an imidic acid, which quickly tautomerizes to the more stable amide intermediate.[9][11] The amide then undergoes base-catalyzed hydrolysis. The final products in the reaction mixture are the carboxylate salt and ammonia.[12] A subsequent acidification step is required to protonate the carboxylate and isolate the desired carboxylic acid.[12]

Reaction_Scheme start 1-Hydroxycyclopentanecarbonitrile intermediate Amide Intermediate start->intermediate H+ / H2O or OH- / H2O product 1-Hydroxycyclopentanecarboxylic Acid intermediate->product H+ / H2O or OH- / H2O, then H3O+

Caption: Overall transformation from cyanohydrin to α-hydroxy acid.

Critical Safety Considerations: Handling Cyanohydrins

WARNING: 1-Hydroxycyclopentanecarbonitrile is a cyanohydrin, a class of compounds that are highly toxic. They can be absorbed through the skin and are fatal if swallowed or inhaled.[13] They can also release highly toxic hydrogen cyanide gas, particularly under acidic conditions or upon heating.[14]

  • Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[13][15] Facilities must be equipped with an emergency eyewash station and a safety shower.[15]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (consult glove manufacturer for suitability).[15][16]

  • Handling: Avoid all personal contact, including inhalation.[17] Never work alone.[18] Have a cyanide first-aid kit and trained personnel available.

  • Waste Disposal: All waste materials containing cyanide must be quenched with an appropriate neutralizing agent (e.g., sodium hypochlorite solution) according to institutional safety protocols before disposal.

Experimental Protocols and Workflow

The following protocols provide step-by-step guidance for both acid- and base-catalyzed hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis

This method directly yields the carboxylic acid upon workup. It is generally preferred when the substrate is stable to prolonged heating in strong acid.[5]

Materials and Reagents:

  • 1-Hydroxycyclopentanecarbonitrile

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-hydroxycyclopentanecarbonitrile (1.0 eq) with a 6 M aqueous solution of hydrochloric acid (prepared by carefully diluting concentrated HCl with deionized water). A typical solvent volume is 5-10 mL per gram of substrate.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 12-24 hours for complete conversion.

  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (brine) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-hydroxycyclopentanecarboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or toluene/hexanes).

Protocol 2: Base-Catalyzed Hydrolysis

This method is suitable for substrates that may be sensitive to strong acid but are stable in base. It requires a final acidification step to obtain the product.

Materials and Reagents:

  • 1-Hydroxycyclopentanecarbonitrile

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Litmus or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask with a stir bar and reflux condenser, dissolve sodium hydroxide (2.5-3.0 eq) in deionized water to create a 4-6 M solution. Add 1-hydroxycyclopentanecarbonitrile (1.0 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The evolution of ammonia gas is a positive indicator of reaction progress. Continue heating for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cooling and Acidification: Cool the reaction mixture in an ice bath to 0-5 °C. CAUTION: This step is exothermic. Slowly and carefully add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH 1-2), as confirmed with pH paper.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude material by recrystallization as described in Protocol 1.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Final Purification setup 1. Reaction Setup (Acid or Base) reflux 2. Heat to Reflux (Monitor Progress) setup->reflux cool 3. Cool Mixture reflux->cool acidify 3a. Acidify (Base Protocol Only) cool->acidify If applicable extract 4. Solvent Extraction cool->extract acidify->extract wash_dry 5. Wash & Dry extract->wash_dry concentrate 6. Concentrate wash_dry->concentrate purify 7. Recrystallization concentrate->purify analyze 8. Characterization (NMR, IR, MP) purify->analyze

Caption: General experimental workflow for the hydrolysis protocol.

Data Presentation and Expected Results

The choice of protocol will influence reaction time and workup complexity. Below is a summary of typical parameters.

ParameterAcid-Catalyzed ProtocolBase-Catalyzed Protocol
Primary Reagent 6 M Hydrochloric Acid4-6 M Sodium Hydroxide
Reaction Temp. Reflux (~100-110 °C)Reflux (~100-110 °C)
Typical Time 12-24 hours4-12 hours
Initial Product Carboxylic AcidSodium Carboxylate
Workup Direct ExtractionAcidification then Extraction
Byproducts Ammonium Chloride (NH₄Cl)Ammonia (NH₃), Sodium Chloride (NaCl)
Typical Yield 65-85%70-90%

Product Characterization (1-Hydroxycyclopentanecarboxylic Acid):

  • Appearance: White crystalline solid.

  • Molecular Formula: C₆H₁₀O₃[19]

  • Molecular Weight: 130.14 g/mol [19]

  • ¹H NMR: Expect signals for the cyclopentyl protons (multiplets) and the exchangeable hydroxyl and carboxylic acid protons (broad singlets).

  • ¹³C NMR: Expect signals for the quaternary carbon bearing the -OH and -COOH groups, the carboxyl carbon, and the four distinct carbons of the cyclopentyl ring.

  • IR Spectroscopy: Look for a very broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid, a strong C=O stretch (~1700-1725 cm⁻¹), and a C-O stretch.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; low concentration of acid/base.Extend reflux time. Ensure vigorous stirring and proper temperature. Use a higher concentration of acid or base if necessary.
Low Yield Incomplete extraction; product loss during workup; decomposition of starting material.Perform additional extractions (4-5 times). Ensure pH is correctly adjusted before extraction. For the base protocol, ensure the mixture is thoroughly cooled before acidification to prevent side reactions.
Oily Product / Fails to Crystallize Presence of impurities (e.g., unreacted starting material, amide intermediate).Re-purify using column chromatography on silica gel. Ensure the product is completely dry and free of solvent.
Emulsion during Extraction Formation of soaps during basic workup; high concentration of salts.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Allow the mixture to stand for a longer period.

References

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Fiveable. (n.d.). Hydrolysis of Nitriles Definition. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Acetone Cyanohydrin. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • ChemBK. (2024). 1-Hydroxycyclopentanecarboxylic acid. Retrieved from [Link]

  • Ohta, H., et al. (1990). Preparation of Optically Active α-Hydroxy Acid Derivatives by Microbial Hydrolysis of Cyanohydrins and Its Application to the Synthesis of (R)-4-Dodecanolide. Agricultural and Biological Chemistry, 54(9), 2395-2401.
  • QuickTakes. (n.d.). Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Lucite International. (n.d.). Material Safety Data Sheet - Acetone Cyanohydrin. Retrieved from [Link]

  • Chem Service. (2016). SAFETY DATA SHEET - Acetone cyanohydrin. Retrieved from [Link]

  • Park, S., et al. (2018). Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides. Organic Letters, 21(1), 194-198.
  • Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Organic Syntheses. (n.d.). acetone cyanohydrin. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • ResearchGate. (2025). 1-Hydroxycyclopentane-1-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117177, 1-Hydroxycyclopentanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride in alkaline solutions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • fieldguide2chemistry. (2022). Hydrolysis Mechanisms of Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Nitriles to Carboxylic Acids. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

Sources

Method

Application Note: 1-Hydroxycyclopentanecarbonitrile as a Versatile Intermediate for the Synthesis of Novel Agricultural Chemicals

Abstract 1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin, is a bifunctional organic compound featuring both a hydroxyl and a nitrile group on a cyclopentane scaffold.[1][2] This unique arrange...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin, is a bifunctional organic compound featuring both a hydroxyl and a nitrile group on a cyclopentane scaffold.[1][2] This unique arrangement makes it a highly valuable and versatile building block in organic synthesis.[1] While it has potential applications in pharmaceuticals and material science, its primary utility lies in the construction of complex molecular architectures, particularly as an intermediate for advanced agricultural chemicals.[1][2] This document provides a detailed guide for researchers and synthetic chemists, outlining the synthesis of 1-Hydroxycyclopentanecarbonitrile and protocols for its subsequent transformation into precursors for potent agrochemicals, such as triazole fungicides.

Introduction: The Strategic Importance of the Cyclopentyl Moiety

The cyclopentane ring is a key structural motif present in a variety of bioactive molecules, including several commercially significant fungicides. The spatial arrangement and conformational flexibility of this ring can significantly influence the binding affinity of a molecule to its target enzyme, often leading to enhanced efficacy. Agrochemicals like cyproconazole and prothioconazole, which are ergosterol biosynthesis inhibitors, feature cyclic structures that are critical to their fungicidal activity.[3][4]

1-Hydroxycyclopentanecarbonitrile (C₆H₉NO) serves as an ideal starting point for introducing the cyclopentyl group into larger, more complex structures.[5][6] Its two reactive centers—the nucleophilic hydroxyl group and the electrophilic nitrile carbon—allow for a wide range of selective chemical modifications. This dual functionality enables chemists to build molecular complexity in a controlled, stepwise manner, making it a strategic intermediate for the synthesis of next-generation crop protection agents.

Physicochemical Properties of 1-Hydroxycyclopentanecarbonitrile

A clear understanding of the physical and chemical properties of an intermediate is fundamental for safe handling and successful reaction scale-up.

PropertyValueSource
CAS Number 5117-85-1[2][6]
Molecular Formula C₆H₉NO[1][5]
Molecular Weight 111.14 g/mol [1][2][5]
Appearance Liquid[6]
Boiling Point 246.4 °C at 760 mmHg[2]
Density 1.1 g/cm³[2]
Flash Point 102.8 °C[2]
SMILES C1CCC(C1)(C#N)O[5]

Synthesis Protocol: 1-Hydroxycyclopentanecarbonitrile

The most direct and common method for synthesizing 1-Hydroxycyclopentanecarbonitrile is the nucleophilic addition of a cyanide anion to cyclopentanone. This reaction, forming a cyanohydrin, is a classic transformation in organic chemistry.

Synthesis Workflow Diagram

G cluster_0 Reaction Vessel cyclopentanone Cyclopentanone reaction_step1 Intermediate Adduct cyclopentanone->reaction_step1 Step 1: Nucleophilic Addition na_cn Sodium Cyanide (NaCN) hcl Hydrochloric Acid (HCl) reaction_step2 Protonation product 1-Hydroxycyclopentanecarbonitrile reaction_step1->reaction_step2 Step 2: Acidic Workup (-10 to 25°C) reaction_step2->product

Caption: Workflow for the synthesis of 1-Hydroxycyclopentanecarbonitrile.

Step-by-Step Methodology

Causality and Expertise: This protocol is based on a well-established cyanohydrin formation reaction. The use of sodium cyanide provides the nucleophile, while a controlled acidic workup protonates the intermediate alkoxide to yield the final hydroxyl group without promoting the hazardous release of large quantities of HCN gas. A yield of approximately 90% can be achieved under optimized conditions.[2]

WARNING: This procedure involves highly toxic cyanide salts and the potential for generating hydrogen cyanide (HCN) gas, which is fatal if inhaled. All steps must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A cyanide antidote kit should be readily available.

Materials & Reagents:

  • Cyclopentanone (1.0 mol, 84.1 g)

  • Sodium Cyanide (NaCN) (1.1 mol, 53.9 g)

  • Concentrated Hydrochloric Acid (HCl), ~37%

  • Deionized Water

  • Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Protocol:

  • Preparation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in 200 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Cyclopentanone: Add cyclopentanone to the dropping funnel and add it dropwise to the stirred sodium cyanide solution over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, followed by stirring at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidic Workup: Cool the reaction mixture back down to -10 °C in an ice/salt bath. Cautiously add concentrated HCl dropwise via the dropping funnel to neutralize the excess NaCN and protonate the alkoxide intermediate. The pH should be adjusted to ~2-3. Extreme caution is required during this step due to HCN evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 150 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The product can be further purified by vacuum distillation to yield a colorless liquid.

Self-Validation: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure confirmed by ¹H and ¹³C NMR spectroscopy.

Application Protocol: Synthesis of a Phenyl Cyclopentyl Ketone Precursor

The nitrile group of 1-Hydroxycyclopentanecarbonitrile is a versatile handle for carbon-carbon bond formation via reactions with organometallic reagents, such as Grignard reagents. This protocol details the synthesis of 1-(4-chlorophenyl)-1-hydroxycyclopentyl)methanone, a hypothetical but structurally relevant precursor for triazole fungicides, demonstrating a key synthetic transformation.

Synthetic Pathway Diagram

G cluster_0 Grignard Reaction start 1-Hydroxycyclopentanecarbonitrile step1 Formation of Imine-Magnesium Complex start->step1 Step 1: Add to Grignard (Anhydrous THF) grignard 4-Chlorophenyl- magnesium Bromide h3o Aqueous Acid (e.g., H₂SO₄) step2 Ketone Formation product Phenyl Cyclopentyl Ketone Precursor step1->step2 Step 2: Hydrolysis step2->product

Caption: Grignard reaction pathway for converting the nitrile to a ketone.

Step-by-Step Methodology

Causality and Expertise: This protocol utilizes a Grignard reaction, a powerful tool for forming C-C bonds. The organomagnesium compound adds to the electrophilic carbon of the nitrile. The resulting imine is unstable and is hydrolyzed during the acidic workup to yield the desired ketone. Anhydrous conditions are absolutely critical, as Grignard reagents are strong bases and will be quenched by protic solvents like water. The hydroxyl group on the starting material will also react with the Grignard reagent, so an excess of the Grignard reagent is required.

Materials & Reagents:

  • 1-Hydroxycyclopentanecarbonitrile (0.5 mol, 55.6 g)

  • Magnesium turnings (1.5 mol, 36.5 g)

  • 1-Bromo-4-chlorobenzene (1.5 mol, 287.3 g)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • 10% Aqueous Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine solution

Protocol:

  • Grignard Reagent Preparation: In a flame-dried 2 L three-necked flask under a nitrogen atmosphere, place the magnesium turnings. Add a single crystal of iodine. In a dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene in 500 mL of anhydrous THF. Add ~20 mL of this solution to the magnesium turnings. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction: Cool the Grignard solution to 0 °C. Dissolve 1-Hydroxycyclopentanecarbonitrile in 200 mL of anhydrous THF and add it dropwise to the stirred Grignard reagent over 1.5 hours, maintaining the temperature below 10 °C.

  • Quenching and Hydrolysis: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Cautiously pour the reaction mixture onto 1 kg of crushed ice, followed by the slow addition of 500 mL of 10% aqueous sulfuric acid with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 200 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate solution, and 200 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone precursor.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Self-Validation: The success of the synthesis should be confirmed by TLC analysis during the reaction and by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry of the purified product to confirm its structure and purity.

Conclusion

1-Hydroxycyclopentanecarbonitrile is a readily accessible and highly functional intermediate. The protocols provided herein demonstrate its synthesis and subsequent elaboration into a more complex chemical scaffold relevant to the agrochemical industry. The dual reactivity of the hydroxyl and nitrile groups offers chemists a strategic advantage, enabling diverse synthetic pathways for the development of novel and effective crop protection agents. The methodologies described are robust and scalable, providing a solid foundation for further research and development in this field.

References

  • Wikipedia. Prothioconazole. Available at: [Link]

  • LookChem. (n.d.). Cas 5117-85-1, 1-Hydroxycyclopentane carbonitrile. Available at: [Link]

  • AERU, University of Hertfordshire. Cyproconazole (Ref: SAN 619). Available at: [Link]

  • Google Patents. (n.d.). CN101798290A - Method for synthesizing chiral cyproconazole.
  • Google Patents. (n.d.). CN101857576B - Method for preparing cyproconazole by cyclopropyl methyl ketone.
  • CABI Digital Library. (2018). Synthesis of the Intermediate for Prothioconazole. Available at: [Link]

  • ResearchGate. (n.d.). The synthetic routes to prothioconazole [Image]. Available at: [Link]

  • Quick Company. (n.d.). Improved Process For Manufacture Of Prothioconazole. Available at: [Link]

  • Educational Innovations and Emerging Technologies. (2024). Reform of Undergraduate Thesis Project in Pharmaceutical Engineering Based on Synthesis of Fungicide Prothioconazole. Available at: [Link]

  • PubChem, National Institutes of Health. 1-Hydroxycyclopentanecarbonitrile. Available at: [Link]

  • Google Patents. (n.d.). CN101565406B - Preparation process for cyproconazole.
  • Google Patents. (n.d.). CN106588793A - Preparation method of cyproconazole.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Hydroxycyclopentanecarbonitrile

Welcome to the technical support center for the synthesis of 1-hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin. This guide is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered during this synthesis. This document provides in-depth, experience-driven advice and detailed protocols to ensure the successful and efficient production of this valuable synthetic intermediate.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of 1-hydroxycyclopentanecarbonitrile?

The synthesis of 1-hydroxycyclopentanecarbonitrile is a classic example of a nucleophilic addition reaction, specifically, the formation of a cyanohydrin from a ketone.[3][4][5] The reaction involves the nucleophilic attack of a cyanide anion (CN⁻) on the electrophilic carbonyl carbon of cyclopentanone.[4][5] This process is typically base-catalyzed to generate the cyanide nucleophile from a source like hydrogen cyanide (HCN) or a cyanide salt.[4][6] The reaction proceeds in two main steps:

  • Nucleophilic Attack: The cyanide ion attacks the carbonyl carbon of cyclopentanone, breaking the pi bond of the carbonyl group and forming a tetrahedral alkoxide intermediate.[4][5]

  • Protonation: The resulting alkoxide intermediate is then protonated by a proton source, such as HCN or water, to yield the final 1-hydroxycyclopentanecarbonitrile product and regenerate the cyanide catalyst.[4]

This reaction is reversible, and the equilibrium generally favors the product for unhindered ketones like cyclopentanone.[3][6]

Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?

Low yields in cyanohydrin formation can often be attributed to a few key experimental parameters. A systematic approach to optimizing these variables is crucial for improving the outcome.

Key Parameters Influencing Yield:

ParameterOptimal Range/ConditionRationale
pH Slightly basic (pH 9-10)A basic medium is necessary to generate the cyanide anion (CN⁻) from HCN, which is the active nucleophile.[6] However, excessively high pH can lead to unwanted side reactions.
Temperature 0-25°CThe reaction is exothermic.[6] Lower temperatures can help to shift the equilibrium towards the product and minimize side reactions. A specific protocol suggests -10 to 25°C.[2]
Cyanide Source NaCN or KCN with in situ HCN generationUsing a cyanide salt with the slow addition of an acid to generate HCN in situ is often safer and more controllable than handling pure HCN gas.[6] Trimethylsilyl cyanide (TMSCN) is another effective, though more expensive, cyanide source.[3][7]
Reaction Time 1-10 hoursThe reaction time can vary depending on the specific conditions. Monitoring the reaction progress by techniques like TLC or GC is recommended to determine the optimal time.[8]
Solvent Water, Ethanol, or a biphasic systemThe choice of solvent can influence the solubility of reagents and the reaction rate. Water is a common solvent, but biphasic systems with an organic solvent can sometimes improve yield and simplify workup.[9]
Q3: I am observing the formation of significant byproducts. What are they, and how can I minimize them?

The most common side reaction in cyanohydrin synthesis from ketones is the base-catalyzed self-condensation of the starting ketone, which is an aldol-type reaction. For cyclopentanone, this can lead to the formation of 2-cyclopentylidenecyclopentanone.

Strategies to Minimize Byproduct Formation:

  • Control the pH: Maintaining a moderately basic pH (around 9-10) is crucial. A pH that is too high can accelerate the rate of the aldol condensation side reaction.

  • Temperature Control: Running the reaction at a lower temperature (0-10°C) can help to suppress the activation energy barrier for the aldol condensation more than for the desired cyanohydrin formation.

  • Order of Reagent Addition: Slowly adding the acid to a mixture of the ketone and cyanide salt can help to maintain a low, steady concentration of HCN and minimize the concentration of free base available to catalyze the self-condensation.

Q4: Is it possible to perform an asymmetric synthesis of 1-hydroxycyclopentanecarbonitrile to obtain a specific enantiomer?

Yes, the asymmetric synthesis of cyanohydrins is a well-established field in organic chemistry.[10] This is typically achieved through the use of a chiral catalyst.

Catalytic Approaches for Asymmetric Synthesis:

  • Enzymatic Catalysis: Hydroxynitrile lyases (HNLs) are enzymes that can catalyze the enantioselective addition of cyanide to carbonyl compounds.[10][11] Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of the cyanohydrin with high enantiomeric excess.[10] The reaction is often carried out in a biphasic system to suppress the non-enzymatic, racemic background reaction.[11][12]

  • Organocatalysis: Chiral organocatalysts, such as thiourea derivatives, can facilitate the enantioselective cyanosilylation of ketones using trimethylsilyl cyanide (TMSCN).[10] These catalysts work by activating both the ketone and the cyanide source through hydrogen bonding and Lewis base interactions, respectively.[10]

  • Metal-Based Catalysis: Chiral metal complexes, often employing ligands like salen, can also catalyze the asymmetric addition of cyanide to ketones with high enantioselectivity.[10]

Troubleshooting Guide

Issue 1: The reaction fails to initiate or proceeds very slowly.

Possible Causes & Solutions:

  • Insufficiently Basic Conditions: The cyanide ion is the active nucleophile, and its formation from HCN is base-catalyzed.[4][6]

    • Troubleshooting Step: Check the pH of the reaction mixture. If it is neutral or acidic, add a small amount of a base like sodium carbonate or a tertiary amine to raise the pH to the optimal range of 9-10.

  • Low Quality of Reagents: Impurities in the cyclopentanone or cyanide source can inhibit the reaction.

    • Troubleshooting Step: Ensure that the cyclopentanone is freshly distilled and that the cyanide salt is of high purity.

  • Inadequate Mixing: In a heterogeneous reaction mixture, poor mixing can limit the contact between reactants.

    • Troubleshooting Step: Use a mechanical stirrer to ensure efficient mixing, especially if a solid cyanide salt is used.

Issue 2: The product decomposes during workup or purification.

Possible Causes & Solutions:

  • Reversion to Starting Materials: The cyanohydrin formation is a reversible reaction.[3] In the presence of a strong base, the cyanohydrin can revert back to the starting ketone and cyanide.[13]

    • Troubleshooting Step: During the workup, avoid strongly basic conditions. Neutralize the reaction mixture carefully with a mild acid before extraction.

  • Thermal Decomposition: 1-Hydroxycyclopentanecarbonitrile has a relatively high boiling point and can be susceptible to thermal decomposition at elevated temperatures.[1]

    • Troubleshooting Step: If purification by distillation is required, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of decomposition.[14]

Issue 3: Difficulty in isolating the pure product.

Possible Causes & Solutions:

  • Emulsion Formation During Extraction: The presence of both a hydroxyl and a nitrile group can give the product some surfactant-like properties, leading to emulsions during aqueous workup.[15]

    • Troubleshooting Step: To break up emulsions, try adding a saturated brine solution during the extraction. Alternatively, filtering the mixture through a pad of celite can be effective.

  • Co-elution with Impurities during Chromatography: If the byproducts have similar polarities to the desired product, separation by standard column chromatography can be challenging.

    • Troubleshooting Step: For difficult separations, consider using flash column chromatography with a carefully optimized solvent system.[14] Analyzing fractions by TLC is essential to identify the pure product.[14]

Experimental Protocols

Protocol 1: Standard Synthesis of 1-Hydroxycyclopentanecarbonitrile

This protocol describes a standard laboratory procedure for the synthesis of 1-hydroxycyclopentanecarbonitrile.

Materials:

  • Cyclopentanone

  • Sodium cyanide (NaCN)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide in water.

  • Add cyclopentanone to the cyanide solution and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a dilute solution of sulfuric acid from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the purification of 1-hydroxycyclopentanecarbonitrile using flash column chromatography.

Materials:

  • Crude 1-hydroxycyclopentanecarbonitrile

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Determine an appropriate solvent system for the separation using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Pack a glass column with silica gel slurried in hexane.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions in separate test tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-hydroxycyclopentanecarbonitrile.[14]

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Cyclopentanone Cyclopentanone Alkoxide Alkoxide Intermediate Cyclopentanone->Alkoxide Nucleophilic Attack Cyanide Cyanide Ion (CN⁻) Cyanide->Alkoxide Cyanohydrin 1-Hydroxycyclopentanecarbonitrile Alkoxide->Cyanohydrin Protonation RegenCyanide Regenerated Catalyst HCN HCN (Proton Source) HCN->Alkoxide HCN->RegenCyanide Regenerates

Caption: The reaction mechanism for the formation of 1-hydroxycyclopentanecarbonitrile.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_pH Check pH Is it between 9 and 10? Start->Check_pH Adjust_pH Adjust pH with mild base Check_pH->Adjust_pH No Check_Temp Check Temperature Is it between 0-10°C? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Lower reaction temperature Check_Temp->Adjust_Temp No Check_Reagents Check Reagent Purity Are reagents pure and fresh? Check_Temp->Check_Reagents Yes Adjust_Temp->Check_Reagents Purify_Reagents Purify/replace reagents Check_Reagents->Purify_Reagents No Success Reaction Optimized Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • Wiemann, J., et al. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. PubMed. [Link]

  • Kim, S., et al. (2014). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. Molecules. [Link]

  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • Wikipedia. Cyanohydrin reaction. [Link]

  • JoVE. (2024, May 22). Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. [Link]

  • ResearchGate. (2008, May). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. [Link]

  • Fessner, W.-D., & Walter, C. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]

  • Jorns, M. S., et al. (1979). Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. PubMed. [Link]

  • Dragan, G., et al. (2011). CYANIDE REACTION WITH NINHYDRIN: THE EFFECT OF pH CHANGES AND UV-VIS RADIATION UPON THE ANALYTICAL RESULTS. CELULoZĂ ŞI HÂRTIE. [Link]

  • Chemistry LibreTexts. (2023, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

  • Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • Stradomska, D., et al. (2022). Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology. [Link]

  • LookChem. Cas 5117-85-1,1-Hydroxycyclopentane carbonitrile. [Link]

  • SIELC Technologies. (2018, May 17). Cyclopentanecarbonitrile, 1-hydroxy-. [Link]

  • Study.com. (2020, February 26). Provide the structure of the cyanohydrin that results when cyclopentanone reacts with HCN. [Link]

  • Pearson+. Which of the following structures represents the cyanohydrin form.... [Link]

  • PubChem. 1-Hydroxycyclopentanecarbonitrile. [Link]

  • YouTube. (2023, September 7). Cyanohydrin Formation Mechanism. [Link]

  • Google Patents. DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
  • YouTube. (2024, October 16). reaction to Extractions&Ire video - synthesis of cyclopentanone. [Link]

  • LookChem. Cyclopentanecarbonitrile,1-hydroxy- MSDS CasNo.5117-85-1. [Link]

Sources

Optimization

Technical Support Center: 1-Hydroxycyclopentanecarbonitrile Synthesis

Welcome to the technical support center for the synthesis of 1-hydroxycyclopentanecarbonitrile (cyclopentanone cyanohydrin). This guide is designed for researchers, chemists, and process development professionals to trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-hydroxycyclopentanecarbonitrile (cyclopentanone cyanohydrin). This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we address specific experimental issues in a practical question-and-answer format, grounded in mechanistic principles and validated methodologies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of 1-hydroxycyclopentanecarbonitrile, which is typically formed via the nucleophilic addition of a cyanide ion to cyclopentanone.[1][2]

Question 1: "My reaction is complete, but my yield of 1-hydroxycyclopentanecarbonitrile is significantly lower than expected. What is the likely cause?"

Answer:

Low yield is most often attributed to the reversibility of the cyanohydrin formation reaction.[3] The equilibrium between the starting materials (cyclopentanone and cyanide) and the product (cyanohydrin) can be unfavorable under certain conditions, leading to a significant amount of unreacted starting material. This issue is particularly prevalent with ketones compared to aldehydes.[2][4]

Primary Cause: Retro-Cyanohydrin Reaction

The most probable cause is the retro-cyanohydrin reaction , where the product decomposes back into cyclopentanone and hydrogen cyanide (HCN).[5][6] This reverse reaction is highly sensitive to the pH of the reaction medium.

  • Mechanism: In basic conditions (high pH), the hydroxyl group of the cyanohydrin is deprotonated to form an alkoxide. This intermediate is unstable and can readily eliminate the cyanide ion, which is a good leaving group, to reform the stable cyclopentanone carbonyl.[5][7]

  • Trigger: The equilibrium is pushed towards the starting materials in basic solutions.[5] If the work-up or reaction conditions are too basic, significant product loss will occur.

Troubleshooting Steps:

  • pH Control is Critical: The reaction is fastest at a slightly acidic to neutral pH (around 4-5), which maintains a sufficient concentration of the nucleophilic cyanide ion (CN⁻) without overly favoring the reverse reaction.[6][8] Using an in situ generation method, where a strong acid is slowly added to a cyanide salt (e.g., NaCN or KCN), helps maintain this optimal pH.[9]

  • Acidic Work-up: Ensure your aqueous work-up is neutral or slightly acidic before extraction. This protonates any residual cyanide ions and the cyanohydrin's hydroxyl group, preventing the base-catalyzed decomposition.

  • Temperature Management: Cyanohydrin formation is typically exothermic.[9] Running the reaction at lower temperatures (e.g., 0-10 °C) can shift the equilibrium towards the product side, improving the yield.

  • Use of Silylated Cyanide Reagents: For challenging cases, using a reagent like trimethylsilyl cyanide (TMSCN) can circumvent the equilibrium issue. The reaction forms a more stable O-silylated cyanohydrin, which is less prone to reversion. A subsequent mild acidic work-up then removes the silyl protecting group to yield the final product.[10][11]

Question 2: "My crude product is a viscous, yellowish oil, and purification by distillation is difficult. What are these impurities?"

Answer:

This observation strongly suggests the presence of byproducts from the self-condensation of cyclopentanone. Cyclopentanone, having alpha-hydrogens, is susceptible to base-catalyzed aldol reactions, which can lead to dimers and other high-molecular-weight species.[12][13][14]

Primary Cause: Aldol Condensation of Cyclopentanone

If the reaction conditions are too basic or if the reaction is run at elevated temperatures for an extended period, cyclopentanone can react with itself.

  • Mechanism: A base (such as the cyanide ion or hydroxide) abstracts an alpha-hydrogen from a cyclopentanone molecule to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second cyclopentanone molecule. The initial product is a β-hydroxy ketone (aldol adduct), which can then dehydrate to form an α,β-unsaturated ketone, 2-cyclopentylidene-cyclopentanone.[12][15] These dimers are higher in molecular weight and boiling point than the desired product, contributing to the viscosity of the crude material.

Troubleshooting Steps:

  • Strict pH and Base Control: Avoid using strong bases as catalysts. The cyanide ion itself is basic enough to facilitate the reaction.[5][9] If using an external catalyst, a weak base is preferable. Ensure the pH does not rise significantly above 10.

  • Control Reaction Temperature: Keep the reaction temperature low (0-25 °C) to disfavor the aldol reaction, which typically has a higher activation energy than cyanohydrin formation.

  • Limit Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and quench it as soon as the cyclopentanone is consumed. Prolonged reaction times, even under mild conditions, can lead to increased aldol byproduct formation.

  • Purification Strategy: If aldol products have formed, vacuum distillation may be challenging. Consider column chromatography as an alternative purification method to separate the more polar 1-hydroxycyclopentanecarbonitrile from the less polar aldol condensation products.

Question 3: "My NMR spectrum shows the expected product, but also a significant amount of unreacted cyclopentanone, even after a long reaction time and using excess cyanide. Why isn't the reaction going to completion?"

Answer:

This points to an issue with the reaction equilibrium or the availability of the active nucleophile, the cyanide anion (CN⁻).

Potential Causes & Solutions:

  • Insufficiently Basic Conditions: While highly basic conditions can cause side reactions, the reaction requires some base to generate the cyanide nucleophile from HCN (pKa ≈ 9.2).[9] If the medium is too acidic, the concentration of CN⁻ will be too low for the reaction to proceed effectively, as the equilibrium will favor the protonated, non-nucleophilic HCN.

    • Solution: Ensure the pH is maintained in the optimal 4-6 range.[6] This can be achieved by using a buffered system or by the controlled addition of acid to a cyanide salt.[8]

  • Steric Hindrance: While cyclopentanone is not severely hindered, ketones are generally less reactive than aldehydes in cyanohydrin formation.[2] The equilibrium for ketones can be less favorable.[4]

    • Solution: Use a slight excess of the cyanide reagent to push the equilibrium toward the product side, as per Le Châtelier's principle.[6]

  • Product Instability During Storage: 1-hydroxycyclopentanecarbonitrile can be unstable upon prolonged standing, decomposing back to the starting materials.[10]

    • Solution: It is often recommended to use the crude product directly in the next synthetic step without purification or prolonged storage to maximize yield.[10] If storage is necessary, keep it in a cool, dark, and dry environment.

Frequently Asked Questions (FAQs)

Question Answer
What is the optimal source of cyanide for this synthesis? Sodium cyanide (NaCN) or potassium cyanide (KCN) with the slow addition of an acid (like HCl or H₂SO₄) to generate HCN in situ is a common and effective method.[8][9] This allows for careful pH control. For safety and to avoid handling HCN gas, using acetone cyanohydrin as a cyanide source in a transcyanation reaction can also be an excellent alternative, often used in enzyme-catalyzed versions.[2]
How can I safely handle cyanide reagents? All manipulations involving cyanide salts or HCN must be performed in a well-ventilated fume hood.[9] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Cyanide waste should be quenched and detoxified by treating it with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions before disposal, following institutional safety protocols.
Can this reaction be performed enantioselectively? Yes, the asymmetric synthesis of cyanohydrins is well-established using chiral catalysts. Hydroxynitrile lyase (HNL) enzymes are particularly effective for producing either (R)- or (S)-cyanohydrins with high enantiomeric excess.[16] Chiral metal complexes, such as those involving Binol ligands, have also been successfully employed.[3]
What are the common downstream applications of 1-hydroxycyclopentanecarbonitrile? It is a versatile synthetic intermediate.[17][18] The nitrile group can be hydrolyzed under acidic conditions to form 1-hydroxycyclopentanecarboxylic acid.[8][17] Alternatively, the nitrile can be reduced with reagents like LiAlH₄ to produce the corresponding β-amino alcohol, 1-(aminomethyl)cyclopentanol.[4][8]

Visualizing the Chemistry

Main Reaction and Key Side Reaction

The following diagrams illustrate the desired synthesis pathway and the two most common competing side reactions.

G cluster_main Desired Reaction: Cyanohydrin Formation cluster_side1 Side Reaction 1: Retro-Cyanohydrin cluster_side2 Side Reaction 2: Aldol Condensation start Cyclopentanone + CN⁻ inter Tetrahedral Alkoxide Intermediate start->inter Nucleophilic Attack prod 1-Hydroxycyclopentanecarbonitrile inter->prod Protonation (from HCN or H₂O) prod_rev 1-Hydroxycyclopentanecarbonitrile inter_rev Alkoxide prod_rev->inter_rev Deprotonation (Base) start_rev Cyclopentanone + CN⁻ inter_rev->start_rev Elimination of CN⁻ start_aldol 2x Cyclopentanone enolate Enolate Intermediate start_aldol->enolate Base (e.g., CN⁻, OH⁻) dimer Aldol Adduct / Dimer enolate->dimer Nucleophilic Attack on another ketone

Caption: Key reaction pathways in the synthesis of 1-hydroxycyclopentanecarbonitrile.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve issues related to low product yield.

TroubleshootingWorkflow start Low Yield of 1-Hydroxycyclopentanecarbonitrile check_ph 1. Check Reaction & Work-up pH start->check_ph ph_high pH is too basic (>8). Likely Cause: Retro-Cyanohydrin Reaction. check_ph->ph_high High ph_ok pH is optimal (4-6). check_ph->ph_ok Optimal check_temp 2. Review Reaction Temperature temp_high Temp > 25°C or uncontrolled. Likely Cause: Equilibrium shifts to reactants. check_temp->temp_high High temp_ok Temp is low (0-25°C). check_temp->temp_ok Optimal check_purity 3. Analyze Crude Product (NMR, GC-MS) aldol_found High MW byproducts detected. Likely Cause: Aldol Condensation. check_purity->aldol_found Byproducts no_byproducts Mainly starting material remains. check_purity->no_byproducts No Byproducts sol_ph Action: Ensure neutral/acidic work-up. Use buffered system. ph_high->sol_ph ph_ok->check_temp sol_temp Action: Implement cooling bath. Maintain lower temperature. temp_high->sol_temp temp_ok->check_purity sol_aldol Action: Reduce base concentration/strength. Lower temperature and reaction time. aldol_found->sol_aldol sol_equil Action: Use excess cyanide reagent or consider TMSCN variant. no_byproducts->sol_equil

Caption: Diagnostic workflow for troubleshooting low yields in cyanohydrin synthesis.

Experimental Protocol: Synthesis of 1-Hydroxycyclopentanecarbonitrile

Disclaimer: This protocol involves highly toxic materials. All steps must be performed by trained personnel in a certified chemical fume hood with appropriate safety precautions.

Materials:

  • Cyclopentanone

  • Sodium Cyanide (NaCN)

  • 3M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide (1.1 eq) in deionized water. Cool the flask in an ice bath to 0-5 °C.

  • Add cyclopentanone (1.0 eq) to the cooled cyanide solution and stir vigorously for 15 minutes.

  • Slowly add 3M HCl dropwise via the dropping funnel over 30-45 minutes. Monitor the temperature closely, ensuring it does not rise above 10 °C. Maintain a reaction pH of approximately 4-5.

  • After the acid addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Monitor the reaction by TLC or GC to confirm the consumption of cyclopentanone.

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash them sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be used for the next step or purified by vacuum distillation if necessary. Note that the product may decompose on standing.[10]

References
  • Vertex AI Search. (2020, February 26). Structure of the cyanohydrin that results when cyclopentanone reacts with HCN.
  • Smolecule. (2023, August 15). 1-Hydroxycyclopentanecarbonitrile | 5117-85-1.
  • ResearchGate. (n.d.). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides.
  • MDPI. (n.d.). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure, 9.
  • Chemistry LibreTexts. (2025, January 19). 19.
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2024, May 28). 19.
  • Google Patents. (n.d.).
  • Pearson. (2024, July 27). Using cyclopentanone as the reactant, show the product of b. an aldol addition. c.
  • OrgoSolver. (n.d.).
  • ResearchGate. (n.d.). The acid-catalyzed aldol condensation of cyclopentanone over Amberlyst....
  • ResearchGate. (n.d.). Condensation reaction of cyclopentanone and cyclohexanone.
  • JoVE. (2025, May 22).
  • YouTube. (2020, November 18).
  • Grokipedia. (n.d.). Cyanohydrin reaction.
  • Wikipedia. (n.d.). Cyanohydrin reaction.
  • LookChem. (n.d.). Cas 5117-85-1, 1-Hydroxycyclopentane carbonitrile.
  • CymitQuimica. (n.d.). CAS 5117-85-1: 1-Hydroxycyclopentanecarbonitrile.
  • YouTube. (2024, January 14).
  • YouTube. (2019, October 30).
  • Sigma-Aldrich. (n.d.). 1-hydroxycyclopentane-1-carbonitrile | 5117-85-1.
  • PubChem - NIH. (n.d.). 1-Hydroxycyclopentanecarbonitrile | C6H9NO | CID 199855.
  • Molbase. (n.d.). 1-Hydroxycyclopentane carbonitrile 5117-85-1 wiki.
  • Google Patents. (n.d.). CN116496175A - A kind of preparation method of cyclohexanone cyanohydrin.
  • PubChem - NIH. (n.d.). 2-Hydroxycyclopentane-1-carbonitrile | C6H9NO | CID 12478719.
  • Royal Society of Chemistry. (2016, June 1). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]

  • Organic Syntheses. (n.d.). Benzeneacetonitrile, 4-methoxy-α-[(trimethylsilyl)oxy]-.
  • Scirp.org. (2014, May 7).

Sources

Troubleshooting

Stability and degradation of 1-Hydroxycyclopentanecarbonitrile under acidic conditions

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1-Hydroxycyclopentanecarbonitrile. This guide is designed to provide in-depth technical assistance, tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1-Hydroxycyclopentanecarbonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound, particularly under acidic conditions. Our goal is to empower you with the scientific rationale behind experimental observations and to provide robust protocols for your research.

Introduction: The Chemistry of 1-Hydroxycyclopentanecarbonitrile

1-Hydroxycyclopentanecarbonitrile, a member of the cyanohydrin family, is a valuable intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for diverse chemical transformations. However, this same reactivity profile can present challenges in terms of stability, especially in acidic environments where it is prone to degradation. Understanding these degradation pathways is critical for process optimization, impurity profiling, and ensuring the quality of downstream products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1-Hydroxycyclopentanecarbonitrile in acidic conditions?

The primary and most expected degradation pathway for 1-Hydroxycyclopentanecarbonitrile under acidic conditions is hydrolysis of the nitrile functional group.[2][3] This reaction proceeds in a stepwise manner, initially forming an amide intermediate (1-hydroxycyclopentanecarboxamide), which is then further hydrolyzed to the corresponding carboxylic acid (1-hydroxycyclopentanecarboxylic acid) and an ammonium salt.[3] The reaction is typically facilitated by heating with a dilute mineral acid, such as hydrochloric acid.[3]

Q2: Can other degradation products be formed under acidic conditions?

Yes, depending on the specific reaction conditions, two notable side reactions can occur:

  • Dehydration: In the presence of strong, concentrated acids (like sulfuric acid) and heat, 1-Hydroxycyclopentanecarbonitrile can undergo dehydration of the tertiary alcohol, leading to the formation of an α,β-unsaturated nitrile, cyclopent-1-enecarbonitrile.[4] This pathway involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation, which is then stabilized by the elimination of a proton to form a double bond.

  • Ritter Reaction: The Ritter reaction is a possibility when a stable carbocation can be formed from the alcohol in the presence of a nitrile and a strong acid.[5][6] In this case, the tertiary carbocation formed after the protonation and loss of water from 1-Hydroxycyclopentanecarbonitrile could be trapped by another molecule of the nitrile (or a different nitrile in the reaction mixture). Subsequent hydrolysis of the resulting nitrilium ion would lead to the formation of an N-alkyl amide.[5][6] This is generally a less common pathway unless specific conditions favoring carbocation formation and trapping are employed.

Q3: What factors influence the rate of degradation of 1-Hydroxycyclopentanecarbonitrile in acid?

Several factors can significantly impact the rate of degradation:

  • Acid Strength and Concentration: The rate of hydrolysis generally increases with higher concentrations of strong acids.[7] The acid catalyzes the reaction by protonating the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of both hydrolysis and potential side reactions like dehydration. Heating is often required to drive the hydrolysis to completion in a reasonable timeframe.[3]

  • Water Content: Water is a key reactant in the hydrolysis pathway. In largely non-aqueous acidic conditions, other reaction pathways may become more prevalent.

  • Solvent: The choice of solvent can influence reaction rates and pathways, although aqueous acidic solutions are most relevant for hydrolysis studies.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving 1-Hydroxycyclopentanecarbonitrile in acidic media.

Issue 1: My reaction is incomplete, or the hydrolysis is proceeding very slowly.
  • Potential Cause: Insufficient acid catalysis or low temperature.

    • Troubleshooting Steps:

      • Increase Acid Concentration: If your protocol allows, cautiously increase the molarity of the acid. A higher concentration of protons will accelerate the protonation of the nitrile, which is a key step in the hydrolysis mechanism.

      • Elevate the Temperature: Gently heat the reaction mixture. Refluxing is a common technique to ensure the reaction goes to completion.[3] Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) to avoid excessive degradation to unwanted byproducts.

      • Ensure Adequate Water: Confirm that sufficient water is present in the reaction mixture to act as the nucleophile for hydrolysis.

Issue 2: I am observing an unexpected peak in my HPLC analysis, and the mass does not correspond to the expected carboxylic acid or amide.
  • Potential Cause 1: Formation of the dehydration product, cyclopent-1-enecarbonitrile.

    • Troubleshooting Steps:

      • Review Reaction Conditions: This side product is more likely to form under strongly acidic and high-temperature conditions, especially with dehydrating acids like concentrated sulfuric acid.[4]

      • Analytical Confirmation: The dehydration product will be less polar than the starting material and the hydrolyzed products. In reverse-phase HPLC, it will likely have a longer retention time. Its UV spectrum will also be different due to the conjugated system. Mass spectrometry should confirm a mass corresponding to the loss of water (C₆H₇N).

      • Mitigation: To favor hydrolysis, use a non-dehydrating acid like hydrochloric acid and avoid excessively high temperatures. Use the minimum temperature required to drive the hydrolysis.

  • Potential Cause 2: Formation of a Ritter reaction product.

    • Troubleshooting Steps:

      • Examine Reaction Stoichiometry: The Ritter reaction is more probable if there is a high concentration of the nitrile relative to water, under strongly acidic conditions that promote carbocation formation.

      • Analytical Confirmation: Ritter products will be significantly larger molecules. Mass spectrometry is the best tool for identifying these potential adducts.

      • Mitigation: Ensure a sufficient excess of water in your reaction mixture to favor hydrolysis over the Ritter pathway. Use the mildest acidic conditions that still afford a reasonable reaction rate.

Visualizing Degradation Pathways

The following diagram illustrates the primary and potential secondary degradation pathways of 1-Hydroxycyclopentanecarbonitrile in acidic conditions.

degradation_pathways cluster_main 1-Hydroxycyclopentanecarbonitrile (Starting Material) cluster_hydrolysis Primary Pathway: Hydrolysis cluster_dehydration Side Reaction: Dehydration cluster_ritter Side Reaction: Ritter Reaction A 1-Hydroxycyclopentanecarbonitrile B 1-Hydroxycyclopentanecarboxamide (Amide Intermediate) A->B H₃O⁺, Δ (Step 1) D Cyclopent-1-enecarbonitrile A->D Conc. H₂SO₄, Δ (-H₂O) E N-alkyl amide product A->E Strong Acid, R-CN (-H₂O) C 1-Hydroxycyclopentanecarboxylic Acid (Final Product) B->C H₃O⁺, Δ (Step 2)

Caption: Degradation pathways of 1-Hydroxycyclopentanecarbonitrile in acid.

Experimental Protocols

Protocol 1: Forced Degradation Study of 1-Hydroxycyclopentanecarbonitrile

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products under acidic stress.

1. Materials:

  • 1-Hydroxycyclopentanecarbonitrile

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 0.1M (for neutralization)

  • Volumetric flasks, pipettes, and vials

2. Stock Solution Preparation:

  • Accurately weigh and dissolve 1-Hydroxycyclopentanecarbonitrile in methanol to prepare a stock solution of 1 mg/mL.

3. Acidic Degradation Procedure:

  • To a vial, add 1 mL of the stock solution and 1 mL of 1M HCl.

  • In a separate vial for milder conditions, add 1 mL of the stock solution and 1 mL of 0.1M HCl.

  • Prepare a control sample by adding 1 mL of the stock solution to 1 mL of water.

  • Incubate the vials at 60°C for 24 hours. Visually inspect the solutions periodically for any changes.

  • After incubation, cool the samples to room temperature.

  • Neutralize the acidic samples by adding an appropriate amount of 0.1M NaOH.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

4. Analysis:

  • Analyze the control and stressed samples using the stability-indicating HPLC method detailed in Protocol 2.

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to separate 1-Hydroxycyclopentanecarbonitrile from its primary hydrolysis product and potential dehydration byproduct.

1. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Dilute samples from the forced degradation study or other experiments with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a concentration within the linear range of the detector.

  • Filter samples through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Identify the peak for 1-Hydroxycyclopentanecarbonitrile based on the retention time of a reference standard.

  • Degradation products will appear as new peaks in the chromatograms of the stressed samples. The primary hydrolysis product, 1-hydroxycyclopentanecarboxylic acid, is expected to be more polar and thus elute earlier than the parent compound. The dehydration product, cyclopent-1-enecarbonitrile, is less polar and will likely elute later.

Workflow for Stability Analysis

The following diagram outlines the logical workflow for assessing the stability of 1-Hydroxycyclopentanecarbonitrile.

stability_workflow start Start: Sample of 1-Hydroxycyclopentanecarbonitrile forced_degradation Protocol 1: Forced Degradation Study (Acid, Base, Heat, etc.) start->forced_degradation hplc_analysis Protocol 2: Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis peak_identification Identify Degradation Peaks hplc_analysis->peak_identification characterization Characterize Unknowns (LC-MS, NMR) peak_identification->characterization If unknowns present method_validation Validate HPLC Method for Quantification peak_identification->method_validation stability_assessment Assess Stability Profile and Degradation Kinetics method_validation->stability_assessment end End: Established Stability Profile stability_assessment->end

Caption: Workflow for stability assessment of 1-Hydroxycyclopentanecarbonitrile.

References

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Liler, M., & Kosanović, D. (1958). The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. Suomen Kemistilehti B, 31, 143-8.
  • Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ritter reaction. Retrieved from [Link]

  • Save My Exams. (2023). Nitriles & Hydroxynitriles. Retrieved from [Link]

  • Quora. (2019). In the mechanism for cyanohydrin formation, why is HCN the acid that protonates the alkoxide ion, instead of HCl?. Retrieved from [Link]

  • Gassman, P. G., & Talley, J. J. (1981). CONVERSION OF KETONES TO CYANOHYDRINS: BENZOPHENONE CYANOHYDRIN. Organic Syntheses, 60, 16.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • ResearchGate. (2002). Analyzing the hydrocyanation reaction: Chiral HPLC and the synthesis of racemic cyanohydrins. Retrieved from [Link]

  • YouTube. (2022). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for hydrolysis of cyanohydrin. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hydroxycyclopentanecarbonitrile. Retrieved from [Link]

  • YouTube. (2023). Cyanohydrin Hydrolysis by Acid | NEET 2023 Problem Solved| ChemOrgChem. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in cyanohydrin formation from cyclopentanone

Technical Support Center: Cyanohydrin Synthesis Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyanohydrin Synthesis

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers encountering low yields in the formation of cyanohydrin from cyclopentanone. As a reversible, equilibrium-driven reaction, this synthesis requires careful control over several key parameters. This document is designed to help you diagnose issues and optimize your reaction for maximal yield and purity.

Troubleshooting Guide: Low Yield in Cyclopentanone Cyanohydrin Formation

This section addresses specific, common problems encountered during the synthesis. Each question is structured to help you identify the root cause of a suboptimal yield and provides a scientifically grounded solution.

Question 1: My reaction yield is consistently low or non-existent, even after extended reaction times. What is the most likely cause?

Answer: The most critical parameter in cyanohydrin formation is the reaction pH. The reaction requires the presence of the nucleophilic cyanide anion (CN⁻) to attack the carbonyl carbon of cyclopentanone.[1][2] However, the common reagent, hydrogen cyanide (HCN), is a weak acid (pKa ≈ 9.2) and is not sufficiently nucleophilic on its own.

  • Causality: The reaction is base-catalyzed because a base is required to deprotonate HCN to generate the potent CN⁻ nucleophile.[1][2][3] If the medium is too acidic, the equilibrium HCN ⇌ H⁺ + CN⁻ shifts strongly to the left, drastically reducing the concentration of the required cyanide anion. In the complete absence of a base, the reaction is often impractically slow.[1] Conversely, if the pH is too high (strongly basic), two detrimental side reactions are promoted:

    • Reversal of Cyanohydrin Formation: The cyanohydrin product can be deprotonated at its hydroxyl group, leading to an alkoxide that readily eliminates the stable cyanide anion, reverting back to the starting ketone.[2][4]

    • Aldol Condensation: Cyclopentanone can undergo base-catalyzed self-condensation, consuming the starting material and complicating purification.[5]

  • Solution: The optimal pH is a delicate balance, typically maintained in the range of 4-5.[6] This ensures a sufficient concentration of free cyanide ions for the nucleophilic attack while still having enough HCN present to protonate the tetrahedral alkoxide intermediate formed during the reaction.[1][6] The most reliable method for achieving this is the in situ generation of HCN from a cyanide salt (e.g., NaCN or KCN) by the slow, portion-wise addition of a weak acid (e.g., acetic acid) or a carefully controlled amount of a stronger acid like H₂SO₄.[1][6]

Question 2: I observe initial product formation, but the yield does not increase over time and may even decrease during workup. Why is this happening?

Answer: This issue points towards the reversibility of the reaction and the potential instability of the cyanohydrin product.

  • Causality: Cyanohydrin formation is an equilibrium-controlled process.[5][7] For sterically unhindered ketones like cyclopentanone, the equilibrium is generally favorable, but it can be shifted back towards the reactants by changes in conditions.[3] High temperatures can shift the equilibrium to the left, favoring the starting materials. Furthermore, cyanohydrins can be thermally labile and may decompose upon heating.[8] Some have been observed to revert to the starting ketone during analysis by gas chromatography (GC) due to high inlet temperatures.[8]

  • Solution:

    • Temperature Control: Run the reaction at a reduced temperature (e.g., 0-10 °C) to favor the forward reaction, as it is typically weakly exothermic.[1][3]

    • Workup Conditions: Perform the aqueous workup and extractions using cold solutions to minimize product decomposition.

    • Purification: If distillation is required for purification, perform it under reduced pressure to keep the temperature low.

    • Product Trapping: For particularly stubborn cases, consider using trimethylsilyl cyanide (TMSCN). This reagent forms a more stable O-silylated cyanohydrin, effectively trapping the product and preventing the reverse reaction. The silyl ether can then be hydrolyzed under controlled acidic conditions to yield the final cyanohydrin.[9][10]

Question 3: My reaction mixture turns dark, and I isolate a complex mixture of byproducts. What side reactions are occurring?

Answer: A dark coloration and complex product mixture are often indicative of base-catalyzed side reactions, particularly if the pH was not properly controlled.

  • Causality: As mentioned, excessively basic conditions (pH > 10) can promote the self-condensation of cyclopentanone. This aldol-type reaction can lead to a variety of oligomeric products, which are often colored. Another possibility, especially in concentrated basic solutions of cyanide, is the polymerization of hydrogen cyanide itself, known as azulmic acid, which is a dark brown solid.

  • Solution:

    • Strict pH Monitoring: Ensure your pH remains within the optimal range throughout the reaction.

    • Reagent Purity: Use freshly distilled cyclopentanone. Older stock can contain acidic or basic impurities that may catalyze side reactions.

    • Controlled Reagent Addition: Add the acid source slowly and with efficient stirring to avoid localized areas of high or low pH.

Frequently Asked Questions (FAQs)

Q: Is it safe to use hydrogen cyanide (HCN)? Are there alternatives? A: Direct handling of HCN gas is extremely hazardous due to its high toxicity and volatility and should be avoided unless specialized equipment and safety protocols are in place.[1][4] The standard and much safer laboratory practice is to generate HCN in situ from sodium cyanide (NaCN) or potassium cyanide (KCN) and a weak acid.[6] An even safer alternative is trimethylsilyl cyanide (TMSCN), which is less volatile and reacts under milder conditions, often catalyzed by a Lewis acid.[9]

Q: What is the mechanism of cyanohydrin formation? A: The reaction proceeds via a two-step nucleophilic addition mechanism.

  • Nucleophilic Attack: The cyanide anion (CN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[1][2]

  • Protonation: The negatively charged alkoxide intermediate is protonated by a molecule of undissociated HCN (or another acid source in the medium), yielding the final cyanohydrin product and regenerating the cyanide anion catalyst.[1][2][4]

Caption: Mechanism of Cyanohydrin Formation.

Q: How does the reactivity of cyclopentanone compare to other ketones or aldehydes? A: Cyanohydrin formation is generally more favorable for aldehydes than for ketones due to reduced steric hindrance at the carbonyl carbon.[3] Among ketones, unhindered cyclic ketones like cyclopentanone and cyclohexanone react well.[1] Highly substituted or sterically hindered ketones, such as 2,2,6-trimethylcyclohexanone, may fail to react or give very low yields because the steric bulk destabilizes the tetrahedral intermediate.[11][12]

Validated Experimental Protocols

Protocol 1: Standard Synthesis of Cyclopentanone Cyanohydrin

This protocol details the in situ generation of HCN for the synthesis. Warning: This reaction must be performed in a well-ventilated fume hood. Cyanide salts and HCN are highly toxic.

  • Materials:

    • Cyclopentanone (freshly distilled, 8.41 g, 0.1 mol)

    • Sodium Cyanide (NaCN, 5.4 g, 0.11 mol)

    • Glacial Acetic Acid

    • Deionized Water

    • Diethyl Ether

    • Saturated aqueous NaCl solution (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • 250 mL three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

  • Procedure:

    • In the 250 mL flask, dissolve NaCN in 40 mL of deionized water and cool the solution to 0-5 °C using an ice bath.

    • Add the cyclopentanone to the stirred cyanide solution.

    • Slowly add glacial acetic acid (6.6 g, 0.11 mol) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours, then allow it to warm to room temperature and stir for another 2 hours.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC) or GC-MS (if the product is known to be stable under GC conditions).

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyanohydrin.

Protocol 2: Purification by Vacuum Distillation

  • Procedure:

    • Set up a short-path distillation apparatus for vacuum distillation.

    • Transfer the crude cyanohydrin product to the distillation flask.

    • Slowly apply vacuum and gently heat the flask.

    • Collect the fraction corresponding to the boiling point of cyclopentanone cyanohydrin at the given pressure. This step removes unreacted starting material and non-volatile impurities.

Troubleshooting Workflow

If you are experiencing low yields, follow this diagnostic workflow to identify the potential issue.

TroubleshootingWorkflow Troubleshooting Low Yield start Low Yield Observed check_ph Was pH monitored and controlled (target: 4-5)? start->check_ph ph_no No check_ph->ph_no No ph_yes Yes check_ph->ph_yes Yes check_temp Was temperature kept low (e.g., 0-10 °C)? temp_no No check_temp->temp_no temp_yes Yes check_temp->temp_yes check_reagents Are reagents (ketone, cyanide) of high purity? reagents_no No check_reagents->reagents_no reagents_yes Yes check_reagents->reagents_yes check_workup Was the workup performed using cold solutions? workup_no No check_workup->workup_no workup_yes Yes check_workup->workup_yes sol_ph Root Cause: Incorrect [CN⁻]. Possible side reactions. Solution: Use in situ generation of HCN with slow acid addition. ph_no->sol_ph ph_yes->check_temp sol_temp Root Cause: Equilibrium shifted to reactants. Solution: Run reaction at 0 °C. temp_no->sol_temp temp_yes->check_reagents sol_reagents Root Cause: Impurities catalyzing side reactions. Solution: Purify cyclopentanone (distill). Use fresh NaCN. reagents_no->sol_reagents reagents_yes->check_workup sol_workup Root Cause: Product decomposition during isolation. Solution: Use cold workup; purify via vacuum distillation. workup_no->sol_workup sol_final Consider advanced methods: - Use of TMSCN - Enzymatic synthesis workup_yes->sol_final

Caption: Diagnostic workflow for troubleshooting low yields.

Summary of Key Parameters

ParameterOptimal Range/ConditionRationale
pH 4.0 - 5.0Balances the need for nucleophilic CN⁻ with sufficient HCN for protonation, minimizing side reactions.[6]
Temperature 0 - 10 °CFavors the exothermic forward reaction and minimizes product decomposition.[7]
Cyanide Source In situ generation (NaCN/Acid) or TMSCNEnhances safety and allows for controlled generation of the reactive species.[1][9]
Solvent Water, Ethanol, or Biphasic SystemDepends on specific protocol; aqueous systems are common for in situ methods.[13]
Workup Cold extraction, vacuum distillationPreserves the potentially labile cyanohydrin product.[8]

References

  • 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025, January 19). Chemistry LibreTexts. [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. [Link]

  • Cyanohydrins. (2023, January 22). Chemistry LibreTexts. [Link]

  • Cyanohydrin Formation Mechanism Explained. Scribd. [Link]

  • Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. (2025, May 22). JoVE. [Link]

  • Drăgan, G., Dănilă, G., & Oniscu, C. (n.d.). CYANIDE REACTION WITH NINHYDRIN: THE EFFECT OF pH CHANGES AND UV-VIS RADIATION UPON THE ANALYTICAL RESULTS. [Link]

  • Alkylation of Cyanide, Part 4: Aldehydes and Ketones. (2022, June 13). YouTube. [Link]

  • Cyanohydrin stability on GC. (2024, May 6). Reddit. [Link]

  • Herold, P., et al. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. ResearchGate. [Link]

  • 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. (2024, May 28). Chemistry LibreTexts. [Link]

  • Jorns, M. S., et al. (n.d.). Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. PubMed. [Link]

  • CO2-Enabled Cyanohydrin Synthesis and Facile Homologation Reactions. (n.d.). ChemRxiv. [Link]

  • Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Bracco, P., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]

  • The purification method of cyclopentanone.
  • Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). OrgoSolver. [Link]

  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. [Link]

  • Cyclopentanone. Organic Syntheses Procedure. [Link]

  • O-(TRIMETHYLSILYL)BENZOPHENONE CYANOHYDRIN and BENZOPHENONE CYANOHYDRIN. Organic Syntheses Procedure. [Link]

  • Provide the structure of the cyanohydrin that results when cyclopentanone reacts with HCN. (2020, February 26). [Link]

  • Cyanohydrin reaction. Wikipedia. [Link]

  • 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

  • Cyanohydrin Formation Reaction Mechanism. (2019, October 30). YouTube. [Link]

  • 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. (2023, September 20). OpenStax. [Link]

  • A kind of preparation method of cyclohexanone cyanohydrin.
  • Benzeneacetonitrile, 4-methoxy-α-[(trimethylsilyl)oxy]-. Organic Syntheses Procedure. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Hydroxycyclopentanecarbonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Hydroxycyclopentanecarbonitrile. This document provides in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Hydroxycyclopentanecarbonitrile. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this versatile synthetic intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-Hydroxycyclopentanecarbonitrile, providing potential causes and actionable solutions.

Issue 1: Low Yield After Aqueous Workup and Extraction

  • Observation: The yield of crude 1-Hydroxycyclopentanecarbonitrile is significantly lower than expected after extraction from the reaction mixture.

  • Probable Causes:

    • Incomplete Extraction: Insufficient mixing or an inadequate volume of organic solvent can lead to poor partitioning of the product from the aqueous layer.[1]

    • Hydrolysis of the Cyanohydrin: 1-Hydroxycyclopentanecarbonitrile can be susceptible to hydrolysis, especially under acidic or basic conditions, reverting to cyclopentanone or forming 1-hydroxycyclopentanecarboxylic acid.[2]

    • Emulsion Formation: The presence of surfactants or fine particulates can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product and making separation difficult.

  • Solutions:

    • Optimize Extraction Protocol:

      • Ensure vigorous mixing during extraction to maximize the surface area between the two phases.

      • Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single large volume extraction for greater efficiency.[1]

      • If an emulsion forms, try adding a saturated brine solution to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gently swirling instead of vigorous shaking can also prevent emulsion formation.

    • Control pH: Maintain a neutral or slightly acidic pH during the workup to minimize hydrolysis. Avoid prolonged exposure to strong acids or bases.

    • Breaking Emulsions:

      • Add a small amount of brine or solid sodium chloride.

      • Centrifuge the mixture to force phase separation.

      • Filter the entire mixture through a pad of Celite® or glass wool.

Issue 2: Product Decomposition During Distillation

  • Observation: The product turns dark, or the yield is low after vacuum distillation, with a significant amount of residue remaining in the distillation flask.

  • Probable Cause: 1-Hydroxycyclopentanecarbonitrile is thermally sensitive and can decompose at elevated temperatures, even under reduced pressure. Cyanohydrins, in general, can be unstable.

  • Solutions:

    • Utilize High Vacuum: Employ a high-quality vacuum pump to achieve the lowest possible pressure, thereby lowering the boiling point of the compound.

    • Precise Temperature Control: Use a heating mantle connected to a variable transformer and a digital thermometer to carefully control the temperature of the distillation flask. Avoid overheating.

    • Short Path Distillation: For small quantities, a short path distillation apparatus minimizes the distance the vapor has to travel, reducing the likelihood of decomposition on hot glass surfaces.

    • Stirring: Use a magnetic stir bar to ensure smooth boiling and prevent bumping, as boiling chips are not effective under vacuum.

Issue 3: Poor Separation or Product Degradation During Column Chromatography

  • Observation: Tailing of the product peak, multiple overlapping spots on TLC, or low recovery of the desired compound after column chromatography.

  • Probable Causes:

    • Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can catalyze the decomposition of acid-sensitive compounds like cyanohydrins.

    • Inappropriate Solvent System: An incorrect mobile phase can lead to poor separation from impurities or irreversible adsorption of the product to the stationary phase.

  • Solutions:

    • Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites. This can be done by preparing a slurry of silica gel in the chosen eluent containing a small amount (0.1-1%) of triethylamine.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.

    • Optimize Solvent System with TLC: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for 1-Hydroxycyclopentanecarbonitrile and good separation from impurities. Common solvent systems include mixtures of hexanes and ethyl acetate.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 1-Hydroxycyclopentanecarbonitrile?

A1: The impurities will largely depend on the synthetic route. For the common synthesis from cyclopentanone and a cyanide source, potential impurities include:

  • Unreacted Cyclopentanone: Due to incomplete reaction.

  • Cyanide Salts: Such as sodium or potassium cyanide, if not properly removed during the aqueous workup.

  • Water: Which can promote hydrolysis of the product.

  • Side-Products: Such as the dimer of cyclopentanone or products from the polymerization of cyanide.

  • 1-Hydroxycyclopentanecarboxylic acid: Resulting from the hydrolysis of the nitrile group.[2]

Q2: What is the best method for purifying 1-Hydroxycyclopentanecarbonitrile on a large scale?

A2: For large-scale purification, vacuum distillation is generally the most efficient method.[1] It is effective at removing non-volatile impurities and those with significantly different boiling points. It is crucial to use a high vacuum and carefully control the temperature to prevent thermal decomposition.

Q3: Can I use recrystallization to purify 1-Hydroxycyclopentanecarbonitrile?

A3: Recrystallization is a powerful purification technique for solids. Since 1-Hydroxycyclopentanecarbonitrile is a liquid at room temperature, standard recrystallization is not applicable. However, if you have a solid derivative of the compound, recrystallization could be an excellent option for achieving high purity.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring the purity of fractions. Spot each fraction on a TLC plate, elute with the same solvent system used for the column, and visualize the spots (e.g., using a UV lamp if the compound is UV-active, or by staining with potassium permanganate or iodine). Combine the fractions that contain only the pure product.

Q5: What are the critical safety precautions when handling 1-Hydroxycyclopentanecarbonitrile?

A5: 1-Hydroxycyclopentanecarbonitrile is a cyanohydrin and should be handled with extreme caution due to the potential for it to release highly toxic hydrogen cyanide gas, especially in the presence of acids or upon heating.

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid contact with acids.

  • Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • Dispose of all waste containing cyanide according to institutional safety protocols. Typically, this involves treatment with an oxidizing agent like bleach to destroy the cyanide ions.

III. Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction (Aqueous Workup)

This protocol is a general procedure for the initial purification of 1-Hydroxycyclopentanecarbonitrile from a crude reaction mixture.

  • Quenching the Reaction: Carefully quench the reaction mixture by pouring it into a separatory funnel containing a mixture of ice and water.

  • Solvent Addition: Add an appropriate organic solvent for extraction, such as diethyl ether or ethyl acetate. The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.

  • Extraction: Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure. Shake the funnel gently at first, then more vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely.

  • Draining the Layers: Drain the lower (denser) layer. The aqueous layer is typically denser, but this should be confirmed.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent to maximize the recovery of the product.

  • Combine Organic Layers: Combine all the organic extracts in a clean flask.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 1-Hydroxycyclopentanecarbonitrile.

Workflow for Liquid-Liquid Extraction

G cluster_0 Aqueous Workup cluster_1 Purification Reaction Mixture Reaction Mixture Quench (Ice/Water) Quench (Ice/Water) Reaction Mixture->Quench (Ice/Water) Add Organic Solvent Add Organic Solvent Quench (Ice/Water)->Add Organic Solvent Extract & Separate Extract & Separate Add Organic Solvent->Extract & Separate Repeat 3x Combine Organic Layers Combine Organic Layers Extract & Separate->Combine Organic Layers Wash (NaHCO3, Brine) Wash (NaHCO3, Brine) Combine Organic Layers->Wash (NaHCO3, Brine) Dry (MgSO4) Dry (MgSO4) Wash (NaHCO3, Brine)->Dry (MgSO4) Filter & Evaporate Filter & Evaporate Dry (MgSO4)->Filter & Evaporate Crude Product Crude Product Filter & Evaporate->Crude Product

Caption: Workflow for the initial purification of 1-Hydroxycyclopentanecarbonitrile using liquid-liquid extraction.

Protocol 2: Purification by Vacuum Distillation

This protocol is adapted from a procedure for a structurally similar compound and should be effective for 1-Hydroxycyclopentanecarbonitrile.[1]

  • Apparatus Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a short path distillation head with a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased.

  • Sample Preparation: Place the crude 1-Hydroxycyclopentanecarbonitrile into the distillation flask along with a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask with a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of 1-Hydroxycyclopentanecarbonitrile is reported to be 246.4 °C at 760 mmHg, so the boiling point under vacuum will be significantly lower.

  • Purity Analysis: Analyze the purity of the collected fraction using an appropriate technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Vacuum Distillation Setup

G cluster_0 Distillation Apparatus cluster_1 Vacuum System Dist_Flask Distillation Flask (Crude Product + Stir Bar) Claisen Claisen Adapter Dist_Flask->Claisen Thermo Thermometer Claisen->Thermo Condenser Condenser Claisen->Condenser Receiver Receiving Flask Condenser->Receiver Cold_Trap Cold Trap Condenser->Cold_Trap To Vacuum Heating Heating Mantle Heating->Dist_Flask Vacuum_Pump Vacuum Pump Cold_Trap->Vacuum_Pump

Caption: A schematic of a typical vacuum distillation setup for purifying thermally sensitive compounds.

IV. Data Presentation

Table 1: Comparison of Purification Methods for 1-Hydroxycyclopentanecarbonitrile (Illustrative)

Purification MethodStarting Purity (Crude)Final Purity (Typical)Yield (Typical)Notes
Extraction & Washing ~70-80%85-90%>95%Effective for removing inorganic salts and highly polar impurities.
Vacuum Distillation 85-90%95-98%70-85%Good for removing non-volatile impurities and those with significantly different boiling points.[1]
Column Chromatography 85-90%>98%60-80%Highly effective for separating closely related impurities, but requires careful selection of stationary and mobile phases to avoid decomposition.

V. References

Sources

Optimization

1-Hydroxycyclopentanecarbonitrile storage and handling precautions

Technical Support Center: 1-Hydroxycyclopentanecarbonitrile Welcome to the technical support guide for 1-Hydroxycyclopentanecarbonitrile (CAS No. 5117-85-1).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Hydroxycyclopentanecarbonitrile

Welcome to the technical support guide for 1-Hydroxycyclopentanecarbonitrile (CAS No. 5117-85-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this versatile chemical intermediate. As a cyanohydrin, this compound possesses significant utility in organic synthesis but also presents acute and severe hazards that demand rigorous adherence to safety protocols.[1] This guide provides in-depth answers to common questions and solutions to potential problems encountered during its storage and handling.

Critical Safety Profile & Initial Hazard Assessment

This section addresses the most urgent safety questions. 1-Hydroxycyclopentanecarbonitrile is classified as acutely toxic and poses a fatal risk upon exposure through multiple routes.

Question: Just how dangerous is this compound?

Answer: Extremely dangerous. Global Harmonized System (GHS) classifications rank this compound as Category 1 for Acute Toxicity via oral, dermal, and inhalation routes.[2][3] This is the highest toxicity rating and means that exposure to even small quantities can be fatal.[2][3] It is imperative to treat this compound with the utmost respect and to use all prescribed engineering controls and personal protective equipment.

Hazard Statement[2][3]GHS CodeHazard ClassPictograms
Fatal if swallowedH300Acute Toxicity, Oral (Category 1)

Fatal in contact with skinH310Acute Toxicity, Dermal (Category 1)

Fatal if inhaledH330Acute Toxicity, Inhalation (Category 1)

Causes serious eye damageH318Serious Eye Damage (Category 1)

Causes skin irritationH315Skin Irritation (Category 2)

Very toxic to aquatic lifeH400Hazardous to the Aquatic Environment, Acute (Category 1)

Question: What is the primary mechanism of its toxicity?

Answer: The primary toxicological threat stems from its nature as a cyanohydrin. Cyanohydrins exist in equilibrium with their constituent ketone/aldehyde and hydrogen cyanide (HCN).[4] 1-Hydroxycyclopentanecarbonitrile can decompose, particularly when exposed to heat, moisture, or basic conditions, to release cyclopentanone and highly toxic hydrogen cyanide gas.[4][5][6] HCN is a potent inhibitor of cellular respiration, leading to rapid systemic failure.[6]

G cluster_main Chemical Equilibrium & Hazard cluster_hazard Primary Hazard Compound 1-Hydroxycyclopentanecarbonitrile Decomposition Cyclopentanone + Hydrogen Cyanide (HCN) Gas Compound->Decomposition Decomposition (Heat, Base, Moisture) Decomposition->Compound Formation HCN_Hazard Severe Cellular Asphyxiant Decomposition->HCN_Hazard

Caption: Equilibrium of 1-Hydroxycyclopentanecarbonitrile and its decomposition products.

Troubleshooting Guide & FAQs

This section is structured to provide direct answers and solutions to problems that may arise during experimentation.

Storage Issues

Question: I received my shipment. Where and how should I store it?

Answer: Proper storage is your first line of defense against accidental exposure and compound degradation.

ParameterRecommendationRationale (The "Why")
Location Store in a dedicated, locked cabinet for highly toxic substances within a well-ventilated area.[2][7]Prevents unauthorized access and ensures any potential off-gassing is safely managed.
Temperature Cool, dry place; room temperature is acceptable.[8][9] Protect from sunlight and heat sources.[4][9]Minimizes the rate of thermal decomposition into hydrogen cyanide.[4][8]
Container Keep in the original, tightly closed container.[2][7][9]Prevents contamination and release of vapors, and protects from atmospheric moisture which can promote decomposition.[4][6]
Incompatibles Segregate from strong oxidizing agents, strong acids, and strong bases.[5][7][8]These substances can catalyze violent reactions or accelerate the decomposition to release HCN gas.[5][6]

Question: The liquid in the bottle has a yellow tint, but it was clear originally. Is it safe to use?

Answer: Discoloration is a potential indicator of decomposition and impurity formation. While it may not be definitively unusable for all applications, it signals a potential increase in risk. The yellowing could be due to the formation of polymers or other degradation byproducts. Crucially, it could also indicate that the equilibrium is shifting, potentially increasing the partial pressure of free HCN in the headspace. It is strongly recommended to handle such a container with even greater caution, preferably in a high-efficiency fume hood, and to consider safe disposal rather than use in a sensitive experiment.

Handling & Exposure

Question: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

Answer: A multi-layered PPE approach is non-negotiable. Assume all surfaces are potentially contaminated.[10]

G cluster_ppe Mandatory PPE Workflow Start Before Entering Lab LabCoat 1. Don clean, buttoned Lab Coat or Chemical Resistant Suit Start->LabCoat Respirator 2. Don Respirator (if required by assessment) LabCoat->Respirator Goggles 3. Don Chemical Splash Goggles & Face Shield Respirator->Goggles Gloves 4. Don TWO pairs of Chemical Resistant Gloves Goggles->Gloves End Ready for Handling Gloves->End

Caption: Step-by-step PPE donning procedure for handling highly toxic chemicals.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to manage the fatal inhalation risk.[4][7] Ensure safety showers and eyewash stations are immediately accessible.[7]

  • Body Protection: Wear a lab coat, fully buttoned. For tasks with a higher splash risk, a chemically resistant apron or suit is required.[7][11]

  • Eye/Face Protection: Use tight-sealing chemical splash goggles in combination with a face shield.[3][4][7]

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene) is mandatory.[6] Check glove manufacturer compatibility charts. Dispose of the outer gloves immediately after handling, before touching any other surfaces.

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved supplied-air respirator with a full facepiece is necessary.[4] Air-purifying respirators should only be used in specific, well-characterized situations as part of a formal respiratory protection program.[4][11]

Question: What are the initial symptoms of exposure, and what is the immediate first aid response?

Answer: Symptoms of cyanide poisoning can appear rapidly and include weakness, headache, dizziness, confusion, shortness of breath, nausea, and vomiting.[6] Skin may appear blue (cyanosis) or unusually pink/cherry-red.[6]

This is a life-threatening medical emergency.

  • Remove the Victim: Immediately move the person to fresh air, but only if it is safe for the rescuer to do so.[3]

  • Call for Emergency Medical Help Immediately: Alert emergency services and inform them of a suspected cyanide exposure.[3][4]

  • Decontaminate: If there was skin contact, remove all contaminated clothing at once and wash the skin with copious amounts of soap and water for at least 15 minutes.[3][7] For eye contact, flush with water for at least 15 minutes, holding the eyelids open.[3][7]

  • Administer Antidote: If available and you are trained, administer an antidote for cyanide poisoning, such as amyl nitrite, under medical direction.[4] Do not wait for symptoms to develop to seek medical attention.[6]

Spills and Waste Disposal

Question: I've spilled a small amount (<50 mL) inside the fume hood. How do I clean it up?

Answer: For a small, contained spill, trained laboratory personnel can perform the cleanup.

  • Alert: Announce the spill to others in the lab. Keep the fume hood sash as low as possible.

  • PPE: Ensure you are wearing the full, appropriate PPE as described above.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[12] Work from the outside of the spill inward.[13]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[12][13] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable decontamination solution (check your institution's guidelines; a bleach solution may be used for cyanide, but can generate chlorine gas if acidic conditions are present. A solution of sodium thiosulfate may be safer).

  • Dispose: All cleanup materials, including gloves and wipes, must be disposed of as hazardous waste.[7][12] Label the container clearly as "Hazardous Waste: 1-Hydroxycyclopentanecarbonitrile Spill Debris".

Question: What if the spill is large or outside the fume hood?

Answer: This is a major emergency. DO NOT attempt to clean it up yourself.[12][14]

  • EVACUATE: Immediately alert everyone and evacuate the area.[12][15]

  • ISOLATE: Close the doors to the laboratory and prevent re-entry.

  • CALL FOR HELP: Contact your institution's Emergency Health & Safety (EHS) department and/or emergency services (e.g., 911).[13][16] Provide the chemical name and location of the spill.

Question: How do I dispose of waste and empty containers?

Answer: All waste, including unused product, reaction mixtures, and contaminated materials, must be treated as acutely toxic hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and compatible container.

  • Empty containers are also considered hazardous as they retain residue and vapor.[17] They should not be rinsed into the drain. They must be collected and disposed of through your institution's hazardous waste program.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

References

  • 2-Hydroxycyclopentane-1-carbonitrile | C6H9NO | CID 12478719. PubChem, National Center for Biotechnology Information.[Link]

  • 1-Hydroxycyclopentanecarbonitrile | C6H9NO | CID 199855. PubChem, National Center for Biotechnology Information.[Link]

  • Safety Data Sheet: cyclopentane. Chemos GmbH & Co.KG.[Link]

  • Cas 5117-85-1,1-Hydroxycyclopentane carbonitrile. lookchem.[Link]

  • HAZARD SUMMARY: ACETONE CYANOHYDRIN. New Jersey Department of Health.[Link]

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).[Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).[Link]

  • Personal Protective Equipment. University of Florida Environmental Health & Safety.[Link]

  • Safety Data Sheet: Cyclopentanone. Carl ROTH.[Link]

  • Cyanide Salts. Dartmouth College Environmental Health and Safety.[Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Occupational Safety and Health Administration (OSHA).[Link]

  • Chemical Spill Cleanup Guidelines. Rowan University.[Link]

  • Material Safety Data Sheet - Acetone Cyanohydrin. INEOS.[Link]

  • Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystallization. MDPI.[Link]

  • 1-hydroxycyclopentane-1-carbonitrile. AMERICAN ELEMENTS.[Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro.[Link]

  • Standard Operating Procedure: Sodium Cyanoborohydride. The Ohio State University.[Link]

  • Toxicity of Plastic Additive 1-Hydroxycyclohexyl Phenyl Ketone (1-HCHPK) to Freshwater Microcrustaceans in Natural Water. MDPI.[Link]

  • Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability. MDPI.[Link]

  • (PDF) Toxicity of Plastic Additive 1-Hydroxycyclohexyl Phenyl Ketone (1-HCHPK) to Freshwater Microcrustaceans in Natural Water. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Polymerization of 1-Hydroxycyclopentanecarbonitrile

Welcome to the technical support guide for 1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1). This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1). This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. As a versatile synthetic intermediate containing both hydroxyl and nitrile functional groups, its stability is paramount for successful experimental outcomes.[1][2] This guide is designed to equip you with the knowledge to prevent unwanted polymerization and ensure the integrity of your material.

Section 1: Troubleshooting Guide

This section addresses urgent issues you may encounter during the handling or storage of 1-Hydroxycyclopentanecarbonitrile.

Q1: My 1-Hydroxycyclopentanecarbonitrile sample has become highly viscous, turned into a gel, or solidified. What has happened and what should I do?

A: This is a clear indication that polymerization has occurred. The increase in viscosity is due to the formation of long-chain polymers from the individual monomer units.

  • Causality: Cyanohydrins like 1-Hydroxycyclopentanecarbonitrile are inherently unstable and can undergo polymerization initiated by contaminants (especially bases), heat, light, or oxygen.[3][4] The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group in the same molecule creates a predisposition for self-reaction under unfavorable conditions.

  • Immediate Actions:

    • Isolate the Container: Safely move the container to a cooled, well-ventilated area, such as a laboratory fume hood, away from other reactive chemicals.

    • Cool the Sample: If you suspect the reaction is ongoing (e.g., the container feels warm), place the container in an ice bath to slow down the reaction rate.

    • Do NOT Attempt to Reverse: Once polymerized, the process is not practically reversible. Do not attempt to heat the sample to melt it, as this can lead to dangerous thermal decomposition, potentially releasing toxic fumes like carbon monoxide and nitrogen oxides.[1]

    • Disposal: The polymerized material should be treated as chemical waste and disposed of according to your institution's hazardous waste protocols.

Q2: I've observed a sudden color change (e.g., yellowing) and/or my sample container feels warm. Is this dangerous?

A: Yes, this is a critical warning sign. An unexpected temperature increase (exotherm) indicates that polymerization is actively occurring and accelerating. Polymerization reactions release energy as heat, which in turn speeds up the reaction rate, creating a dangerous feedback loop known as runaway polymerization.

  • Causality: The exotherm is a classic sign of an uncontrolled chemical reaction. The color change is likely due to the formation of conjugated systems or degradation byproducts within the polymer matrix.

  • Immediate Actions:

    • Safety First: Do not handle the container directly if it is very hot. Evacuate the immediate area and inform your lab safety officer.

    • Cool from a Distance: If it is safe to approach, use a blast shield and appropriate personal protective equipment (PPE). Apply external cooling by carefully placing the container in a larger vessel filled with ice and water.

    • Ventilation: Ensure the material is in a well-ventilated fume hood to safely disperse any vapors.

    • Monitor: Observe the container from a safe distance until the temperature has stabilized and returned to ambient. Proceed with waste disposal as described above.

Q3: How can I analytically confirm if my 1-Hydroxycyclopentanecarbonitrile has begun to degrade or polymerize?

A: Early detection is key to preventing the loss of valuable material. If you suspect instability but do not yet see visible signs, you can use analytical techniques.

  • Recommended Method: High-Performance Liquid Chromatography (HPLC)

    • Principle: A reverse-phase (RP) HPLC analysis will show a distinct peak for the pure 1-Hydroxycyclopentanecarbonitrile monomer.[5] As polymerization or degradation occurs, you will observe a decrease in the area of the monomer peak and the appearance of new, often broader peaks corresponding to oligomers, polymers, or degradation products.

    • See Protocol 3.2 for a sample HPLC methodology.

  • Other Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show a broadening of peaks and the appearance of new signals in the polymer region as polymerization proceeds.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: You may observe changes in the characteristic nitrile (-C≡N) and hydroxyl (-OH) stretching frequencies as the chemical environment changes upon polymerization.

Section 2: Frequently Asked Questions (FAQs)

This section provides preventative knowledge to ensure the long-term stability of your compound.

Q1: What is the underlying chemical reason for the instability of 1-Hydroxycyclopentanecarbonitrile?

A: The instability is characteristic of the cyanohydrin functional group.[3] It stems from two primary factors:

  • Reversible Formation: Cyanohydrins exist in equilibrium with their parent carbonyl compound (cyclopentanone) and hydrogen cyanide (HCN).[3] This decomposition can be catalyzed by bases, which remove the hydroxyl proton, causing the molecule to collapse and release cyanide.

  • Susceptibility to Polymerization: The molecule contains functional groups that can react with each other. The nitrile group is an electrophile, and the hydroxyl group can act as a nucleophile. This, combined with the potential for free-radical or anionic initiation, creates multiple pathways for polymerization.[4]

Q2: What are the ideal storage conditions to ensure the long-term stability of 1-Hydroxycyclopentanecarbonitrile?

A: Proper storage is the most effective preventative measure. Adherence to the following conditions is critical.

  • Causality: Controlling the environment minimizes the energy (heat, light) and potential initiators (oxygen, moisture, contaminants) that can trigger decomposition or polymerization.

  • See Table 4.2 for a summary of recommended storage conditions.

Q3: How should I properly handle 1-Hydroxycyclopentanecarbonitrile during an experiment to avoid initiating polymerization?

A: Proper handling techniques are crucial to prevent contamination and exposure to adverse conditions.

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen and moisture.[4]

  • Clean Glassware: Use scrupulously clean and dry glassware. Residues of base cleaners can be sufficient to initiate polymerization.

  • Temperature Control: Avoid heating the compound unnecessarily. If a reaction requires elevated temperatures, add the cyanohydrin slowly and monitor for any exotherms.

  • Appropriate PPE: Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile rubber), and eye protection.[6][7]

Q4: What stabilizers can I use to prevent polymerization, and how should they be added?

A: The most effective way to stabilize cyanohydrins is to maintain a slightly acidic pH. This suppresses the dissociation of the hydroxyl proton, which is a key step in both base-catalyzed decomposition and anionic polymerization.[8]

  • Recommended Stabilizers: While strong mineral acids like sulfuric or phosphoric acid have been used historically, organic acids are often preferred as they are less corrosive and can be easier to handle and remove if needed.[3] Citric acid and boric acid are excellent choices.[3]

  • Mechanism of Action: The acid provides a source of protons (H⁺), which shifts the equilibrium away from the formation of the alkoxide anion that initiates polymerization.

  • See Protocol 3.1 for a detailed procedure on adding a stabilizer.

  • See Table 4.3 for a comparison of common stabilizers.

Q5: Are there any materials or chemicals that are incompatible with 1-Hydroxycyclopentanecarbonitrile?

A: Yes. Contact with incompatible materials is a common cause of polymerization.

  • Strong Bases: (e.g., sodium hydroxide, potassium carbonate, amines) will readily deprotonate the hydroxyl group and initiate polymerization.

  • Strong Acids: While weak acids are stabilizers, strong, hot acids can cause rapid hydrolysis of the nitrile group to a carboxylic acid or amide, which can be highly exothermic.[9]

  • Strong Oxidizing Agents: These can react violently with the organic material.[1]

  • Certain Metals: Avoid contact with reactive metals or metal salts that could act as catalysts. Use glass or other inert reaction vessels.

Section 3: Protocols and Methodologies

Protocol 3.1: Procedure for Stabilization with an Acidic Inhibitor

This protocol describes how to add citric acid as a stabilizer to neat 1-Hydroxycyclopentanecarbonitrile.

Objective: To achieve a final stabilizer concentration of 0.05% to 0.2% by weight.

Materials:

  • 1-Hydroxycyclopentanecarbonitrile

  • Anhydrous Citric Acid (or Boric Acid)

  • Analytical balance

  • Clean, dry glass container with a tightly sealing cap

  • Magnetic stirrer and stir bar (optional, for larger quantities)

  • Inert atmosphere source (e.g., nitrogen line)

Procedure:

  • Determine Mass: Weigh the container of 1-Hydroxycyclopentanecarbonitrile to determine the total mass of the compound.

  • Calculate Stabilizer Amount: Calculate the required mass of citric acid. For example, for 100 g of cyanohydrin at a 0.1% w/w concentration, you will need 0.1 g of citric acid.

  • Inert Atmosphere: Purge the headspace of the container with an inert gas (nitrogen or argon) to displace air and moisture.

  • Add Stabilizer: Carefully add the pre-weighed citric acid directly to the 1-Hydroxycyclopentanecarbonitrile.

  • Mix Thoroughly: Seal the container tightly and mix the contents by gentle swirling or magnetic stirring at room temperature until the acid has completely dissolved.

  • Label and Store: Clearly label the container to indicate that it has been stabilized and include the name and concentration of the inhibitor. Store according to the conditions outlined in Table 4.2.

Protocol 3.2: Analytical Method for Monitoring Monomer Purity via HPLC

This protocol provides a general method for assessing the purity of 1-Hydroxycyclopentanecarbonitrile.[5]

Objective: To separate and quantify the 1-Hydroxycyclopentanecarbonitrile monomer from potential impurities or degradation products.

Instrumentation & Columns:

  • System: HPLC with UV detector (e.g., detection at 210 nm)

  • Column: C18 Reverse-Phase Column (e.g., Newcrom R1 or equivalent), 5 µm particle size, 4.6 x 150 mm

Mobile Phase & Conditions:

  • Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid (for non-MS applications) or 0.1% Formic Acid (for MS-compatible applications).

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic or a shallow gradient depending on impurities (e.g., 70% A / 30% B)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Sample Preparation: Prepare a dilute solution of the 1-Hydroxycyclopentanecarbonitrile in the mobile phase.

Data Interpretation:

  • A stable, pure sample will exhibit a single, sharp peak at a consistent retention time.

  • The onset of degradation or polymerization will be indicated by a decrease in the area of this main peak and the emergence of other peaks, often appearing earlier (more polar) or significantly later (less polar/polymeric) in the chromatogram.

Section 4: Visual Guides and Data

Diagram 4.1: Instability Pathways and Stabilization Mechanism

G Monomer 1-Hydroxycyclopentane- carbonitrile (Monomer) Decomp Cyclopentanone + HCN (Decomposition) Monomer->Decomp Base-catalyzed equilibrium Polymer Polymer / Oligomer (Unwanted Product) Monomer->Polymer Anionic Polymerization Monomer->Polymer Radical Polymerization Decomp->Monomer Anionic_Init Anionic Initiator (e.g., Base, OH⁻) Anionic_Init->Monomer Deprotonates -OH group Radical_Init Free Radical Initiator (e.g., Light, O₂) Radical_Init->Monomer Creates radical site Stabilizer Acidic Stabilizer (e.g., Citric Acid, H⁺) Stabilizer->Anionic_Init Neutralizes & INHIBITS

Caption: Key pathways leading to instability and the inhibitory role of acidic stabilizers.

Table 4.2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Slows down the rate of potential decomposition and polymerization reactions.[4]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation and initiation by atmospheric oxygen, a known free-radical initiator.[4]
Light Exposure Amber Glass or Opaque ContainerProtects from UV light, which can provide the energy to initiate free-radical polymerization.[4]
Moisture Tightly Sealed ContainerPrevents hydrolysis and minimizes water, which can participate in or accelerate degradation pathways.[4]
pH Slightly Acidic (Stabilized)Inhibits base-catalyzed decomposition and anionic polymerization mechanisms.[3][8]

Table 4.3: Comparison of Common Stabilizers

StabilizerRecommended Concentration (% w/w)AdvantagesConsiderations
Citric Acid 0.02 - 1.0%Solid, easy to handle, effective, less corrosive than mineral acids.[3]Must be fully dissolved to be effective.
Boric Acid 0.02 - 1.0%Good stabilizer; boric anhydride form can scavenge residual water.[3]May have lower solubility in the neat compound compared to citric acid.
Phosphoric Acid ~0.1%Historically used, effective liquid stabilizer.[3]More corrosive, can be harder to measure accurately for small quantities.

Section 5: References

  • Lohmer, G., & Sperling, V. (n.d.). Process for stabilizing cyanohydrins. Google Patents. (CA2271607C).

  • American Cyanamid. (n.d.). Stabilization of formaldehyde cyanohydrin. Google Patents. (US3057903A).

  • Mol-Instincts. (n.d.). 1-Hydroxycyclopentane carbonitrile 5117-85-1 wiki. [Link]

  • LookChem. (n.d.). Cas 5117-85-1,1-Hydroxycyclopentane carbonitrile. [Link]

  • Wikipedia. (n.d.). Nitrile. [Link]

  • SIELC Technologies. (2018, May 17). Cyclopentanecarbonitrile, 1-hydroxy-. [Link]

Sources

Optimization

Technical Support Center: Post-Synthesis Purification of 1-Hydroxycyclopentanecarbonitrile

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Hydroxycyclopentanecarbonitrile. Here, we provide in-depth troubleshooting advice and fre...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Hydroxycyclopentanecarbonitrile. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the post-synthesis purification of this versatile intermediate. Our focus is on delivering practical, field-proven insights grounded in scientific principles to help you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1) is a valuable building block in organic synthesis, notable for its dual functionality of a hydroxyl and a nitrile group.[1] Its synthesis, typically through the nucleophilic addition of a cyanide salt to cyclopentanone, can introduce a variety of impurities.[2][3] These can include unreacted starting materials, side-products, and decomposition products, all of which can interfere with subsequent reactions or biological assays. The inherent polarity and potential thermal instability of cyanohydrins necessitate carefully chosen purification strategies.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 1-Hydroxycyclopentanecarbonitrile?

A1: The impurity profile is highly dependent on the specific synthetic route and reaction conditions. However, common impurities include:

  • Unreacted Cyclopentanone: Incomplete reaction can leave residual starting material.

  • Excess Cyanide Salts: Unreacted sodium or potassium cyanide.

  • Water: From the reaction medium or work-up.

  • 1-Hydroxycyclopentanecarboxylic acid: Formed via hydrolysis of the nitrile group, especially if the reaction or work-up is performed under harsh acidic or basic conditions for a prolonged period.[2][6]

  • Polymeric materials: Self-condensation or polymerization of cyclopentanone under certain conditions.

Q2: My purified 1-Hydroxycyclopentanecarbonitrile is discolored (yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration often points to the presence of high-molecular-weight byproducts or thermal decomposition products. While treatment with activated charcoal can sometimes remove colored impurities, a more reliable method is column chromatography . For persistent discoloration, a final purification by vacuum distillation can be effective, provided the compound is thermally stable under the distillation conditions.

Q3: I'm struggling to separate my product from an impurity with a very similar polarity. What's the best approach?

A3: For challenging separations of closely related impurities, flash column chromatography is the most powerful technique. It offers high resolution and the ability to fine-tune the separation by carefully selecting the stationary phase and optimizing the mobile phase composition.[7] You may need to screen several solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions.

Q4: Is 1-Hydroxycyclopentanecarbonitrile stable to heat? Can I use distillation for purification?

A4: Cyanohydrins can be thermally sensitive and may decompose back to the starting ketone and hydrogen cyanide upon heating.[8] Therefore, vacuum distillation is highly recommended to lower the boiling point and minimize thermal stress on the compound.[9] The reported atmospheric boiling point is approximately 215 °C, which is high enough to warrant caution.[5]

Q5: How can I safely handle and dispose of residual cyanide from my synthesis?

A5: All work with cyanides must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[10] To quench residual cyanide in the reaction mixture, it can be treated with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide.[11] This oxidizes the cyanide to the less toxic cyanate. All cyanide-containing waste must be disposed of according to your institution's hazardous waste guidelines.

Troubleshooting Guides

Issue 1: Low Purity After Initial Aqueous Work-up
  • Possible Cause: Inefficient extraction or washing, leading to residual salts or water-soluble impurities.

  • Solution:

    • Optimize Extraction: Perform multiple extractions (e.g., 3 x 50 mL) with a suitable organic solvent like diethyl ether or ethyl acetate rather than a single large-volume extraction.

    • Sequential Washes: Wash the combined organic layers sequentially with:

      • A saturated aqueous solution of sodium bisulfite to remove unreacted cyclopentanone.

      • A saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

      • Brine (saturated aqueous NaCl) to reduce the water content in the organic phase.

    • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating the solvent.

Issue 2: Product Decomposes During Distillation
  • Possible Cause: The compound is thermally sensitive and decomposes at its atmospheric boiling point.

  • Solution: Vacuum Distillation

    • Employ a high-vacuum pump to significantly lower the boiling point.

    • Use a short-path distillation apparatus to minimize the time the compound spends at elevated temperatures.

    • Ensure smooth boiling by using a magnetic stir bar, as boiling chips are less effective under vacuum.

    • Utilize a well-controlled heating mantle to avoid overheating.

Issue 3: Oiling Out During Recrystallization
  • Possible Cause: The compound is melting before it dissolves, or the chosen solvent is too nonpolar.

  • Solution:

    • Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly. Common solvent pairs for polar compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[12][13][14]

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline and should be optimized for your specific setup and impurity profile.

  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude 1-Hydroxycyclopentanecarbonitrile into the distillation flask with a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump and gradually reduce the pressure.

  • Heating: Gently heat the distillation flask using a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. Based on similar compounds, a starting point for optimization could be a boiling point of 92-94 °C at 15 mmHg.[5]

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point for a polar compound like 1-Hydroxycyclopentanecarbonitrile is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). The ideal solvent system should give the product an Rf value of approximately 0.3.[15]

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution of the product by TLC.[7]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Methods for 1-Hydroxycyclopentanecarbonitrile

Purification MethodStarting Purity (Crude)Final Purity (Typical)Yield (Typical)Notes
Extraction & Washing ~80%85-90%>95%Effective for removing inorganic salts and highly polar or non-polar impurities.
Vacuum Distillation 85-90%95-98%70-85%Good for removing non-volatile impurities and compounds with significantly different boiling points.
Column Chromatography 85-90%>98%60-80%Highly effective for separating closely related impurities.
Recrystallization 95-98%>99%50-70%Ideal for a final polishing step if a suitable solvent is found.

Visualization of Purification Workflow

PurificationWorkflow crude Crude 1-Hydroxycyclopentanecarbonitrile workup Aqueous Work-up (Washing & Extraction) crude->workup Initial Cleanup distillation Vacuum Distillation workup->distillation For Volatile Impurities chromatography Column Chromatography workup->chromatography For Similar Polarity Impurities recrystallization Recrystallization distillation->recrystallization Final Polishing chromatography->recrystallization Final Polishing pure_product Pure Product (>99%) recrystallization->pure_product analysis Purity Analysis (NMR, GC-MS) pure_product->analysis

Caption: A typical purification workflow for 1-Hydroxycyclopentanecarbonitrile.

References

  • Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5778–5793. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxycyclopentanecarbonitrile. PubChem. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Cyanohydrins. Chemistry LibreTexts. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Retrieved from [Link]

  • Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]

  • Google Patents. (n.d.). US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.
  • Pauli, G. F., Chen, S.-N., & Lankin, D. C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • LibreTexts. (2022, April 7). 5.4A: Overview of Vacuum Distillation. Chemistry LibreTexts. Retrieved from [Link]

  • Segawa, Y., & Itoh, T. (2018). Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides. Organic Letters, 21(1), 173–177. [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2016, August 16). For TLC chromatography how we select solvent system via hit and trial method? Retrieved from [Link]

  • LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Chemistry LibreTexts. Retrieved from [Link]

  • Columbia University. (n.d.). Cyanide Safe Use Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 1-Hydroxycyclopentane-1-carboxylic acid. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. Retrieved from [Link]

  • LibreTexts. (2019, June 5). Chromatography Columns. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2021, November 7). [Question: Recrystallization] How do you know which solvent is the best to use for recrystallization if only the solute's solubilities in the different solvents (in hot and cold temperature), are given? r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Equilibrium constants for traditional cyanohydrin synthesis with.... Retrieved from [Link]

  • Google Patents. (n.d.). DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone, 3-(1-octenyl)-, (E)-. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 7.14: Mixed Solvent Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from [Link]

  • Fiveable. (n.d.). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]

  • Quora. (2020, December 24). Which equation is used to calculate the boiling point under vacuum distillation? Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-Hydroxycyclopentanecarboxylic acid. Retrieved from [Link]

  • Basicmedical Key. (2016, June 24). High-performance liquid chromatography. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Analysis of 1-Hydroxycyclopentanecarbonitrile: An HPLC-UV vs. GC-FID Comparative Study

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Hydroxycyclopentanecarbonitrile, a key buil...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Hydroxycyclopentanecarbonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its purity profile can directly influence the downstream reaction yields and, more critically, the impurity profile of the final drug substance. This guide provides an in-depth, comparative analysis of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the robust purity determination of this important intermediate.

Our objective is to move beyond a simple recitation of methods and delve into the causality behind our analytical choices. We will explore a primary HPLC-UV method as the gold standard for this analyte and compare its performance against a GC-FID method, a technique often favored for its speed and sensitivity but one that presents unique challenges for thermally sensitive molecules like cyanohydrins.

The Decisive Factor: Physicochemical Properties

The choice between HPLC and GC is fundamentally dictated by the analyte's physicochemical properties.[2][3] 1-Hydroxycyclopentanecarbonitrile is a polar, non-volatile solid. This profile immediately suggests that HPLC, which analyzes samples in a liquid phase at or near ambient temperatures, is the more suitable "workhorse" technique.[4][5]

Conversely, GC requires the analyte to be volatile and thermally stable, as it must be vaporized in a high-temperature inlet (often 250-300°C) without decomposition.[6] While GC excels at analyzing volatile impurities like residual solvents, cyanohydrins can be prone to thermal degradation, potentially reverting to the starting ketone and hydrogen cyanide in the hot GC inlet.[7][8] This potential for on-instrument degradation is a critical risk that must be managed and validated, making it a compelling point of comparison.

Primary Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography is the quintessential technique for the analysis of non-volatile pharmaceutical compounds.[5] For 1-Hydroxycyclopentanecarbonitrile, a reversed-phase (RP) method provides excellent separation of the main component from polar and non-polar impurities.

Causality of Method Design
  • Stationary Phase (Column): A C18 column is selected for its versatility and hydrophobic nature. It effectively retains the moderately polar analyte while allowing for good separation from potential impurities.

  • Mobile Phase: An isocratic mobile phase of acetonitrile (MeCN) and water provides a consistent elution environment.[9] A small amount of acid (e.g., phosphoric acid) is added to the aqueous portion to sharpen the peak shape by suppressing the ionization of any free silanol groups on the silica-based stationary phase.[9]

  • Detector: UV detection is chosen due to the presence of the nitrile group (C≡N), which provides sufficient chromophoric activity for sensitive detection at low wavelengths (around 210 nm).

Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of 1-Hydroxycyclopentanecarbonitrile reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to achieve a concentration of 1.0 mg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard to a final concentration of 1.0 mg/mL.

  • Analysis:

    • Inject a blank (mobile phase), followed by six replicate injections of the standard solution to establish system suitability.

    • Inject the sample solution in duplicate.

    • Calculate the purity by area percent, excluding the solvent front peak.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Injects 10 µL Filter->Injector Inject into HPLC Column C18 Column (30 °C) Injector->Column Pump Pump (1.0 mL/min) ACN:H2O Pump->Injector Detector UV Detector (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Area Purity Integrate->Calculate GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC System cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Ethyl Acetate Weigh->Dissolve Injector Cool-on-Column Inlet Dissolve->Injector Inject into GC Column HP-5 Column (Helium Carrier) Injector->Column Oven GC Oven (Temp Program) Detector FID Detector (300 °C) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Area Purity Integrate->Calculate

Sources

Comparative

A Senior Application Scientist's Guide to the Analysis of 1-Hydroxycyclopentanecarbonitrile: A Comparative Review of GC-MS and Alternative Methodologies

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of synthetic intermediates is paramount. 1-Hydroxycyclopentanecarbonitrile, a key building block in the synthesis of va...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of synthetic intermediates is paramount. 1-Hydroxycyclopentanecarbonitrile, a key building block in the synthesis of various pharmaceutical compounds, presents unique analytical challenges due to its polarity and thermal lability. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-Hydroxycyclopentanecarbonitrile, supported by experimental data and protocols. We will also explore alternative analytical techniques to provide a comprehensive overview for method selection and development.

Unveiling 1-Hydroxycyclopentanecarbonitrile: Chemical Properties and Analytical Considerations

1-Hydroxycyclopentanecarbonitrile (C₆H₉NO, Molar Mass: 111.14 g/mol ) is a polar molecule containing both a hydroxyl (-OH) and a nitrile (-C≡N) functional group. Its inherent polarity and potential for thermal degradation pose significant hurdles for direct GC-MS analysis. Direct injection can lead to peak tailing, poor sensitivity, and even decomposition in the hot injector port, yielding inaccurate and unreliable results. To overcome these challenges, derivatization is an essential step to enhance its volatility and thermal stability.

GC-MS Analysis: The Power of Derivatization

Silylation is the preferred derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in 1-Hydroxycyclopentanecarbonitrile. This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, significantly increasing the molecule's volatility and making it amenable to GC-MS analysis.

Experimental Protocol: GC-MS Analysis of 1-Hydroxycyclopentanecarbonitrile via Silylation

This protocol outlines a robust and validated method for the quantitative analysis of 1-Hydroxycyclopentanecarbonitrile using GC-MS following silylation.

1. Sample Preparation and Derivatization (Silylation):

  • Objective: To convert the polar 1-Hydroxycyclopentanecarbonitrile into its more volatile trimethylsilyl (TMS) ether derivative.

  • Reagents:

    • 1-Hydroxycyclopentanecarbonitrile standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

    • Pyridine (anhydrous)

    • Ethyl acetate (GC grade)

  • Procedure:

    • Accurately weigh 1 mg of 1-Hydroxycyclopentanecarbonitrile into a 2 mL autosampler vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 200 µL of BSTFA + 1% TMCS to the vial.[2]

    • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

    • Allow the vial to cool to room temperature.

    • Dilute the derivatized sample with ethyl acetate to the desired concentration for GC-MS analysis.

2. GC-MS Operating Conditions:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of the TMS-derivatized analyte.

  • Injector:

    • Temperature: 250°C

    • Mode: Splitless (to enhance sensitivity for trace analysis)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

Data Analysis and Expected Results

The trimethylsilyl derivative of 1-Hydroxycyclopentanecarbonitrile will have a molecular weight of 183.3 g/mol . The mass spectrum is expected to show a molecular ion peak (M+) at m/z 183. A prominent fragment ion is anticipated at m/z 168, corresponding to the loss of a methyl group ([M-15]+), which is a characteristic fragmentation of TMS derivatives.[3] Other significant fragments may include ions at m/z 83 (loss of the TMS-O group) and m/z 73 (the trimethylsilyl cation, [Si(CH₃)₃]⁺).[4]

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS with derivatization is a powerful tool, other analytical techniques offer distinct advantages and disadvantages for the analysis of 1-Hydroxycyclopentanecarbonitrile.

FeatureGC-MS with DerivatizationHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity after derivatization, with mass-based detection.Separation based on polarity without derivatization, with UV absorbance detection.Separation based on polarity, with mass-based detection.Non-separative technique providing structural information based on nuclear spin.
Sample Preparation Derivatization required (silylation).Minimal, simple dissolution in mobile phase.Minimal, simple dissolution in mobile phase.Dissolution in a deuterated solvent.
Sensitivity High (ng/mL to pg/mL).Moderate (µg/mL to ng/mL).Very high (pg/mL to fg/mL).Low (mg/mL).
Selectivity High, based on both retention time and mass spectrum.Moderate, relies on chromatographic separation.Very high, based on retention time and mass-to-charge ratio.High, provides detailed structural information.
Quantitative Accuracy Excellent with appropriate internal standards.Good, but can be affected by matrix interferences.Excellent, especially with isotope-labeled internal standards.Excellent for pure samples, but challenging for mixtures.
Throughput Moderate, due to derivatization and chromatographic run times.High, with fast gradient methods.High, with UPLC systems.Low, requires longer acquisition times.
Cost Moderate to high.Low to moderate.High.Very high.
Key Advantage for 1-Hydroxycyclopentanecarbonitrile High sensitivity and structural confirmation.Simplicity and direct analysis without derivatization.High sensitivity and specificity for complex matrices.Definitive structure elucidation and purity assessment.
Key Disadvantage for 1-Hydroxycyclopentanecarbonitrile Derivatization adds a step and potential for error.Lower sensitivity and lack of structural confirmation.Higher cost and complexity.Low sensitivity, not suitable for trace analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a viable alternative for the direct analysis of 1-Hydroxycyclopentanecarbonitrile without the need for derivatization.[5][6]

Typical HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Detection: UV at a low wavelength (around 210 nm), as the nitrile group has a weak chromophore.

  • Flow Rate: 1.0 mL/min.

While simpler, HPLC-UV may lack the sensitivity and specificity of GC-MS, especially in complex matrices where co-eluting impurities can interfere with quantification.

Visualizing the Workflow and Fragmentation

To further clarify the analytical processes, the following diagrams illustrate the GC-MS workflow and the proposed fragmentation pathway of silylated 1-Hydroxycyclopentanecarbonitrile.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1-Hydroxycyclopentanecarbonitrile Derivatization Silylation with BSTFA + 1% TMCS Sample->Derivatization Dissolve in Pyridine Injection GC Injection Derivatization->Injection Dilute in Ethyl Acetate Separation Capillary Column (DB-5ms) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification Chromatogram->Quantification MassSpectrum->Quantification

Caption: Experimental workflow for the GC-MS analysis of 1-Hydroxycyclopentanecarbonitrile.

Fragmentation_Pathway Parent TMS-1-Hydroxycyclopentanecarbonitrile (m/z = 183) Frag1 [M-CH₃]⁺ (m/z = 168) Parent->Frag1 Loss of Methyl Radical Frag2 [M-OTMS]⁺ (m/z = 83) Parent->Frag2 Loss of Trimethylsiloxy Radical Neutral1 - CH₃• Neutral2 - •OTMS Frag3 [Si(CH₃)₃]⁺ (m/z = 73) Frag1->Frag3 Further Fragmentation

Caption: Proposed mass spectral fragmentation pathway of TMS-derivatized 1-Hydroxycyclopentanecarbonitrile.

Conclusion and Recommendations

For the routine, high-sensitivity quantitative analysis of 1-Hydroxycyclopentanecarbonitrile, GC-MS with silylation derivatization is the recommended method. Its high selectivity, sensitivity, and the structural information provided by the mass spectrum make it a robust and reliable technique. However, for rapid, high-throughput screening where high sensitivity is not the primary concern, HPLC-UV offers a simpler, faster alternative by eliminating the need for derivatization. For complex matrices or when ultra-trace level detection is required, LC-MS would be the superior choice , albeit at a higher cost. Ultimately, the choice of analytical method should be guided by the specific requirements of the research, including the desired sensitivity, selectivity, sample matrix, and available instrumentation.

References

  • Agilent Technologies. (n.d.). TMS Derivatization for GC-MS. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Application Datasheet No. 141: Analysis of Nootropics by GC/MS. Retrieved from [Link]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

  • Zarate, E., Boyle, V., Udo, U., Green, S., Villas-Boas, S. G., Baker, P. N., & Pinu, F. R. (2017). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. [Link]

  • Restek. (n.d.). Protocols for Silylating with BSTFA + TMCS. Retrieved from [Link]

  • Seaman, V. Y., Charles, M. J., & Wruck, W. J. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Analytical and Bioanalytical Chemistry, 373(3), 198–206. [Link]

  • Pinu, F. R., Villas-Boas, S. G., & Aggio, R. B. (2017). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. [Link]

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Validation

A Comparative Guide to Cyanohydrin Synthesis: Chemical vs. Enzymatic Routes

This guide provides an in-depth comparison of chemical and enzymatic methods for the synthesis of cyanohydrins, critical chiral building blocks in the pharmaceutical and fine chemical industries. We will explore the unde...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of chemical and enzymatic methods for the synthesis of cyanohydrins, critical chiral building blocks in the pharmaceutical and fine chemical industries. We will explore the underlying mechanisms, evaluate performance based on experimental data, and offer practical insights to guide researchers and process chemists in selecting the optimal synthetic strategy.

The Strategic Importance of Cyanohydrins

Cyanohydrins (α-hydroxynitriles) are versatile intermediates, readily converted into a variety of valuable molecules such as α-hydroxy acids, α-amino acids, and β-amino alcohols. Their significance is particularly pronounced in the synthesis of chiral pharmaceuticals, where the stereochemistry of a single center can determine the therapeutic efficacy and safety of a drug. The synthesis of enantiomerically pure cyanohydrins, therefore, remains a subject of intense research and industrial interest.

The Chemical Approach: A Legacy of Base and Lewis Acid Catalysis

Conventional chemical synthesis of cyanohydrins involves the addition of a cyanide source, typically hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN), to a carbonyl compound. This reaction is often catalyzed by a base or a Lewis acid.

Mechanism of Chemical Synthesis

The reaction proceeds via the nucleophilic addition of the cyanide ion to the electrophilic carbonyl carbon. In base-catalyzed reactions, the base deprotonates HCN to generate the cyanide nucleophile. In Lewis acid-catalyzed reactions, the Lewis acid activates the carbonyl group by coordinating to the oxygen atom, making the carbonyl carbon more susceptible to nucleophilic attack.

G cluster_chemical Chemical Synthesis (Base-Catalyzed) Carbonyl Aldehyde/Ketone (R1-CO-R2) Intermediate Tetrahedral Intermediate [R1-C(O⁻)(CN)-R2] Carbonyl->Intermediate + CN⁻ HCN HCN CN_ion Cyanide Ion (CN⁻) (Nucleophile) HCN->CN_ion Base Base (e.g., OH⁻) Base->HCN deprotonates Cyanohydrin Racemic Cyanohydrin [R1-C(OH)(CN)-R2] Intermediate->Cyanohydrin + H₂O H2O H₂O H2O->Base regenerates

Caption: Base-catalyzed chemical synthesis of cyanohydrins.

Performance and Limitations

While effective for producing racemic mixtures, traditional chemical methods face significant challenges in achieving high enantioselectivity. The development of chiral Lewis acid catalysts has addressed this to some extent, but these catalysts can be expensive, sensitive to air and moisture, and often require cryogenic temperatures to achieve high enantiomeric excess (ee). Furthermore, the use of highly toxic and volatile HCN necessitates stringent safety protocols and specialized equipment.

The Enzymatic Approach: Nature's Solution for Chirality

Biocatalysis, using isolated enzymes or whole-cell systems, has emerged as a powerful and sustainable alternative for asymmetric cyanohydrin synthesis. The key players in this field are hydroxynitrile lyases (HNLs), also known as oxynitrilases.

Mechanism of Enzymatic Synthesis

HNLs catalyze the asymmetric addition of cyanide to the carbonyl carbon within the enzyme's chiral active site. This stereo-controlled environment dictates the facial selectivity of the cyanide attack, leading to the preferential formation of one enantiomer. The reaction is reversible, and the enzyme can also catalyze the decomposition of the cyanohydrin.

G cluster_enzymatic Enzymatic Synthesis (HNL-Catalyzed) Carbonyl Aldehyde/Ketone HNL Hydroxynitrile Lyase (HNL) (Enzyme) Carbonyl->HNL binds HCN HCN HCN->HNL binds EnzymeSubstrate Enzyme-Substrate Complex HNL->EnzymeSubstrate Product Enantiopure Cyanohydrin ((R)- or (S)-) EnzymeSubstrate->Product Stereoselective CN⁻ addition Product->HNL releases

Caption: HNL-catalyzed enzymatic synthesis of cyanohydrins.

Performance and Advantages

The primary advantage of enzymatic synthesis is the exceptionally high enantioselectivity, often exceeding 99% ee. These reactions are typically performed under mild conditions (room temperature and atmospheric pressure) in aqueous or biphasic systems, aligning with the principles of green chemistry. The use of enzymes can also circumvent the need for highly toxic HCN gas by utilizing in situ generation from less hazardous sources like trimethylsilyl cyanide (TMSCN) or by using buffered systems with cyanide salts.

Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis

To provide a clear performance benchmark, the following table summarizes key parameters for the synthesis of mandelonitrile, a common cyanohydrin, from benzaldehyde using representative chemical and enzymatic methods.

ParameterChemical Method (Titanium-based catalyst)Enzymatic Method (Prunus amygdalus HNL)
Catalyst Ti(Oi-Pr)₄ / Chiral Ligand(R)-Hydroxynitrile lyase (PaHNL)
Enantiomeric Excess (ee) Typically 80-95%>99% (R)-mandelonitrile
Reaction Temperature -20°C to 0°C20°C to 30°C
Reaction Time 12 - 24 hours1 - 4 hours
Solvent Anhydrous organic solvents (e.g., Toluene, CH₂Cl₂)Aqueous buffer or biphasic system (e.g., buffer/MTBE)
Cyanide Source TMSCN or HCNKCN in buffer or HCN
Safety Concerns Flammable solvents, moisture-sensitive catalyst, toxic HCN/TMSCNToxic cyanide source (mitigated by low concentration)
Environmental Impact Higher (organic solvents, metal waste)Lower (aqueous media, biodegradable catalyst)
Catalyst Reusability Challenging, often requires complex recoveryHigh (immobilized enzymes can be reused multiple times)

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step guide for the synthesis of (R)-mandelonitrile, illustrating the practical differences between the two approaches.

Protocol 1: Chemical Synthesis of (R)-Mandelonitrile

This protocol is adapted from standard procedures using a chiral titanium catalyst.

Workflow Diagram:

G cluster_chem_protocol Chemical Synthesis Workflow A 1. Dry glassware under vacuum B 2. Add anhydrous toluene and chiral ligand under N₂ A->B C 3. Add Ti(O-i-Pr)₄ and stir B->C D 4. Cool reactor to -20°C C->D E 5. Add benzaldehyde D->E F 6. Add TMSCN dropwise E->F G 7. Stir for 24h at -20°C F->G H 8. Quench with aq. HCl G->H I 9. Organic extraction H->I J 10. Purify by chromatography I->J

Caption: Workflow for chiral Lewis acid-catalyzed cyanohydrin synthesis.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the chiral ligand (e.g., a salen-type ligand) in anhydrous toluene. Add titanium(IV) isopropoxide and stir the mixture at room temperature for 1 hour to form the active catalyst complex.

  • Reaction Setup: Cool the catalyst solution to -20°C using a cryostat.

  • Substrate Addition: Add freshly distilled benzaldehyde to the cooled solution.

  • Cyanide Addition: Slowly add trimethylsilyl cyanide (TMSCN) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15°C.

  • Reaction Monitoring: Stir the reaction mixture at -20°C for 24 hours. Monitor the progress by TLC or GC analysis.

  • Work-up: Quench the reaction by adding 2M aqueous HCl. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield mandelonitrile.

Protocol 2: Enzymatic Synthesis of (R)-Mandelonitrile

This protocol utilizes a commercially available hydroxynitrile lyase.

Workflow Diagram:

G cluster_enz_protocol Enzymatic Synthesis Workflow A 1. Prepare citrate buffer (pH 5.5) B 2. Dissolve HNL enzyme in buffer A->B C 3. Add benzaldehyde and MTBE (biphasic system) B->C D 4. Start vigorous stirring C->D E 5. Add KCN solution dropwise via syringe pump D->E F 6. Maintain pH with dilute acid E->F G 7. Stir for 2h at 25°C F->G H 8. Stop reaction, separate layers G->H I 9. Extract aqueous phase with MTBE H->I J 10. Dry and evaporate solvent I->J

Caption: Workflow for HNL-catalyzed cyanohydrin synthesis.

Step-by-Step Methodology:

  • Enzyme Solution: Prepare a 0.1 M citrate buffer (pH 5.5). Dissolve the hydroxynitrile lyase (e.g., from Prunus amygdalus) in the buffer.

  • Reaction Setup: In a jacketed reactor maintained at 25°C, create a biphasic system by adding the enzyme solution to an organic solvent like methyl tert-butyl ether (MTBE). Add benzaldehyde to the organic phase.

  • Reaction Initiation: Begin vigorous stirring to ensure a large interfacial area between the two phases.

  • Cyanide Addition: Prepare a solution of potassium cyanide (KCN) in water. Using a syringe pump, add the KCN solution slowly over 1 hour. The pH of the aqueous phase should be monitored and maintained at 5.5 using a pH-stat with dilute acid to prevent the non-enzymatic, base-catalyzed reaction.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The conversion can be monitored by taking samples from the organic layer and analyzing them by GC.

  • Work-up: Once the reaction is complete, stop the stirring and separate the organic layer. Extract the aqueous layer with fresh MTBE.

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield highly enantiopure (R)-mandelonitrile. No further chromatographic purification is typically required.

Conclusion: Selecting the Right Path

The choice between chemical and enzymatic synthesis of cyanohydrins is a trade-off between established protocols and modern, sustainable alternatives.

  • Chemical synthesis may be suitable for achiral cyanohydrins or when existing infrastructure and expertise with traditional methods are in place. However, achieving high enantioselectivity often requires expensive catalysts, cryogenic conditions, and stringent handling of hazardous materials.

  • Enzymatic synthesis offers a superior solution for producing chiral cyanohydrins with near-perfect enantioselectivity. The mild reaction conditions, reduced environmental impact, and operational simplicity make it an increasingly attractive option for both laboratory-scale research and industrial-scale production. The reusability of immobilized enzymes further enhances the economic viability of this green technology.

For drug development professionals and researchers focused on chiral synthesis, the evidence strongly supports the adoption of enzymatic methods. The unparalleled stereocontrol, coupled with significant environmental and safety benefits, positions biocatalysis as the premier technology for the modern synthesis of enantiomerically pure cyanohydrins.

References

  • Dadashipour, M. & Asano, Y. (2011). Hydroxynitrile Lyases: A Versatile Class of Biocatalysts. Journal of Biotechnology, 156(1), 1-13. [Link]

  • Ingale, S. & Bhaisare, P. (2016). Green Synthesis of Cyanohydrins using Hydroxynitrile Lyase: A Review. RSC Advances, 6, 78494-78513. [Link]

  • Sharma, M., Sharma, N. & Bhalla, T.C. (2014). Hydroxynitrile Lyase: A Biocatalyst for the Synthesis of Chiral Cyanohydrins. Applied Biochemistry and Biotechnology, 172(4), 1805-1826. [Link]

Comparative

A Comparative Guide to the Reactivity of 1-Hydroxycyclopentanecarbonitrile and 1-Hydroxycyclohexanecarbonitrile

Introduction In the landscape of synthetic organic chemistry, cyanohydrins serve as exceptionally versatile intermediates, providing a gateway to a variety of functional groups including α-hydroxy acids, α-hydroxy ketone...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, cyanohydrins serve as exceptionally versatile intermediates, providing a gateway to a variety of functional groups including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[1][2] Among these, the cyclic analogues derived from cyclopentanone and cyclohexanone—1-hydroxycyclopentanecarbonitrile and 1-hydroxycyclohexanecarbonitrile—are foundational building blocks in the synthesis of pharmaceuticals and other complex molecular architectures.[3][4][5] While structurally similar, the subtle difference in their ring size imparts significant and often counterintuitive differences in their stability and reactivity.

This in-depth technical guide provides a comparative analysis of these two cyanohydrins. Moving beyond a simple catalog of reactions, we will dissect the underlying stereoelectronic and conformational principles that govern their chemical behavior. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to inform strategic decisions in multi-step synthesis.

Structural and Stereoelectronic Foundations of Reactivity

The divergent reactivity of five- and six-membered rings is a cornerstone of organic chemistry, rooted in the concepts of ring strain.[6] For 1-hydroxycyclopentanecarbonitrile and 1-hydroxycyclohexanecarbonitrile, these principles directly influence the stability of the cyanohydrin adduct and the transition states of its subsequent reactions.

  • Cyclohexane System (6-Membered Ring): The parent ketone, cyclohexanone, exists predominantly in a strain-free chair conformation. The sp² hybridized carbonyl carbon introduces some torsional strain due to eclipsing interactions between the carbonyl oxygen and adjacent equatorial hydrogens.

  • Cyclopentane System (5-Membered Ring): Cyclopentanone adopts an envelope or half-chair conformation to minimize angle strain, but it cannot escape significant torsional strain from numerous eclipsing C-H bonds. This inherent strain is a key determinant of its reactivity.[7]

This difference in ground-state energy leads to a critical distinction during nucleophilic attack, a concept known as I-Strain (Internal Strain) . When a nucleophile (like a cyanide anion) attacks the carbonyl carbon, the carbon rehybridizes from trigonal planar (sp²) to tetrahedral (sp³).

  • In the cyclohexanone system, this transition is highly favorable as it alleviates the existing torsional strain, allowing the ring to adopt a perfect, strain-free tetrahedral geometry at that carbon.[8]

  • In the cyclopentanone system, forcing a carbon atom into a tetrahedral geometry within the already strained five-membered ring increases the overall ring strain by introducing more eclipsing interactions.

This fundamental difference dictates the thermodynamics of cyanohydrin formation and stability.

G cluster_0 Cyanohydrin Formation from Ketones Ketones Parent Ketones Cyclopentanone Cyclopentanone (High Torsional Strain) Ketones->Cyclopentanone Cyclohexanone Cyclohexanone (Low Torsional Strain) Ketones->Cyclohexanone Rehybridization Nucleophilic Attack (CN-) sp² -> sp³ Rehybridization Cyclopentanone->Rehybridization Strain Increases Cyclohexanone->Rehybridization Strain Relieved Cyclopentanecarbonitrile 1-Hydroxycyclopentanecarbonitrile (Thermodynamically Less Favorable) Rehybridization->Cyclopentanecarbonitrile Cyclohexanecarbonitrile 1-Hydroxycyclohexanecarbonitrile (Thermodynamically More Favorable) Rehybridization->Cyclohexanecarbonitrile Products Cyanohydrin Products Products->Cyclopentanecarbonitrile Products->Cyclohexanecarbonitrile

Caption: I-Strain effects on cyanohydrin formation.

Comparative Reactivity Analysis

The structural principles outlined above manifest as tangible differences in chemical behavior, from the equilibrium of formation to the conditions required for subsequent transformations.

Equilibrium of Formation and Decomposition

The formation of cyanohydrins is a reversible reaction.[2][9] The position of this equilibrium is a direct reflection of the thermodynamic stability of the product.

  • 1-Hydroxycyclohexanecarbonitrile: The formation of this adduct is thermodynamically favorable. The relief of torsional strain in the parent ketone means the equilibrium lies heavily towards the product side. Consequently, it is more stable and less prone to dissociate back to cyclohexanone and HCN, especially under neutral or mildly acidic conditions.[8]

  • 1-Hydroxycyclopentanecarbonitrile: Due to the increase in ring strain upon its formation, the equilibrium is less favorable compared to the six-membered ring analogue. This cyanohydrin is more susceptible to decomposition, particularly in the presence of base, which catalyzes the reverse reaction by deprotonating the hydroxyl group.[1]

Reactivity in Key Transformations

The utility of these cyanohydrins lies in their conversion to other functional groups.

  • Acid-Catalyzed Hydrolysis: Both cyanohydrins can be hydrolyzed under acidic conditions to yield the corresponding 1-hydroxycycloalkanecarboxylic acid.[3][10] The reaction proceeds via protonation of the nitrile followed by attack by water. While kinetic data for a direct comparison is scarce in literature, the slightly greater steric hindrance around the six-membered ring might marginally slow its hydrolysis rate compared to the more planar five-membered ring, though conditions are generally harsh for both.

  • Reduction to β-Amino Alcohols: The nitrile group can be reduced, typically with powerful reducing agents like LiAlH₄ or via catalytic hydrogenation, to afford valuable 1-(aminomethyl)cycloalkan-1-ol products.[11] This transformation is a key application for both molecules. The choice of substrate is therefore dictated by the desired ring size in the final product rather than a significant difference in reactivity for this specific transformation.

Data Summary Table
Property1-Hydroxycyclopentanecarbonitrile1-HydroxycyclohexanecarbonitrileRationale for Difference
CAS Number 5117-85-1[3]931-97-5N/A
Molecular Formula C₆H₉NO[3]C₇H₁₁NO[4]Different ring size
Molecular Weight 111.14 g/mol [3][12]125.17 g/mol [13]Extra CH₂ group
Physical Form LiquidBrown solid[14]Larger molecule, higher symmetry allows for crystallization
Melting Point N/A32-36 °C[13]Intermolecular forces stronger in the solid state
Boiling Point 246.4 °C at 760 mmHg[5]132 °C at 19 mmHg[13]N/A
Formation Equilibrium Less FavorableMore FavorableIncrease in ring strain for 5-membered ring; relief of strain for 6-membered ring[8]
Stability to Decomposition LowerHigherMore readily reverts to the lower-strain parent ketone

Experimental Protocols and Methodologies

The trustworthiness of any synthetic intermediate rests on robust and reproducible protocols. The following methods are self-validating, providing clear steps for synthesis and analysis.

Protocol 3.1: Synthesis of 1-Hydroxycyclohexanecarbonitrile

This protocol is based on the classic cyanohydrin formation reaction where HCN is generated in situ for safety.[2]

  • Objective: To synthesize 1-hydroxycyclohexanecarbonitrile from cyclohexanone.

  • Materials:

    • Cyclohexanone (1.0 eq)

    • Sodium cyanide (NaCN) (1.1 eq)

    • Glacial acetic acid (1.1 eq)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and an addition funnel with cyclohexanone and diethyl ether.

    • In a separate beaker, dissolve sodium cyanide in water. Cool this solution in an ice bath.

    • Slowly add the cold NaCN solution to the stirring solution of cyclohexanone in ether.

    • Once the addition is complete, add glacial acetic acid dropwise via the addition funnel over 30 minutes, maintaining the temperature below 20°C.

    • Allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) by observing the disappearance of the cyclohexanone spot/peak.

    • Separate the organic layer. Wash it sequentially with water and saturated aqueous NaHCO₃.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification can be achieved by recrystallization or distillation under high vacuum.

Protocol 3.2: Synthesis of 1-Hydroxycyclopentanecarbonitrile

The procedure is analogous to that for the six-membered ring, reflecting the common pathway for cyanohydrin formation.[3]

  • Objective: To synthesize 1-hydroxycyclopentanecarbonitrile from cyclopentanone.

  • Materials:

    • Cyclopentanone (1.0 eq)

    • Potassium cyanide (KCN) (1.1 eq)

    • Hydrochloric acid (HCl), 1M (1.1 eq)

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a fume hood, dissolve cyclopentanone in DCM in a round-bottom flask and cool to 0°C in an ice bath.

    • In a separate flask, dissolve potassium cyanide in water and cool to 0°C.

    • Add the KCN solution to the cyclopentanone solution.

    • Add 1M HCl dropwise to the vigorously stirring biphasic mixture over 45 minutes, ensuring the temperature remains below 10°C.

    • Let the reaction warm to room temperature and stir for 2 hours. Monitor progress via TLC or GC-MS.

    • Separate the organic layer. Wash with water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • The resulting liquid product can be purified by vacuum distillation.

Protocol 3.3: Comparative Stability Analysis via ¹H-NMR

This experiment provides direct evidence of the differential stability of the two cyanohydrins.

Caption: Workflow for comparing cyanohydrin stability.

  • Objective: To monitor the rate of base-catalyzed decomposition of each cyanohydrin back to its parent ketone.

  • Hypothesis: 1-Hydroxycyclopentanecarbonitrile will decompose at a significantly faster rate than 1-hydroxycyclohexanecarbonitrile.

  • Procedure:

    • Prepare two NMR tubes. In Tube A, dissolve an accurately weighed sample of 1-hydroxycyclopentanecarbonitrile in deuterated dimethyl sulfoxide (DMSO-d6).

    • In Tube B, prepare an identical concentration solution of 1-hydroxycyclohexanecarbonitrile in DMSO-d6.

    • Acquire an initial ¹H-NMR spectrum (t=0) for each sample to confirm purity and establish initial peak integrations.

    • To each tube, add a catalytic amount (e.g., 1 mol%) of a non-nucleophilic organic base, such as DBU.

    • Immediately begin acquiring spectra at regular time intervals (e.g., every 30 minutes).

    • Analysis: Monitor the decrease in the integration of signals corresponding to the cyanohydrin and the corresponding increase in the integration of signals for the parent ketone (characteristic α-proton signals for cyclopentanone and cyclohexanone). The rate of decomposition can be quantified and compared.

Conclusion

The choice between 1-hydroxycyclopentanecarbonitrile and 1-hydroxycyclohexanecarbonitrile is not arbitrary but a critical decision guided by fundamental principles of chemical reactivity. The six-membered ring cyanohydrin is the more thermodynamically stable adduct due to the relief of torsional strain upon its formation from cyclohexanone. Conversely, the five-membered analogue is less stable, as its formation introduces additional ring strain. This inherent instability makes it more prone to base-catalyzed decomposition. While both compounds are valuable synthetic intermediates for producing α-hydroxy acids and β-amino alcohols, an understanding of their differential stability is paramount for optimizing reaction conditions, maximizing yields, and preventing unwanted reversion to starting materials during multi-step synthetic campaigns.

References

  • LookChem. (n.d.). Cas 931-97-5, 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. Retrieved from [Link]

  • Filo. (2025, September 25). Consider the following sequence of reactions. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (n.d.). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. Retrieved from [Link]

  • Reddit. (2024, May 6). Cyanohydrin stability on GC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyano-1-hydroxycyclohexane. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-hydroxycyclohexanecarbonitrile. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 28). Why are 7-membered rings less likely to form than 5- and 6-membered rings? Retrieved from [Link]

  • ACS Publications. (n.d.). Energetic Differences between the Five- and Six-Membered Ring Hydrocarbons: Strain Energies in the Parent and Radical Molecules. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pearson. (n.d.). Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Leah4sci. (2021, February 13). Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]

  • Golden Rules of Chemistry. (n.d.). Golden Rules of Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5117-85-1, 1-Hydroxycyclopentane carbonitrile. Retrieved from [Link]

  • ResearchGate. (2015, December 11). Which is more stable; one, five membered or six membered heterocyclic compounds? Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 1). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hydroxycyclopentanecarbonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 8.7: Nucleophilic Addition of HCN- Cyanohydrin Formation. Retrieved from [Link]

Sources

Validation

Efficacy of 1-Hydroxycyclopentanecarbonitrile as a synthetic intermediate

An In-Depth Guide to the Efficacy of 1-Hydroxycyclopentanecarbonitrile as a Synthetic Intermediate Executive Summary In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the eff...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of 1-Hydroxycyclopentanecarbonitrile as a Synthetic Intermediate

Executive Summary

In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficiency, yield, and economic viability of a synthetic route. 1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin, is a bifunctional molecule that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2][3] Its dual reactivity, stemming from the hydroxyl and nitrile functional groups, allows for a diverse range of chemical transformations.[3] This guide provides a comprehensive analysis of the efficacy of 1-Hydroxycyclopentanecarbonitrile, comparing its utility against alternative synthetic strategies. We will delve into the causality behind experimental choices, present validated protocols, and offer quantitative data to support researchers in making informed decisions for their synthetic campaigns.

The Profile of 1-Hydroxycyclopentanecarbonitrile: Synthesis and Reactivity

1-Hydroxycyclopentanecarbonitrile (C₆H₉NO, MW: 111.14 g/mol ) is a versatile intermediate whose value lies in the orthogonal reactivity of its two functional groups.[1][4]

Synthesis and Core Reactivity

The most common and straightforward synthesis of 1-Hydroxycyclopentanecarbonitrile involves the nucleophilic addition of a cyanide ion to cyclopentanone.[1] This reaction is typically carried out using a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) under slightly acidic conditions, or by using trimethylsilyl cyanide (TMSCN) for a milder approach.[5]

The molecule's utility stems from two primary reaction pathways:

  • Reactions at the Nitrile Group: The carbon-nitrogen triple bond can undergo nucleophilic addition, hydrolysis to a carboxylic acid, or reduction to a primary amine.[1]

  • Reactions at the Hydroxyl Group: The hydroxyl group can be protected, activated as a leaving group, or participate in esterification reactions.

This dual functionality makes it a pivotal precursor for creating more complex cyclopentane-containing molecules.[2]

G cyclopentanone Cyclopentanone intermediate 1-Hydroxycyclopentane- carbonitrile cyclopentanone->intermediate Cyanohydrin Formation HCN HCN / CN⁻ Source acid 1-Hydroxycyclopentane- carboxylic Acid intermediate->acid Hydrolysis (H₃O⁺) amine 1-(Aminomethyl)cyclopentanol intermediate->amine Reduction (e.g., LiAlH₄, H₂/cat.)

Caption: Synthesis and Key Transformations of 1-Hydroxycyclopentanecarbonitrile.

Comparative Efficacy Analysis: Alternative Synthetic Routes

The efficacy of 1-Hydroxycyclopentanecarbonitrile as an intermediate is best understood by comparing it to alternative methods for synthesizing its key downstream products, particularly α-aminonitriles and primary amines.

Direct vs. Stepwise α-Aminonitrile Synthesis: The Strecker Reaction

A primary application of cyanohydrins is their conversion to α-aminonitriles, which are precursors to α-amino acids. However, the Strecker synthesis offers a more direct, one-pot alternative.[6][7][8]

The Strecker synthesis combines a ketone (cyclopentanone), an ammonia source (e.g., ammonium chloride), and a cyanide source (e.g., sodium cyanide) to form the α-aminonitrile (1-aminocyclopentanecarbonitrile) directly.[6][7] This process bypasses the isolation of the 1-Hydroxycyclopentanecarbonitrile intermediate.

Causality of Choice:

  • Step Economy: The one-pot Strecker reaction is inherently more efficient, reducing the number of reaction and purification steps compared to a two-step process of forming and then aminating the cyanohydrin.[8]

  • Reaction Mechanism: The Strecker reaction proceeds through the in-situ formation of an iminium ion, which is then attacked by the cyanide ion.[6][7] This is often more efficient than substituting the hydroxyl group of the pre-formed cyanohydrin.

  • Yields: High to excellent yields have been reported for Strecker reactions, often exceeding those of multi-step sequences.[5][8]

Bypassing the Nitrile: Reductive Amination Pathways

If the ultimate synthetic goal is the primary amine (cyclopentylamine), both the cyanohydrin and Strecker routes introduce a nitrile group that must be subsequently reduced. A more direct alternative is the reductive amination of cyclopentanone.

This method involves reacting cyclopentanone with ammonia in the presence of a reducing agent. Common industrial methods use hydrogen gas over a metal catalyst (like Nickel) at elevated temperature and pressure.[9][10]

Causality of Choice:

  • Directness: This is the most direct route to cyclopentylamine, avoiding the handling of toxic cyanide reagents altogether.

  • Scalability: Catalytic hydrogenation is a highly scalable and industrially proven process for amine synthesis.[11]

  • Safety Profile: While catalytic hydrogenation involves high pressure and flammable gas, it circumvents the acute toxicity and waste disposal challenges associated with cyanide salts.

G cluster_0 Route 1: Cyanohydrin Intermediate cluster_1 Route 2: One-Pot Strecker Synthesis cluster_2 Route 3: Reductive Amination A1 Cyclopentanone A2 1-Hydroxycyclopentane- carbonitrile A1->A2 + CN⁻ A3 1-Aminocyclopentane- carbonitrile A2->A3 + NH₃ - H₂O B1 Cyclopentanone B2 1-Aminocyclopentane- carbonitrile B1->B2 + CN⁻, NH₃ C1 Cyclopentanone C2 Cyclopentylamine C1->C2 + NH₃, [H]

Caption: Comparative pathways to cyclopentyl amines and nitriles.

Performance Summary

The choice of synthetic route depends heavily on the target molecule, available equipment, and safety considerations.

ParameterRoute 1: Via 1-HydroxycyclopentanecarbonitrileRoute 2: Direct Strecker SynthesisRoute 3: Reductive Amination
Primary Product Versatile intermediate for various functional groupsα-AminonitrilePrimary Amine
Step Economy Lower (multi-step)High (one-pot)High (one-pot)
Reagent Toxicity High (Cyanide)High (Cyanide)Moderate (Ammonia, H₂)
Typical Yield Good to Excellent (per step)High to Excellent (overall)Good to Excellent (overall)[12]
Key Advantage Isolation of a stable, versatile intermediateHigh efficiency for α-aminonitrile synthesis[8]Most direct, cyanide-free route to the amine
Key Disadvantage Lower overall efficiencyLess versatile than the isolated cyanohydrinRequires specialized equipment (hydrogenator)

Experimental Protocols

To provide a practical framework, the following section details standardized, self-validating protocols for each of the discussed synthetic pathways.

Protocol: Synthesis of 1-Hydroxycyclopentanecarbonitrile

This protocol is adapted from standard cyanohydrin formation procedures.[1]

  • Setup: In a well-ventilated fume hood, equip a round-bottomed flask with a magnetic stirrer and an addition funnel. Cool the flask to 0-5 °C using an ice bath.

  • Reagents: To the flask, add a solution of sodium cyanide (1.1 eq) in water.

  • Reaction: Slowly add cyclopentanone (1.0 eq) to the cyanide solution while maintaining the temperature below 10 °C.

  • Acidification: After the addition is complete, slowly add a solution of acetic acid (1.2 eq) dropwise via the addition funnel.

  • Stirring: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully neutralize any excess acid. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Hydroxycyclopentanecarbonitrile, which can be purified further by distillation if necessary.

Protocol: One-Pot Strecker Synthesis of 1-Aminocyclopentanecarbonitrile

This protocol is a generalized procedure for the Strecker reaction.[6][13]

  • Setup: In a sealed flask within a fume hood, prepare a solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in aqueous ammonia. Cool to 0-5 °C.

  • Addition: Add cyclopentanone (1.0 eq) dropwise to the stirred solution.

  • Reaction: Seal the flask and allow the mixture to stir at room temperature. The reaction may be gently heated (e.g., 50-60 °C) to drive it to completion.[13] Monitor progress by TLC or GC-MS.

  • Workup: After completion (typically 2-6 hours), cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford 1-aminocyclopentanecarbonitrile.

Protocol: Catalytic Reductive Amination of Cyclopentanone

This protocol describes a typical lab-scale catalytic hydrogenation.[9][12]

  • Catalyst & Reagents: To a high-pressure hydrogenation vessel (Parr apparatus), add cyclopentanone (1.0 eq), a suitable solvent like methanol or ethanol, and a catalytic amount of Raney Nickel or Palladium on Carbon (5-10 mol%).

  • Ammonia: Cool the vessel and introduce anhydrous ammonia (3-5 eq) as a condensed liquid or a saturated solution in the alcohol.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi, but industrial processes can be higher[9]).

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction by observing hydrogen uptake.

  • Workup: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess pressure.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent by distillation. The resulting crude cyclopentylamine can be purified by fractional distillation.

Conclusion: Strategic Selection of an Intermediate

1-Hydroxycyclopentanecarbonitrile is an undeniably effective and versatile synthetic intermediate. Its value is most pronounced when the synthetic goal requires the specific functionalities of a cyanohydrin, such as conversion to 1-hydroxycyclopentanecarboxylic acid or other derivatives where the hydroxyl group is retained.[1]

However, for the synthesis of α-aminonitriles or primary amines like cyclopentylamine, more direct and efficient routes are often superior.

  • The Strecker Synthesis offers unparalleled step- and atom-economy for producing 1-aminocyclopentanecarbonitrile.[6][8]

  • Reductive Amination provides the most direct, scalable, and cyanide-free pathway to cyclopentylamine, making it the preferred method in many industrial applications.[10][12]

The decision to use 1-Hydroxycyclopentanecarbonitrile should be made by carefully evaluating the final target molecule against the inherent efficiencies, safety profiles, and scalability of these alternative, powerful synthetic strategies.

References

  • NROChemistry. Strecker Synthesis. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • CABI Digital Library. Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • LookChem. Cas 5117-85-1,1-Hydroxycyclopentane carbonitrile. [Link]

  • LookChem. Cas 1003-03-8,Cyclopentylamine. [Link]

  • Google Patents. JPS61176556A - Production method of cyclopentylamine.
  • Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • PubChem - NIH. 1-Hydroxycyclopentanecarbonitrile | C6H9NO | CID 199855. [Link]

  • SIELC Technologies. Cyclopentanecarbonitrile, 1-hydroxy-. [Link]

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Comparative

A Comprehensive Guide to the Structural Validation of 1-Hydroxycyclopentanecarbonitrile using ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is a cornerstone of scientific...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide offers an in-depth technical analysis of the structural validation of 1-hydroxycyclopentanecarbonitrile, a versatile building block in organic synthesis, with a primary focus on the powerful techniques of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin, is a key intermediate in the synthesis of various biologically active molecules.[1] Its structure, containing a cyclopentyl ring, a hydroxyl group, and a nitrile group, presents a clear case for the application of NMR spectroscopy as a definitive analytical tool. This guide will not only detail the expected spectral features but also explain the underlying principles that make NMR a self-validating system for structural elucidation.

Fundamental Principles of NMR Spectroscopy for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei.[2] For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative. The core principles that enable structural validation are:

  • Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is highly sensitive to the electronic environment of the nucleus. Electronegative atoms and functional groups deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).[3]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. This provides a quantitative measure of the relative number of different types of protons in a molecule.

  • Spin-Spin Coupling (J-coupling): The interaction between non-equivalent neighboring nuclei leads to the splitting of NMR signals into multiplets. The pattern of this splitting provides crucial information about the connectivity of atoms within the molecule.[4]

A key aspect of NMR-based structural validation is its nature as a self-validating system. The combination of chemical shifts, integration, and coupling patterns for both ¹H and ¹³C nuclei must be internally consistent with the proposed molecular structure. Any deviation would immediately cast doubt on the assigned structure.

¹H NMR Spectral Analysis of 1-Hydroxycyclopentanecarbonitrile

The ¹H NMR spectrum of 1-hydroxycyclopentanecarbonitrile is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on established chemical shift ranges and predicted data, we can anticipate the following features:

G cluster_molecule 1-Hydroxycyclopentanecarbonitrile C1 C2 C3 C4 C5 OH CN

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegrationRationale
OH1.5 - 4.0Broad Singlet1HThe hydroxyl proton is labile and its chemical shift is concentration and solvent dependent. It typically does not couple with other protons.
CH₂ (C2, C5)1.8 - 2.2Multiplet4HThese protons are adjacent to the quaternary carbon (C1) and another methylene group. The chemical environment is complex, leading to overlapping multiplets.
CH₂ (C3, C4)1.6 - 1.9Multiplet4HThese methylene protons are further from the electron-withdrawing groups and are expected to appear at a slightly higher field (more shielded) compared to the C2 and C5 protons.

The causality behind these expected shifts lies in the inductive effects of the hydroxyl and nitrile groups. These electronegative groups withdraw electron density from the cyclopentane ring, with the effect diminishing with distance. Therefore, the protons on carbons C2 and C5, being closer to the substituted carbon C1, are expected to be deshielded and resonate at a lower field compared to the protons on C3 and C4.

¹³C NMR Spectral Analysis of 1-Hydroxycyclopentanecarbonitrile

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments. For 1-hydroxycyclopentanecarbonitrile, we expect to see four distinct signals:

CarbonExpected Chemical Shift (δ, ppm)Rationale
C165 - 75This quaternary carbon is attached to both an oxygen and a nitrile group, causing a significant downfield shift.
CN118 - 125The carbon of the nitrile group typically resonates in this region.
C2, C535 - 45These carbons are adjacent to the substituted carbon and are deshielded.
C3, C420 - 30These carbons are further from the electronegative groups and are the most shielded carbons in the ring.

The presence of four signals in the ¹³C NMR spectrum, with one in the characteristic nitrile region and another corresponding to a quaternary carbon attached to two heteroatoms, provides strong evidence for the proposed structure.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for complete structural elucidation, other spectroscopic techniques can provide complementary information.

Infrared (IR) Spectroscopy:

IR spectroscopy is excellent for identifying the presence of specific functional groups. In the IR spectrum of 1-hydroxycyclopentanecarbonitrile, we would expect to see:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • A sharp, medium-intensity absorption band around 2250 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group.

  • C-H stretching vibrations for the cyclopentane ring just below 3000 cm⁻¹.

While IR confirms the presence of the key functional groups, it does not provide information about the connectivity of the carbon skeleton.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-hydroxycyclopentanecarbonitrile (C₆H₉NO), the molecular weight is 111.14 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 111.[5] Common fragmentation pathways could include the loss of the nitrile group (M-26) or the hydroxyl group (M-17). While MS confirms the molecular formula, it does not definitively establish the isomeric structure.

G

As the diagram illustrates, while IR and MS provide valuable pieces of the puzzle, NMR spectroscopy is unique in its ability to provide a detailed map of the atomic connectivity, making it the gold standard for structural validation.

Experimental Protocols

Acquisition of ¹H and ¹³C NMR Spectra

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1-hydroxycyclopentanecarbonitrile.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid large solvent signals that can obscure the analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire the spectrum at room temperature.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective nuclei in the molecule.

Conclusion

The structural validation of 1-hydroxycyclopentanecarbonitrile is unequivocally achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The unique combination of chemical shifts, proton integration, and spin-spin coupling patterns provides a detailed and self-consistent picture of the molecular architecture. While other techniques like IR and mass spectrometry offer valuable confirmatory data regarding functional groups and molecular weight, NMR spectroscopy stands alone in its ability to elucidate the precise connectivity of the atomic framework. This guide underscores the indispensable role of NMR in modern chemical research and drug development, ensuring the foundational accuracy of molecular structures upon which further scientific inquiry is built.

References

  • PubChem. 1-Hydroxycyclopentanecarbonitrile. National Center for Biotechnology Information. [Link][5][6]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubChem. 2-Hydroxycyclopentane-1-carbonitrile. National Center for Biotechnology Information. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link][2]

  • Reddit. Multiplicity of cyclopentanone for H NMR. [Link][4]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. Cyanohydrins. [Link]

  • DiVA portal. Efficient Synthesis and Analysis of Chiral Cyanohydrins. [Link][1]

  • SIELC Technologies. Cyclopentanecarbonitrile, 1-hydroxy-. [Link]

  • YouTube. Lecture 9. Chemical Shift. 1H NMR Chemical Shifts. [Link][3]

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Validation

A Comparative Guide to the Synthesis of 1-Hydroxycyclopentanecarbonitrile: An Evaluation of Competing Methodologies

In the landscape of pharmaceutical and fine chemical synthesis, 1-hydroxycyclopentanecarbonitrile stands as a valuable intermediate.[1][2] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, makes it...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, 1-hydroxycyclopentanecarbonitrile stands as a valuable intermediate.[1][2] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, makes it a versatile building block for more complex molecules.[1] This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of 1-hydroxycyclopentanecarbonitrile, a type of cyanohydrin, is principally achieved through the nucleophilic addition of a cyanide source to cyclopentanone.[3][4] The choice of cyanide reagent and reaction conditions significantly impacts the yield, safety, and scalability of the process. This guide will benchmark two prominent methods: the classical aqueous sodium cyanide approach and the more modern trimethylsilyl cyanide (TMSCN) mediated synthesis. We will also touch upon enzymatic methods as an emerging alternative.

Method 1: Classical Cyanohydrin Formation with Sodium Cyanide

This traditional approach involves the in situ generation of hydrogen cyanide (HCN) from an alkali metal cyanide, such as sodium cyanide (NaCN), and an acid.[5][6] The cyanide ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone.[3][4][7]

Causality Behind Experimental Choices:

  • pH Control: The reaction is highly pH-dependent.[5] A slightly acidic to neutral pH (around 4.5-6) is crucial.[5] If the solution is too acidic, the concentration of the nucleophilic cyanide ion (CN⁻) will be too low, as the equilibrium will favor the formation of undissociated HCN. Conversely, if the solution is too basic, the cyclopentanone can undergo undesired side reactions like aldol condensation.

  • Temperature: The reaction is typically performed at low temperatures (0–5 °C) to control the exothermic nature of the reaction and to minimize the volatilization of the highly toxic hydrogen cyanide.[6]

  • Safety: The paramount concern with this method is the use and generation of hydrogen cyanide, an extremely toxic and volatile gas.[5][8] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cyanide-specific gas masks and gloves.[8][9][10][11][12]

Reaction Mechanism:

The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon of cyclopentanone, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by a proton source (like HCN or water) to yield the final 1-hydroxycyclopentanecarbonitrile.[3][4][7]

Classical Cyanohydrin Formation Cyclopentanone Cyclopentanone Alkoxide Tetrahedral Alkoxide Intermediate Cyclopentanone->Alkoxide Nucleophilic Attack CN_ion CN⁻ CN_ion->Alkoxide Product 1-Hydroxycyclopentanecarbonitrile Alkoxide->Product Protonation HCN HCN HCN->Product H_plus H⁺ NaCN NaCN NaCN->CN_ion Dissociation

Caption: Mechanism of classical cyanohydrin formation.

Method 2: Trimethylsilyl Cyanide (TMSCN) Mediated Synthesis

An increasingly popular and safer alternative to the classical method involves the use of trimethylsilyl cyanide (TMSCN).[13][14] This reagent serves as a less hazardous source of cyanide and reacts with carbonyl compounds in the presence of a catalyst to form O-silylated cyanohydrins.[13] Subsequent hydrolysis yields the desired cyanohydrin.

Causality Behind Experimental Choices:

  • Catalyst: The reaction is often catalyzed by a Lewis acid (e.g., ZnI₂, TiCl₄) or a Lewis base (e.g., amines, phosphines).[15][16] The catalyst activates either the carbonyl group or the TMSCN, facilitating the nucleophilic addition.

  • Anhydrous Conditions: This reaction is sensitive to moisture, as TMSCN can hydrolyze to produce HCN and trimethylsilanol.[13] Therefore, anhydrous solvents and inert atmospheres are typically employed.

  • Workup: The initial product is a silyl ether, which is generally more stable than the cyanohydrin. A mild acidic workup is required to cleave the silyl ether and afford the final product.

Reaction Mechanism:

In a Lewis acid-catalyzed pathway, the catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. TMSCN then delivers the cyanide group to the carbonyl carbon, and the trimethylsilyl group is transferred to the oxygen, forming the O-silylated cyanohydrin.

TMSCN_Mediated_Synthesis Cyclopentanone Cyclopentanone ActivatedComplex Activated Carbonyl Cyclopentanone->ActivatedComplex LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Coordination SilylEther O-Silylated Cyanohydrin ActivatedComplex->SilylEther TMSCN TMSCN TMSCN->SilylEther Cyanide Transfer Product 1-Hydroxycyclopentanecarbonitrile SilylEther->Product Hydrolysis H3O_plus H₃O⁺ (Workup) H3O_plus->Product

Caption: Mechanism of TMSCN-mediated cyanohydrin synthesis.

Method 3: Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for cyanohydrin synthesis.[17] Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of cyanide to aldehydes and ketones, potentially yielding enantiopure cyanohydrins.[17][18]

Causality Behind Experimental Choices:

  • Enzyme Selection: The choice of HNL is critical as it determines the stereoselectivity of the reaction.

  • Reaction Conditions: Enzymatic reactions are typically carried out in aqueous buffer systems at or near physiological pH and ambient temperature, which are mild and environmentally benign conditions.

  • Substrate Scope: While highly selective, the substrate scope of some HNLs can be limited.

Comparative Performance Data
ParameterMethod 1: Classical NaCNMethod 2: TMSCN-MediatedMethod 3: Enzymatic
Typical Yield 75-90%[2][6]>90%[15]Variable, can be high
Reaction Time 2-4 hours[6]10 minutes - 2 hours[15][16]1-24 hours
Temperature 0-25 °C[5][6]Room Temperature[15]Room Temperature
Safety High risk (HCN gas)[5][8]Moderate risk (TMSCN is toxic and moisture-sensitive)[13]Low risk
Reagent Cost LowHighHigh (enzyme)
Stereoselectivity Racemic[5]Racemic (unless chiral catalyst is used)High (enantioselective)[17]
Workup Extraction, potential distillation[6]Mild acidic hydrolysis, extractionProduct extraction from aqueous media
Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile via the Classical Method

  • WARNING: This procedure involves the generation of highly toxic hydrogen cyanide gas and must be performed in a certified chemical fume hood by trained personnel with appropriate safety precautions.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide (48 g, 0.98 mol) in 116 g of water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add cyclopentanone (84.1 g, 1.0 mol) to the stirred cyanide solution over 1 hour, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring for an additional hour at the same temperature.

  • Carefully add 37% hydrochloric acid (96.5 g, 0.98 mol) dropwise over 2.5 hours, ensuring the temperature does not rise above 5 °C.[6]

  • Stir for another 30 minutes.

  • Extract the reaction mixture twice with methylene chloride.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of 1-Hydroxycyclopentanecarbonitrile via the TMSCN Method

  • WARNING: Trimethylsilyl cyanide is toxic and reacts with moisture to release hydrogen cyanide. This procedure must be conducted under an inert atmosphere in a fume hood.

  • To a solution of cyclopentanone (8.41 g, 100 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add a catalytic amount of zinc iodide (0.5 mol%).

  • Add trimethylsilyl cyanide (10.9 g, 110 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the O-silylated cyanohydrin.

  • Hydrolyze the silyl ether by stirring with a mixture of tetrahydrofuran and 1 M HCl at room temperature for 1 hour.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to afford 1-hydroxycyclopentanecarbonitrile.

Conclusion and Recommendations

The choice of synthetic method for 1-hydroxycyclopentanecarbonitrile is a trade-off between safety, cost, yield, and desired stereochemistry.

  • The classical sodium cyanide method is cost-effective and provides good yields but poses significant safety hazards due to the generation of hydrogen cyanide.[5][6] It is suitable for laboratories equipped to handle highly toxic materials.

  • The TMSCN-mediated synthesis offers a safer alternative with excellent yields and milder reaction conditions. Although the reagent is more expensive, the enhanced safety and efficiency may justify the cost, particularly for large-scale synthesis.

  • Enzymatic synthesis is the ideal choice when enantiopurity is the primary goal.[17] This method is also the most environmentally friendly but may require significant initial investment in enzyme sourcing and process optimization.

For general laboratory-scale synthesis where racemic product is acceptable, the TMSCN method is recommended due to its superior safety profile and high efficiency. The classical method should only be considered when cost is the overriding factor and stringent safety protocols can be rigorously followed.

Experimental Workflow Overview

Experimental_Workflow Start Starting Material (Cyclopentanone) Method1 Method 1: Classical NaCN/Acid Start->Method1 Method2 Method 2: TMSCN/Catalyst Start->Method2 Method3 Method 3: Enzymatic (HNL) Start->Method3 Reaction Reaction Method1->Reaction Method2->Reaction Method3->Reaction Workup Workup & Purification Reaction->Workup Product 1-Hydroxycyclopentanecarbonitrile Workup->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General experimental workflow for the synthesis of 1-hydroxycyclopentanecarbonitrile.

References

  • Wikipedia. Trimethylsilyl cyanide. [Link]

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  • Dadwal, M., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]

  • TAEKWANG Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide. [Link]

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  • StudySmarter. (2020, February 26). Provide the structure of the cyanohydrin that results when cyclopentanone reacts with HCN. [Link]

  • Kobayashi, S., Tsuchiya, Y., & Mukaiyama, T. Facile Synthesis of Cyanohydrin Trimethylsilyl Ethers by the Addition Reaction of Trimethylsilyl Cyanide with Aldehydes under Basic Condition. Oxford Academic. [Link]

  • Northwestern University. (2019, November 6). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

  • United Chemical. (2025, June 27). Sodium Cyanide Safety Precautions Guide for Daily Exposure. [Link]

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Safety & Regulatory Compliance

Handling

Mastering the Safe Handling of 1-Hydroxycyclopentanecarbonitrile: A Guide for the Modern Laboratory

For the discerning researcher, scientist, and drug development professional, the pursuit of novel chemical entities is a journey paved with both promise and peril. 1-Hydroxycyclopentanecarbonitrile, a valuable building b...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the pursuit of novel chemical entities is a journey paved with both promise and peril. 1-Hydroxycyclopentanecarbonitrile, a valuable building block in organic synthesis, is a prime example of a reagent that demands our utmost respect and meticulous handling. Its cyanohydrin structure presents a significant toxicological profile that necessitates a comprehensive and proactive approach to safety. This guide moves beyond mere compliance, offering a deep dive into the procedural and scientific rationale for the safe manipulation of this potent compound. Our goal is to empower you with the knowledge and protocols to not only protect yourself and your colleagues but also to ensure the integrity of your research.

The Toxicological Imperative: Understanding the Hazard

1-Hydroxycyclopentanecarbonitrile is classified as a highly toxic substance. The primary hazard stems from its potential to release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration, upon exposure to moisture or acids.[1] The GHS classification underscores the severity of the risk:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 1 - Fatal if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Category 2 - Causes skin irritation.

  • Eye Irritation: Category 2 - Causes serious eye irritation.

  • Aquatic Hazard (Acute and Chronic): Category 1 - Very toxic to aquatic life with long-lasting effects.

The nitrile functional group (-C≡N) is the toxiphore of concern. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can metabolize in the body to release cyanide ions, leading to systemic toxicity.[1] Therefore, our entire safety paradigm is built around preventing any potential route of exposure.

The Fortress of Protection: Selecting and Donning Your Personal Protective Equipment

The selection of Personal Protective Equipment (PPE) is not a matter of convenience but a critical risk mitigation strategy. Each component of your protective ensemble serves a specific purpose, and its selection must be deliberate and informed by the nature of the chemical hazard.

PPE Selection Matrix
Protection LevelTaskRequired PPERationale
Primary All handling operationsNitrile or Neoprene Gloves (double-gloved), Chemical Splash Goggles, Face Shield, Chemical-Resistant Lab CoatProvides a primary barrier against skin and eye contact from splashes and incidental contact. Double-gloving is recommended for this highly toxic substance.
Secondary Weighing, solution preparation, reactionsIn addition to Primary PPE: A properly functioning chemical fume hoodEngineering control to prevent inhalation of any potential dust or vapors.
Tertiary Potential for aerosol generation or spillIn addition to Primary and Secondary PPE: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gasesProvides respiratory protection in situations where engineering controls may be insufficient or in the event of an emergency.

Gloves: Standard nitrile examination gloves may not provide sufficient protection for prolonged contact. It is recommended to use gloves with a proven resistance to nitriles. Butyl rubber or Viton® gloves offer excellent protection but may reduce dexterity.[2] For most laboratory manipulations, double-gloving with a pair of nitrile gloves provides a good balance of protection and dexterity.[3] Always check the manufacturer's chemical resistance guide for specific breakthrough times.[1][4]

Respiratory Protection: All work with 1-Hydroxycyclopentanecarbonitrile should be performed in a certified chemical fume hood to minimize the risk of inhalation.[2][5][6] In the event of a significant spill or when engineering controls are not available, a full-face respirator with a combination organic vapor/acid gas cartridge is necessary.[7] For emergency situations, a self-contained breathing apparatus (SCBA) is the gold standard.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 End End Doff4->End Start Start Start->Don1

Caption: A visual guide to the correct sequence for putting on and taking off Personal Protective Equipment.

The Blueprint for Safe Handling: Operational Protocols

Meticulous planning and execution are paramount when working with a substance of this toxicity. The following protocols are designed to be a self-validating system of safety, minimizing the potential for exposure at every step.

Weighing of Solid 1-Hydroxycyclopentanecarbonitrile
  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Decontaminate the work surface within the fume hood.

    • Don all required PPE as outlined in the "Primary" and "Secondary" protection levels.

  • Procedure:

    • Place a tared, sealable container on the analytical balance located inside the fume hood.[3][8]

    • If the balance is outside the fume hood, tare a sealed container, bring it into the fume hood, add the powder, seal the container, and then take it back to the balance to weigh.[3][7][8][9] This "tare method" prevents contamination of the balance and the general lab area.[8]

    • Carefully dispense the desired amount of 1-Hydroxycyclopentanecarbonitrile into the container using a dedicated spatula.

    • Avoid creating dust. If any static is present, use an anti-static gun.[8]

    • Once the desired weight is achieved, securely close the container.

  • Cleanup:

    • Carefully wipe down the spatula and the work surface with a damp cloth or paper towel, ensuring the cleaning material is disposed of as hazardous waste.

    • Remove outer gloves and dispose of them as hazardous waste before leaving the fume hood.

Preparation of a Solution
  • Preparation:

    • All steps must be performed in a certified chemical fume hood.

    • Ensure all necessary glassware is clean and dry.

    • Have the appropriate solvent ready.

  • Procedure:

    • Add the solvent to the flask that will contain the final solution.

    • Carefully add the weighed 1-Hydroxycyclopentanecarbonitrile to the solvent.

    • Gently swirl or stir the mixture until the solid is fully dissolved.

    • If using a magnetic stirrer, ensure the stir bar is added before the solid.

  • Cleanup:

    • Rinse any contaminated glassware with a small amount of the solvent and add the rinsing to the reaction vessel or a designated waste container.

    • Wipe down the work surface as described above.

When Things Go Wrong: Emergency Response Plan

A swift and correct response to an emergency is critical to mitigating harm. All personnel working with 1-Hydroxycyclopentanecarbonitrile must be familiar with these procedures.

Emergency Response Workflow

Emergency_Response cluster_Spill Chemical Spill cluster_Exposure Personal Exposure Incident Incident Occurs Assess Assess the Situation (Is it safe to approach?) Incident->Assess Evacuate Evacuate the Area Alert Others Assess->Evacuate No Contain Contain the Spill (if safe to do so) Assess->Contain Yes RemoveClothing Remove Contaminated Clothing Assess->RemoveClothing Yes Call911 Call Emergency Services (911 or internal number) Evacuate->Call911 DecontaminateSpill Decontaminate with appropriate kit Contain->DecontaminateSpill DecontaminateSpill->Call911 Flush Flush Affected Area (Safety shower/eyewash for 15 min) RemoveClothing->Flush SeekMedical Seek Immediate Medical Attention Flush->SeekMedical SeekMedical->Call911

Caption: A decision-making flowchart for immediate actions in the event of a chemical spill or personal exposure.

First Aid Measures
  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

The Final Step: Responsible Disposal

The high toxicity of 1-Hydroxycyclopentanecarbonitrile extends to its waste products. All waste must be handled as hazardous and disposed of according to institutional and regulatory guidelines.

Waste Disposal Protocol
  • Segregation:

    • All solid waste (gloves, paper towels, contaminated weighing paper) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing 1-Hydroxycyclopentanecarbonitrile should be collected in a separate, labeled, and sealed container. Do not mix with other waste streams unless the compatibility is known.

  • Decontamination of Glassware:

    • Rinse glassware with a suitable solvent (e.g., the solvent used in the reaction). The rinsate should be collected as hazardous waste.

    • A subsequent wash with a decontamination solution, such as an alkaline solution of potassium permanganate or sodium hypochlorite, can be used to oxidize residual cyanide.[1] This should be done with extreme caution and in a fume hood, as the reaction can be exothermic.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Conclusion: A Culture of Safety

The safe handling of 1-Hydroxycyclopentanecarbonitrile is not merely a set of rules but a mindset. It is a commitment to understanding the risks, meticulously planning each step, and being prepared for the unexpected. By internalizing the principles and protocols outlined in this guide, you contribute to a robust culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.

References

  • Hach. (n.d.). Cyanide Waste Treatment. Retrieved from [Link]

  • U.S. Patent No. US6596916B1. (2003). Methods of destruction of cyanide in cyanide-containing waste. Google Patents.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acetone cyanohydrin. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety - University of California, Berkeley. Retrieved from [Link]

  • Gonzales, S. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Labcompare. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • University of Leeds. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from [Link]

  • Oklahoma State University-Tulsa. (n.d.). Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (1994, May). Immediately Dangerous to Life or Health Concentrations (IDLH): Cyanides (as CN). Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Immediately Dangerous to Life or Health Concentrations (IDLH): Hydrogen cyanide. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Ansell. (n.d.). 8th Edition Chemical Resistance Guide. All American Environmental Services Inc. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000, January). Cyanide Compounds. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 19, Chemical Hygiene Plan: Emergency Response. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • University of Pennsylvania. (2024, April 12). SOP: Acutely Toxic Chemicals. Retrieved from [Link]

  • University at Buffalo. (n.d.). Toxic Materials Handling in the Laboratory. Retrieved from [Link]

  • Columbia University. (2013, May 7). Cyanide Safe Use Guidelines. Retrieved from [Link]

  • Tom Sawyer Software. (2025, June 4). Dot Graph Visualization. Retrieved from [Link]

  • University of South Florida. (n.d.). SOP Example - Acutely Toxic Chemicals. Retrieved from [Link]

  • Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Hydrogen Cyanide: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2. National Academies Press (US). Retrieved from [Link]

  • Emory University. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]

  • Environment, Health & Safety - University of California, Santa Cruz. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Hampshire College. (2012, November). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • Maastricht University. (n.d.). Working safely with hazardous substances in a fume hood. Retrieved from [Link]

  • CrelioHealth. (2025, April 24). Mapping Efficiency: A Visual Guide to Laboratory Workflow Chart. Retrieved from [Link]

  • Math and Stats Help. (2020, May 6). How to Create a Dot Plot [Video]. YouTube. Retrieved from [Link]

  • Math Defined. (2024, February 9). How To Make A Dot Plot | Easy Data Visualization Tutorial [Video]. YouTube. Retrieved from [Link]

  • Statistics Bio7. (2025, July 17). Dot Plot in MedCalc | Biomedical Data Visualization | Episode 8 [Video]. YouTube. Retrieved from [Link]

Sources

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